molecular formula CHN3O6 B1605510 Trinitromethane CAS No. 517-25-9

Trinitromethane

Cat. No.: B1605510
CAS No.: 517-25-9
M. Wt: 151.04 g/mol
InChI Key: LZGVDNRJCGPNDS-UHFFFAOYSA-N
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Description

Trinitromethane is a useful research compound. Its molecular formula is CHN3O6 and its molecular weight is 151.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trinitromethane
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InChI

InChI=1S/CHN3O6/c5-2(6)1(3(7)8)4(9)10/h1H
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InChI Key

LZGVDNRJCGPNDS-UHFFFAOYSA-N
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Canonical SMILES

C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

CHN3O6
Record name trinitromethane
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DSSTOX Substance ID

DTXSID3060160
Record name Methane, trinitro-
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Molecular Weight

151.04 g/mol
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Physical Description

White solid; mp = 15 deg C; [Merck Index]
Record name Trinitromethane
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CAS No.

517-25-9
Record name Trinitromethane
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Record name TRINITROMETHANE
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Foundational & Exploratory

Trinitromethane: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Trinitromethane, also known as nitroform, is a highly acidic and energetic compound with the chemical formula HC(NO₂)₃. Since the initial preparation of its ammonium salt in 1857, it has been a subject of significant interest in the field of energetic materials and as a synthon in organic chemistry. This technical guide provides a comprehensive overview of the discovery and various synthetic routes to this compound, catering to researchers, scientists, and professionals in drug development. The document details historical and modern synthetic methodologies, presents a consolidated summary of its physicochemical properties, and provides explicit experimental protocols. Visualizations of key synthesis pathways and experimental workflows are included to facilitate a deeper understanding of the chemical processes involved.

Discovery and Historical Context

The journey of this compound began in 1857 when the Russian chemist Leon Nikolaevich Shishkov first obtained its ammonium salt.[1] However, the isolation of the free compound in a pure form came later. A significant milestone in its production was the discovery in 1900 of a method to synthesize nitroform from the reaction of acetylene with anhydrous nitric acid.[1] This process became the cornerstone of industrial this compound production throughout the 20th century.[1] During World War II, Germany explored the large-scale manufacture of this compound as an intermediate for other explosives.[2]

Physicochemical Properties

This compound is a white crystalline solid that is highly acidic, readily forming a yellow anion, (NO₂)₃C⁻.[1] This strong acidity is a defining characteristic of the molecule. A summary of its key physicochemical properties is presented in Table 1. It is important to note the existence of a less stable tautomer, the aci-form, which has a significantly higher melting point. The nitro-form is the thermodynamically more stable and commonly isolated form.

Table 1: Physicochemical Properties of this compound (Nitroform)

PropertyValueReference(s)
Molecular Formula CHN₃O₆[3]
Molecular Weight 151.04 g/mol [3]
Appearance White to pale yellow crystals[1]
Melting Point (nitro-form) 15 °C[3][4]
Melting Point (aci-form) >22 °C
Boiling Point Decomposes above 25 °C[2]
Density 1.469 g/cm³[1]
pKa 0.17 ± 0.02 at 20 °C[1]
Solubility in Water Soluble[2]
¹H NMR (CDCl₃) δ 7.19 ppm[5]
¹³C NMR (CDCl₃) Referenced[6]

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, ranging from historical industrial processes to modern laboratory-scale preparations.

Industrial Synthesis from Acetylene

The reaction of acetylene with concentrated nitric acid, often using a mercury catalyst, was the primary industrial method for producing this compound.[7][8] The process involves the nitration of acetylene to form a solution containing nitroform, which is then isolated.[8] Recovery and recycling of the nitric acid are crucial for the economics of this process.[8]

G acetylene Acetylene (C₂H₂) reactor Nitration Reactor acetylene->reactor nitric_acid Conc. Nitric Acid (HNO₃) nitric_acid->reactor mercury_catalyst Mercury Catalyst mercury_catalyst->reactor nitroform_solution Nitroform Solution reactor->nitroform_solution isolation Isolation & Purification nitroform_solution->isolation This compound This compound isolation->this compound

Diagram 1: Industrial Synthesis of this compound from Acetylene.
Synthesis from Tetranitromethane

A common laboratory synthesis involves the hydrolysis of tetranitromethane under mild basic conditions.[1] This method proceeds through the formation of the potassium salt of this compound, which is then acidified to yield the free compound.

G TNM Tetranitromethane C(NO₂)₄ K_salt Potassium Nitroformate K⁺[C(NO₂)₃]⁻ TNM->K_salt Hydrolysis KOH_H2O2 KOH / H₂O₂ TNM_product This compound HC(NO₂)₃ K_salt->TNM_product Acidification HCl Anhydrous HCl

Diagram 2: Synthesis of this compound from Tetranitromethane.
Synthesis from Isopropyl Alcohol

A more recent and catalyst-free method involves the reaction of isopropyl alcohol with an excess of concentrated nitric acid.[8] This process offers a safer and more economical alternative to the acetylene-based synthesis.

Novel Synthetic Routes

Researchers have explored alternative starting materials for the synthesis of this compound. One such method involves the nitrolysis of cucurbituril with a mixture of fuming nitric acid and acetic anhydride.[7] Another approach utilizes acetylacetone as the substrate in a reaction with fuming nitric acid.[5][9] These newer methods aim to provide milder reaction conditions and improved safety profiles.

Experimental Protocols

Protocol for Synthesis from Tetranitromethane

This protocol is adapted from established laboratory procedures.[2][10]

Materials:

  • Potassium hydroxide (KOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetranitromethane (C(NO₂)₄)

  • Anhydrous ethyl ether

  • Anhydrous hydrogen chloride (HCl) gas

  • Anhydrous methyl alcohol

  • Water

Procedure:

  • Prepare a solution of 168 g of potassium hydroxide in 350 mL of water in a 1000-mL round-bottomed flask and cool it to 5 °C in a salt-ice bath.[2]

  • While stirring, add 108 mL of 30% hydrogen peroxide to the solution.[2]

  • Slowly add 117 mL of tetranitromethane, maintaining the temperature between 20-25 °C.[2]

  • Allow the temperature to rise to 30 °C over 15 minutes. A bright yellow solid of potassium nitroformate should form.[2]

  • Filter the yellow solid using a glass filter, wash with anhydrous methyl alcohol, followed by anhydrous ethyl ether, and then air dry.[2]

  • Suspend the potassium salt in anhydrous ethyl ether and pass anhydrous hydrogen chloride gas through the suspension until the yellow color disappears.[2]

  • Filter off the white precipitate of potassium chloride and wash it with anhydrous ethyl ether.[2]

  • Evaporate the ethyl ether from the filtrate under reduced pressure to obtain crude this compound (yield: 85-90%).[2]

  • The crude product can be purified by sublimation.[2][10]

G cluster_prep Preparation of Potassium Nitroformate cluster_acid Acidification and Isolation prep_koh Dissolve KOH in water and cool to 5 °C add_h2o2 Add H₂O₂ prep_koh->add_h2o2 add_tnm Add Tetranitromethane (20-25 °C) add_h2o2->add_tnm warm Warm to 30 °C add_tnm->warm filter_wash Filter and wash yellow solid warm->filter_wash suspend Suspend K-salt in ether filter_wash->suspend Proceed to Acidification add_hcl Bubble HCl gas suspend->add_hcl filter_kcl Filter off KCl add_hcl->filter_kcl evaporate Evaporate ether filter_kcl->evaporate purify Purify by sublimation evaporate->purify final_product Pure this compound purify->final_product

Diagram 3: Experimental Workflow for this compound Synthesis from Tetranitromethane.
Protocol for Synthesis from Isopropyl Alcohol

This protocol is based on a patented method.[8]

Materials:

  • 98% Nitric acid (HNO₃)

  • Isopropyl alcohol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 140 ml (3.33 moles) of 98% nitric acid.[8]

  • Warm the acid to approximately 60 °C.[8]

  • Add 20 ml (0.26 mole) of isopropyl alcohol dropwise over a 10-minute interval, maintaining the temperature at 60 °C with external cooling.[8]

  • Heat the solution to about 70 °C and maintain this temperature for 2 hours.[8]

  • Cool the solution to ambient temperature. The resulting solution contains this compound.

  • The this compound can be recovered from the reaction mixture.

Safety Considerations

This compound and its salts are energetic materials and should be handled with extreme caution.[1][2] It is sensitive to heat and impact, and its synthesis should only be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment. The synthesis procedures can generate toxic fumes, and therefore, should be carried out in a well-ventilated fume hood.

Conclusion

This compound remains a compound of significant interest due to its unique chemical properties and applications in energetic materials. This technical guide has provided a detailed overview of its discovery and various synthetic methodologies, from established industrial processes to modern laboratory techniques. The compiled data on its physicochemical properties and detailed experimental protocols offer a valuable resource for researchers and scientists. The continued exploration of novel and safer synthetic routes will undoubtedly expand the utility of this compound in various fields of chemical science.

References

Early Studies on the Properties and Synthesis of Nitroform (Trinitromethane)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of the early research conducted on nitroform, also known as trinitromethane [HC(NO₂)₃]. It covers the initial synthesis methods, key physical and chemical properties, and significant reactions of this highly acidic methane derivative. The information is compiled from historical chemical literature and presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this unique chemical entity or its derivatives.

Introduction

Nitroform, or this compound, is a nitroalkane with the chemical formula HC(NO₂)₃.[1] It was first obtained in 1857 by the Russian chemist Leon Nikolaevich Shishkov as its ammonium salt.[1] As a molecule with three nitro groups attached to a single carbon, nitroform is a powerful oxidizer and has been a subject of interest for its energetic properties and as an intermediate in the synthesis of other high-energy materials.[1][2] Its most notable chemical characteristic is its remarkably high acidity for a methane derivative, readily forming the stable, intensely yellow nitroformate anion, [C(NO₂)₃]⁻.[1] This guide will delve into the foundational studies that characterized these and other properties.

Physical and Chemical Properties of Nitroform

Early research established the fundamental physical and chemical constants for nitroform. These properties are summarized in the table below. The compound typically appears as pale yellow crystals and is notable for its significant solubility in water, with which it forms a strongly acidic solution.[1][3]

PropertyValueReference
Molar Mass 151.04 g/mol [1]
Appearance Pale yellow, crystalline solid[1]
Density 1.469 g/cm³[1]
Melting Point 15 °C (288 K)[1]
Solubility in Water 44 g / 100 mL at 20 °C[1]
Acidity (pKa) 0.17 ± 0.02 at 20 °C[1]

Early Synthesis Protocols

Several methods for the synthesis of nitroform were developed during the early period of its study. The most significant of these are detailed below.

Industrial Synthesis: Nitration of Acetylene

In 1900, it was discovered that nitroform could be synthesized by the reaction of acetylene with anhydrous nitric acid.[1] This method became the primary industrial process for nitroform production throughout the 20th century.[1] The reaction typically required the use of a mercury nitrate catalyst, which from a modern perspective, presents significant environmental and safety concerns.[2]

G cluster_reactants Reactants Acetylene Acetylene (C₂H₂) Nitroform Nitroform (HC(NO₂)₃) Acetylene->Nitroform NitricAcid Anhydrous Nitric Acid (HNO₃) NitricAcid->Nitroform Catalyst Mercury Nitrate Catalyst Catalyst->Nitroform

Caption: Industrial synthesis of nitroform via nitration of acetylene.

Laboratory Synthesis: Hydrolysis of Tetranitromethane

A common laboratory-scale synthesis involves the hydrolysis of tetranitromethane under mild basic conditions.[1] This method is often used to prepare salts of nitroform, such as potassium nitroformate.

Experimental Protocol:

  • A solution of potassium hydroxide (6.9 g, 122.4 mmol) is prepared in a mixture of water (7 mL) and ethanol (17 mL).

  • The solution is cooled in an ice-water bath to maintain a temperature between 15-20 °C.

  • Tetranitromethane (12 g, 61.2 mmol) is added dropwise to the stirred potassium hydroxide solution.

  • A yellow precipitate of potassium nitroformate forms immediately upon addition.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at room temperature.

  • The precipitate is collected by filtration, washed sequentially with ice-water (10 mL), ethanol (10 mL), and a final portion of ice-water (10 mL).

  • The resulting yellow powder, potassium nitroformate, is dried in the air. The reported yield for this method is high, around 94%.

G TNM Tetranitromethane (C(NO₂)₄) Stir Stir at 15-20°C TNM->Stir Base Mild Base (e.g., KOH in EtOH/H₂O) Base->Stir Precipitate Yellow Precipitate (Potassium Nitroformate) Stir->Precipitate FilterWash Filter, Wash, and Dry Precipitate->FilterWash Product Potassium Nitroformate (KC(NO₂)₃) FilterWash->Product

Caption: Laboratory synthesis of potassium nitroformate from tetranitromethane.

Other Early Synthetic Routes

Other early methods for producing nitroform included the nitration of various organic substrates such as acetone or isopropanol.[2][4] For instance, one procedure involved the dropwise addition of isopropyl alcohol to 98% nitric acid pre-heated to about 60 °C, followed by a two-hour heating period at 70 °C.[4] These methods were often hazardous due to the volatility and flammability of the starting materials and the evolution of large quantities of nitrogen oxides.[2][4]

Acidity and the Nitroformate Anion

Nitroform is a remarkably strong acid for a carbon-based compound, with a pKa measured at 0.17 ± 0.02 at 20 °C.[1] It readily dissolves in water, dissociating to form an acidic, intensely yellow solution.[1] This color is due to the formation of the nitroformate anion, [C(NO₂)₃]⁻. The stability of this anion is a key feature of nitroform's chemistry. There is evidence to suggest that the anion exhibits Y-aromaticity, a disputed form of aromaticity, which may contribute to its stability.[1]

G cluster_reactants In Aqueous Solution cluster_products Nitroform HC(NO₂)₃ (Nitroform, colorless) Anion [C(NO₂)₃]⁻ (Nitroformate Anion, yellow) Nitroform->Anion Dissociation H2O + H₂O H3O + H₃O⁺

Caption: Dissociation of nitroform into the stable nitroformate anion.

Key Reactions of Nitroform

Condensation with Formaldehyde

A significant reaction of nitroform discovered during World War II by British chemists Hurd and Starke is its condensation with formaldehyde.[1] This reaction yields 2,2,2-trinitroethanol, a compound that found use as a solvent for nitrocellulose and as a precursor to other high explosives.[1]

G Nitroform Nitroform (HC(NO₂)₃) Product 2,2,2-Trinitroethanol (HOCH₂C(NO₂)₃) Nitroform->Product Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Product

Caption: Condensation reaction of nitroform with formaldehyde.

Formation of Salts

Nitroform readily reacts with bases to form a series of bright yellow, ionic salts known as nitroformates.[1] Many of these salts are unstable and can be detonated by heat or impact.[1]

  • Potassium Nitroformate (KC(NO₂)₃) : A lemon-yellow crystalline solid that decomposes slowly at room temperature and explodes above 95 °C.[1]

  • Ammonium Nitroformate ((NH₄)C(NO₂)₃) : More stable than the potassium salt, it deflagrates or explodes above 200 °C.[1]

  • Hydrazinium Nitroformate ((N₂H₅)C(NO₂)₃) : Thermally stable to above 125 °C, it has been investigated as a more environmentally friendly oxidizer for solid rocket fuels.[1]

Stability and Hazards

Pure nitroform and its salts are energetic materials and must be handled with care. The compound itself is corrosive and functions as a strong oxidant.[1] Early studies noted its unsatisfactory stability for practical use as an explosive on its own, with decomposition occurring even at temperatures as low as 30-35 °C.[3] The decomposition of nitroform salts appears to be autocatalytic at elevated temperatures and is promoted by alkaline substances and certain metals like copper, iron, cobalt, and nickel, or their ions.[5] This inherent instability has been a significant barrier to the broader application of nitroform-based materials, a challenge that modern research continues to address.[6]

References

An In-depth Technical Guide to the Chemical Structure and Spectroscopic Analysis of Trinitromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trinitromethane, also known as nitroform, is a powerful oxidizing agent and a key intermediate in the synthesis of various energetic materials.[1][2] Its chemical formula is HC(NO₂)₃.[2] Understanding its chemical structure and spectroscopic properties is crucial for its safe handling, characterization, and utilization in research and development. This technical guide provides a comprehensive overview of the structural and spectroscopic characteristics of this compound, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical Structure

This compound is a methane derivative where three hydrogen atoms are substituted by nitro groups. In its pure, neutral form, it exists as a pale yellow crystalline solid.[2] The molecule is highly acidic, with a pKa of 0.17 at 20°C, readily deprotonating to form the intensely yellow trinitromethanide or nitroformate anion, [C(NO₂)₃]⁻.[2]

The crystal structure of this compound has been determined by X-ray diffraction. It crystallizes in a cubic system with the space group Pa-3. The unit cell parameter 'a' is 10.3580 Å.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the characterization of this compound. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the this compound molecule.

Nucleus Chemical Shift (ppm) Coupling Constant (Hz) Solvent Reference
¹H7.19J(¹³C-¹H) = 195.8-FRANKISS, S.G. J.PHYS.CHEM. 67, 752 (1963)
¹³C122.3-CDCl₃M.D. Coburn, C.B. Storm, D.W.Moore, Magn. Res. Chem. 28, 16 (1990)
¹⁴N~ -30 to -50 (estimated)-Neat/Organic SolventRelative to CH₃NO₂

¹H NMR: The single proton in this compound gives rise to a singlet in the ¹H NMR spectrum. The significant downfield shift to 7.19 ppm is due to the strong electron-withdrawing nature of the three nitro groups.

¹³C NMR: The single carbon atom in this compound is also significantly deshielded by the attached nitro groups, resulting in a resonance around 122.3 ppm.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in this compound. The key vibrational modes are associated with the C-H bond and the nitro groups.

Wavenumber (cm⁻¹) Assignment Technique Intensity
~3000C-H stretchIR, RamanWeak
~1600 - 1530NO₂ asymmetric stretchIR, RamanStrong
~1370 - 1300NO₂ symmetric stretchIR, RamanStrong
~920C-N stretchIR, RamanMedium
~830NO₂ scissoringIR, RamanMedium
~600NO₂ rockingIR, RamanMedium

The infrared and Raman spectra are dominated by the strong absorptions of the nitro groups. The asymmetric and symmetric stretching vibrations of the NO₂ groups are particularly characteristic.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound itself is colorless, but its deprotonated form, the nitroformate anion ([C(NO₂)₃]⁻), is intensely yellow.[2] This is due to a strong absorption in the UV-Vis region.

Species λmax (nm) Solvent
[C(NO₂)₃]⁻ (Nitroformate anion)350Water/Polar Solvents

The absorption at 350 nm is attributed to a π → π* transition within the conjugated system of the nitroformate anion.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the hydrolysis of tetranitromethane.[2]

Materials:

  • Tetranitromethane

  • Potassium hydroxide (KOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Anhydrous ethyl ether

  • Anhydrous hydrogen chloride (HCl) gas

  • Anhydrous methyl alcohol

  • Round-bottomed flask (1000 mL)

  • Stirring apparatus

  • Ice-salt bath

  • Filtration apparatus (glass filter paper)

Procedure:

  • Prepare a solution of 168 g of KOH in 350 mL of water in a 1000-mL round-bottomed flask and cool it to 5°C in an ice-salt bath.[1]

  • While stirring, add 108 mL of 30% hydrogen peroxide to the KOH solution.[1]

  • Slowly add 117 mL of tetranitromethane to the solution, maintaining the temperature between 20-25°C.[1]

  • Allow the temperature to rise to 30°C over 15 minutes. A bright yellow solid of potassium nitroformate should precipitate.[1]

  • Filter the yellow solid using glass filter paper, wash with anhydrous methyl alcohol, followed by anhydrous ethyl ether, and then air dry.[1]

  • To obtain free this compound, suspend the potassium salt in anhydrous ethyl ether and pass anhydrous HCl gas through the suspension until the yellow color disappears.[1]

  • Filter off the white precipitate of potassium chloride and wash it with anhydrous ethyl ether.[1]

  • Evaporate the ethyl ether from the filtrate under reduced pressure to yield crude this compound, which can be further purified by sublimation.[1]

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Due to the reactive nature of this compound, sample preparation should be conducted with care. For ¹H and ¹³C NMR, dissolve 5-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent any reactions with atmospheric moisture.

  • Instrumentation: A standard FT-NMR spectrometer with a proton frequency of 300 MHz or higher is suitable.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • ¹⁴N NMR: Due to the low sensitivity and broad signals, ¹⁴N NMR is more challenging. A high-field spectrometer and a dedicated nitrogen probe are recommended. Use a neat sample or a concentrated solution. Nitromethane is often used as an external reference.[3]

IR Spectroscopy:

  • Sample Preparation: For solid samples, a KBr pellet or a Nujol mull can be prepared.

    • KBr Pellet: Mix a small amount of finely ground this compound with dry KBr powder and press into a transparent disk.

    • Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste, and then press it between two KBr plates.

  • Instrumentation: A standard FT-IR spectrometer is used. A background spectrum of the KBr pellet or Nujol on KBr plates should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy:

  • Sample Preparation: Solid samples can be placed directly into a capillary tube or onto a microscope slide for analysis. Due to its energetic nature, care should be taken to avoid excessive laser power or prolonged exposure.

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) is used. The laser power should be kept low to avoid sample decomposition. The scattered light is collected and analyzed by a spectrometer.

UV-Vis Spectroscopy:

  • Sample Preparation: To observe the spectrum of the nitroformate anion, dissolve a small amount of this compound or one of its salts in a polar solvent like water or ethanol. The concentration should be adjusted to obtain an absorbance in the range of 0.1 to 1.0.

  • Instrumentation: A standard UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a blank to record the baseline. The spectrum of the sample solution is then recorded over the desired wavelength range (typically 200-800 nm).

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_of_this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_nmr_types NMR Techniques cluster_vib_types Vibrational Techniques Synthesis Synthesis of This compound NMR NMR Spectroscopy Synthesis->NMR Sample Vibrational Vibrational Spectroscopy Synthesis->Vibrational Sample UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Sample H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR N14_NMR ¹⁴N NMR NMR->N14_NMR IR IR Spectroscopy Vibrational->IR Raman Raman Spectroscopy Vibrational->Raman

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and spectroscopic analysis of this compound. The quantitative data, presented in clear tables, along with the comprehensive experimental protocols, offer a valuable resource for researchers and scientists. The logical workflow diagram further clarifies the interconnectedness of the analytical techniques employed in the characterization of this important energetic material. Adherence to the outlined safety precautions and experimental procedures is paramount when working with this compound.

References

A Technical Guide to the Historical Synthesis of Trinitromethane (Nitroform)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the historical methodologies for the preparation of trinitromethane, also known as nitroform. It details key experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction pathways through diagrams.

Introduction

This compound, HC(NO₂)₃, is a highly acidic and energetic nitroalkane first obtained as its ammonium salt in 1857 by the Russian chemist Leon Nikolaevich Shishkov.[1] Due to its high oxygen content and the ability to form a range of salts, it has been a compound of significant interest, primarily as an intermediate in the synthesis of explosives and propellants.[2][3] Historically, several methods have been developed for its synthesis, each with unique characteristics and challenges. This guide explores the core historical methods for the preparation of this important chemical compound.

Historical Synthesis Methods and Experimental Protocols

Several key methods have been historically employed for the synthesis of this compound. The most prominent among these are the nitration of acetylene, the hydrolysis of tetranitromethane, and the nitration of various organic precursors like isopropanol and acetone.

Nitration of Acetylene

Discovered in 1900, the reaction of acetylene with anhydrous nitric acid became a significant industrial process for producing nitroform during the 20th century.[1] This method typically involves the use of a mercury salt catalyst.[3][4][5][6]

Reaction Pathway:

The overall reaction is complex, but can be generally represented as:

C₂H₂ + 3HNO₃ → HC(NO₂)₃ + CO₂ + H₂O + N₂O

Experimental Protocol (Conceptual):

Detailed historical industrial protocols are not fully available in the provided literature, but the general principle involves bubbling acetylene gas through concentrated nitric acid in the presence of a mercuric nitrate catalyst.[4][5] The resulting nitroform is then present in the nitric acid solution and requires subsequent separation and purification.[7]

Logical Workflow for Acetylene Nitration:

Acetylene Acetylene Gas (C₂H₂) Reactor Reaction Vessel Acetylene->Reactor NitricAcid Concentrated Nitric Acid (HNO₃) + Mercuric Nitrate NitricAcid->Reactor ReactionMix Nitroform in Nitric Acid Solution Reactor->ReactionMix Nitration Separation Separation & Purification ReactionMix->Separation Nitroform This compound (Nitroform) Separation->Nitroform

Caption: Workflow for this compound production from Acetylene.

Hydrolysis of Tetranitromethane

A common laboratory-scale synthesis of this compound involves the mild basic hydrolysis of tetranitromethane.[1][8] This method is known for producing a high yield of the potassium salt of this compound, which can then be converted to the free acid.

Reaction Pathway:

2 C(NO₂)₄ + 2 KOH + H₂O₂ → 2 KC(NO₂)₃ + O₂ + 2 H₂O

KC(NO₂)₃ + HCl → HC(NO₂)₃ + KCl

Experimental Protocol:

  • Preparation of the Reagent Solution: A solution of 168 g of potassium hydroxide in 350 mL of water is prepared in a 1000-mL round-bottomed flask and cooled to 5 °C in a salt-ice bath.[2][8]

  • Addition of Hydrogen Peroxide: While stirring, 108 mL of 30% hydrogen peroxide is added to the cooled potassium hydroxide solution.[2][8]

  • Addition of Tetranitromethane: 117 mL of tetranitromethane is added at a rate that maintains the reaction temperature between 20-25 °C.[2][8]

  • Reaction Completion: The temperature is then allowed to rise to 30 °C over a period of 15 minutes.[2][8]

  • Isolation of Potassium Nitroformate: The resulting bright yellow solid (potassium salt of this compound) is collected by filtration using glass filter paper due to its high acidity. The solid is washed with anhydrous methyl alcohol, followed by anhydrous ethyl ether, and then air-dried. This step yields 100% of the potassium salt.[2][8]

  • Conversion to this compound: The potassium salt is suspended in anhydrous ethyl ether, and anhydrous hydrogen chloride gas is passed through the suspension until the yellow color disappears.[2][8]

  • Final Product Isolation: The white precipitate of potassium chloride is filtered off and washed with anhydrous ethyl ether. The ether is evaporated from the filtrate under reduced pressure to yield crude this compound, which can be further purified by sublimation.[2]

Reaction Diagram for Hydrolysis of Tetranitromethane:

TNM Tetranitromethane C(NO₂)₄ K_Nitroform Potassium Nitroformate (Yellow Solid) KC(NO₂)₃ TNM->K_Nitroform Hydrolysis (20-30 °C) KOH_H2O2 KOH + H₂O₂ (in Water) KOH_H2O2->K_Nitroform HCl_ether Anhydrous HCl (in Ether) Nitroform This compound (Crude) HC(NO₂)₃ HCl_ether->Nitroform K_Nitroform->Nitroform Acidification KCl Potassium Chloride (White Precipitate)

Caption: Synthesis of this compound from Tetranitromethane.

Nitration of Isopropyl Alcohol

The nitration of isopropyl alcohol with concentrated nitric acid is another historical method for producing this compound.[7][8] This method avoids the use of a mercury catalyst.

Experimental Protocol:

  • Reaction Setup: A 250 mL three-necked flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.[7][8]

  • Initial Charge: 140 mL (3.33 moles) of 98% nitric acid is introduced into the flask and warmed to approximately 60 °C.[7][8]

  • Addition of Isopropyl Alcohol: 20 mL (0.26 mole) of isopropyl alcohol is added dropwise over a 10-minute interval, with external cooling to maintain the temperature at 60 °C.[7][8]

  • Reaction Period: The solution is then heated to about 70 °C and held at this temperature for 2 hours. Significant evolution of brown gaseous fumes is observed during this nitration.[7][8]

  • Product Isolation: The solution is subsequently cooled to ambient temperature for analysis and extraction of the nitroform.[7]

Nitration of Acetone

Acetone can also serve as a starting material for the synthesis of this compound through reaction with an excess of nitric acid.[9]

Experimental Protocol (General):

The process involves reacting acetone with an excess of a nitronium ion source, preferably nitric acid with a concentration of 70% or greater. The reaction is typically conducted at a temperature range of 30 °C to 150 °C.[9] For instance, 98% nitric acid can be warmed to about 60 °C, and acetone is added while maintaining the temperature.[9]

Quantitative Data Summary

The following tables summarize the quantitative data for the historical preparation methods of this compound.

Table 1: Comparison of Historical Synthesis Methods for this compound

MethodStarting MaterialKey ReagentsCatalystYieldReference
Nitration of AcetyleneAcetyleneConcentrated Nitric AcidMercuric NitrateNot specified in provided text[1][3][4][5][6]
Hydrolysis of TetranitromethaneTetranitromethaneKOH, H₂O₂, HClNone85-90% (crude)[2]
Nitration of Isopropyl AlcoholIsopropyl Alcohol98% Nitric AcidNoneUp to 50-58%[8]
Nitration of AcetoneAcetone>70% Nitric AcidNoneUp to 60% conversion[9]
Nitration of Potassium Dinitroacetyl UreaPotassium Dinitroacetyl UreaConcentrated H₂SO₄, Concentrated HNO₃None68%[6]

Table 2: Reagent Quantities and Reaction Conditions for Selected Methods

MethodStarting Material (Amount)Key Reagents (Amount)TemperatureDurationReference
Hydrolysis of TetranitromethaneTetranitromethane (117 mL)KOH (168 g in 350 mL H₂O), 30% H₂O₂ (108 mL)5 °C to 30 °CNot specified[2][8]
Nitration of Isopropyl AlcoholIsopropyl Alcohol (20 mL, 0.26 mole)98% Nitric Acid (140 mL, 3.33 moles)60 °C to 70 °C2 hours[7][8]

Conclusion

The historical preparation of this compound has evolved from early laboratory curiosities to larger-scale industrial processes. The choice of method was often dictated by the available starting materials, safety considerations, and the desired scale of production. While the nitration of acetylene was a prominent industrial method, the hydrolysis of tetranitromethane offered a high-yield laboratory synthesis. The nitration of more common organic precursors like isopropyl alcohol and acetone represented efforts to develop more economical and catalyst-free processes. This guide provides a foundational understanding of these historical synthetic routes for professionals in the chemical and pharmaceutical sciences.

References

Nitroform (Trinitromethane): A Comprehensive Technical Guide to its Thermodynamic Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroform, systematically known as trinitromethane [HC(NO₂)₃], is a highly energetic compound characterized by the presence of three nitro groups attached to a single carbon atom. Its unique chemical structure imparts significant oxidizing properties, making it a subject of interest in the field of energetic materials and as a potential synthon in organic chemistry. However, the same attributes that confer its high energy content also contribute to its inherent instability, posing significant challenges in its handling, storage, and application. This technical guide provides an in-depth overview of the thermodynamic properties and stability of nitroform, offering critical data and experimental context for professionals working with this and related energetic compounds.

Thermodynamic Properties of Nitroform

The thermodynamic properties of nitroform are fundamental to understanding its energy content and predicting its behavior in chemical reactions. The standard molar enthalpy of formation, Gibbs free energy of formation, and entropy provide a quantitative basis for assessing its stability and potential as an energy source.

Data Presentation: Thermodynamic Properties

The following table summarizes the key thermodynamic properties of nitroform in its standard state (298.15 K and 1 bar).

Thermodynamic PropertySymbolValue
Standard Molar Enthalpy of FormationΔfH°-32.8 kJ/mol[1]
Standard Molar Gibbs Free Energy of FormationΔfG°-13.4 kJ/mol[1]
Standard Molar Entropy435.6 J/mol·K[1]

Stability of Nitroform

The stability of nitroform is a critical consideration for its practical application. It is sensitive to various stimuli, and its decomposition can be initiated by heat, impact, and friction. Understanding the factors that influence its stability is paramount for safe handling and the development of potential stabilization strategies.

Thermal Stability

Nitroform exhibits limited thermal stability. Theoretical analyses of its thermal decomposition suggest that the initial and rate-determining step is the unimolecular decomposition of nitroform into the dinitromethyl radical [•CH(NO₂)₂] and nitrogen dioxide (NO₂). This is followed by a series of complex, exothermic reactions. The activation energy for this initial decomposition step has been calculated to be approximately 45.7 kcal/mol.[2]

Sensitivity to Stimuli
Decomposition Pathway

The decomposition of nitroform is a complex process involving multiple radical species. The primary proposed pathway involves the initial cleavage of a C-N bond, followed by subsequent reactions of the resulting radicals.

Decomposition_Pathway Nitroform Nitroform HC(NO₂)₃ Dinitromethyl_Radical •CH(NO₂)₂ Nitroform->Dinitromethyl_Radical Δ NO2 NO₂ Nitroform->NO2 Δ Decomposition_Products Decomposition Products (CO, CO₂, N₂, H₂O, etc.) Dinitromethyl_Radical->Decomposition_Products Further Reactions NO2->Decomposition_Products Further Reactions Stability_Assessment_Workflow Start Material Synthesis and Purification Thermal_Screening Thermal Screening (DSC, TGA) Start->Thermal_Screening Sensitivity_Testing Sensitivity to Stimuli (Impact, Friction) Thermal_Screening->Sensitivity_Testing Decomposition_Kinetics Decomposition Kinetics (Isothermal/Non-isothermal) Sensitivity_Testing->Decomposition_Kinetics Compatibility Material Compatibility Studies Decomposition_Kinetics->Compatibility Safe_Handling_Protocols Development of Safe Handling Protocols Compatibility->Safe_Handling_Protocols

References

trinitromethane crystal structure and polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Trinitromethane

Introduction

This compound, also known as nitroform, is a simple organic nitro compound with the chemical formula HC(NO₂)₃.[1] It is a highly acidic methane derivative, readily deprotonating to form the intensely yellow nitroformate anion, [C(NO₂)₃]⁻.[1] This property, along with its high oxygen content, makes this compound and its salts valuable as energetic materials and oxidizers in propellants and explosives.[2][3][4] Understanding the solid-state structure and polymorphic behavior of this compound is critical for ensuring the stability, safety, and performance of these energetic materials. This guide provides a detailed overview of the crystal structure of this compound and its polymorphic characteristics, intended for researchers, scientists, and professionals in drug development and materials science.

Crystal Structure of this compound

The crystal structure of neutral this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a cubic system, which is a relatively high symmetry for an organic molecule. The detailed crystallographic data are summarized in the table below.

Crystallographic Data for this compound
ParameterValue
Formula CHN₃O₆
Molar Mass 151.04 g/mol [5][6]
Crystal System Cubic
Space Group P a -3[5]
Space Group Number 205[5]
a 10.3580 Å[5]
b 10.3580 Å[5]
c 10.3580 Å[5]
α 90°[5]
β 90°[5]
γ 90°[5]
Z 8
Calculated Density 1.925 g/cm³

Data sourced from the Crystallography Open Database (COD) entry 2010226, as reported in Schodel, H., et al. (1994).[5]

The Nitroformate Anion Structure

While data on neutral this compound polymorphs is scarce, extensive research has been conducted on the salts of this compound, which contain the nitroformate anion, [C(NO₂)₃]⁻. The structure of this anion is crucial as it dictates the packing and stability of its energetic salts.

Studies on various nitroformate salts, such as those of hydrazine, potassium, and silver, reveal that the nitroformate anion is typically non-planar.[7][8] The central carbon atom and the three nitrogen atoms are generally coplanar, but the nitro groups are twisted out of this plane, giving the anion a propeller-like shape.[7] The degree of this twisting, defined by the dihedral angles between the NO₂ planes and the CN₃ plane, varies depending on the counter-ion and the crystal packing forces, including hydrogen bonding.[7] For instance, in hydrazine nitroform, two independent anions in the crystal structure show significant differences in these dihedral angles.[7]

Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a substance can exhibit different physical properties, such as melting point, solubility, and stability, which is of paramount importance in the fields of pharmaceuticals and energetic materials.[9][10]

This compound is reported to exist in at least two forms: the stable crystalline form (mp 15 °C) and an unstable aci-form (mp 50 °C).[6][11] The aci-form, or nitronic acid, is a tautomer of the nitro form. This tautomerism involves the migration of the acidic proton from carbon to one of the oxygen atoms of a nitro group, forming a C=N(O)OH group.

G nitro This compound (Nitro Form) Stable Crystalline Solid solution Solution Phase (e.g., in water) nitro->solution Dissolution aci aci-Trinitromethane (Nitronic Acid) Metastable Polymorph aci->nitro aci->solution Dissolution solution->nitro Crystallization solution->aci Crystallization (under specific conditions) factors Influencing Factors: - Temperature - Solvent - pH

Fig. 1: Relationship between nitro and aci forms of this compound.

The existence of these forms suggests that crystallization conditions, such as solvent and temperature, play a critical role in determining which polymorph is isolated. The higher melting point of the aci-form is noteworthy, though it is described as unstable.[6] This instability likely leads to its conversion back to the more stable nitro form.

Experimental Protocols

Characterization of the crystal structure and polymorphism of materials like this compound relies on a suite of analytical techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.

  • Crystal Growth: Single crystals of this compound suitable for diffraction are typically grown by slow evaporation of a solvent or by slow cooling of a saturated solution. Given its low melting point and instability, low-temperature crystallization methods are often required.[2]

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., -160 °C or 100 K) to reduce thermal vibrations.[7][12] It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a detector collects the diffraction pattern, which consists of thousands of reflections.

  • Structure Solution and Refinement: The positions of the reflections are used to determine the unit cell dimensions and space group. The intensities of the reflections are used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined using least-squares methods to achieve the best fit with the experimental data.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to study phase transitions, such as melting and polymorphic transformations.

  • Sample Preparation: A small amount of the sample (typically 3-9 mg) is hermetically sealed in a crucible (e.g., gold-plated copper) to contain any potential decomposition products.[13]

  • Thermal Program: The sample and a reference crucible are heated at a constant rate (e.g., 1, 5, or 10 °C/min).[13]

  • Data Analysis: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Endothermic events (like melting) and exothermic events (like decomposition or some polymorphic transitions) are recorded as peaks in the DSC thermogram. The onset temperature and peak area provide information about the transition temperature and enthalpy change.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about molecular vibrations and crystal lattice phonons, making it highly sensitive to changes in crystal structure.[9]

  • Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube.

  • Data Acquisition: A monochromatic laser is focused on the sample. The scattered light is collected and analyzed by a spectrometer.

  • Spectral Analysis: Different polymorphs will produce distinct Raman spectra due to differences in their crystal lattice and molecular conformation.[9] The low-frequency region (10-200 cm⁻¹) is often particularly useful for distinguishing polymorphs as it contains peaks corresponding to lattice vibrations (phonons).[14]

G start Start: Purified this compound cryst Crystallization (Varying Solvents/Temps) start->cryst filter Isolate Crystals cryst->filter scxrd Single-Crystal XRD (Structure Determination) filter->scxrd Select Single Crystal dsc DSC (Thermal Transitions) filter->dsc Bulk Powder raman Raman Spectroscopy (Polymorph Identification) filter->raman Bulk Powder data Data Analysis: - Unit Cell / Space Group - Melting / Transition Temps - Spectral Fingerprints scxrd->data dsc->data raman->data end End: Characterized Polymorphs data->end

References

Acidity and pKa Values of Trinitromethane in Diverse Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa values of trinitromethane, also known as nitroform, in various solvents. This compound is a highly acidic carbon acid, and understanding its dissociation behavior in different media is crucial for its application in synthesis, materials science, and pharmaceutical development. This document summarizes key quantitative data, details common experimental protocols for pKa determination, and illustrates the fundamental principles governing the solvent-dependent acidity of this compound.

Core Concepts: Acidity of this compound

This compound (HC(NO₂)₃) exhibits remarkable acidity for a methane derivative, a property attributable to the strong electron-withdrawing nature of the three nitro groups. These groups effectively stabilize the resulting trinitromethanide anion ((NO₂)₃C⁻) through resonance and inductive effects. The delocalization of the negative charge over the three nitro groups significantly lowers the energy of the conjugate base, thereby facilitating the release of the proton. In solution, the dissociation equilibrium is profoundly influenced by the surrounding solvent molecules.

The pKa of this compound in aqueous solution has been determined to be 0.17 ± 0.02 at 20°C, highlighting its strong acidic character.[1] The dissociation in water yields the intensely yellow trinitromethanide anion.[1] The acidity of this compound, and consequently its pKa value, is highly dependent on the properties of the solvent in which it is dissolved. Factors such as solvent polarity, dielectric constant, and the ability to form hydrogen bonds play a critical role in stabilizing the charged species involved in the dissociation equilibrium.

Data Presentation: pKa Values of this compound in Various Solvents

The following table summarizes the available experimental pKa values for this compound in different solvents. It is important to note that while the pKa in water is well-established, data in non-aqueous solvents is less abundant in the readily available scientific literature.

SolventpKa ValueTemperature (°C)Method of Determination
Water0.17 ± 0.0220Not Specified
Methanol3.7Not SpecifiedPulse Radiolysis
Ethanol4.7Not SpecifiedPulse Radiolysis
Propan-1-ol5.3Not SpecifiedPulse Radiolysis
Propan-2-ol5.9Not SpecifiedPulse Radiolysis
Butan-1-ol5.8Not SpecifiedPulse Radiolysis
Acetone7.2Not SpecifiedPulse Radiolysis
AcetonitrileData not readily available--
Dimethyl Sulfoxide (DMSO)Data not readily available--

Note: The pKa values in alcohols and acetone were derived from dissociation constants reported in a study utilizing pulse radiolysis.

Experimental Protocols: Determination of pKa Values

The determination of pKa values for highly acidic compounds like this compound often employs spectrophotometric methods due to the distinct color of the conjugate base. Potentiometric titration is another common technique.

Spectrophotometric pKa Determination

This method leverages the difference in the UV-Vis absorption spectra between the protonated (acid) and deprotonated (anion) forms of the compound. The trinitromethanide anion is intensely colored, making this technique particularly suitable.

Principle:

The Beer-Lambert law is applied to a series of solutions containing the acid at a constant total concentration but buffered at different, known pH values. By measuring the absorbance at a wavelength where the acid and its conjugate base have different molar absorptivities, the ratio of their concentrations at each pH can be determined. The pKa is then calculated using the Henderson-Hasselbalch equation:

pKa = pH + log([HA]/[A⁻])

where [HA] is the concentration of the undissociated acid and [A⁻] is the concentration of the conjugate base.

Generalized Protocol:

  • Preparation of Buffer Solutions: A series of buffer solutions with accurately known pH values spanning the expected pKa of the analyte are prepared. For non-aqueous solvents, the establishment of a reliable pH scale is a critical and challenging step.

  • Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in the solvent of interest.

  • Sample Preparation: Aliquots of the this compound stock solution are added to each buffer solution to achieve a constant final concentration. Solutions of the fully protonated and fully deprotonated species are also prepared by adding a strong acid and a strong base, respectively.

  • Spectrophotometric Measurement: The UV-Vis absorption spectrum of each solution is recorded. The absorbances at one or more analytical wavelengths are measured.

  • Data Analysis: The pKa is determined by plotting absorbance versus pH and fitting the data to the appropriate sigmoidal curve, or by using linear regression methods based on the Henderson-Hasselbalch equation.[2][3][4]

Mandatory Visualizations

Solvent Effects on this compound Acidity

Solvent_Effects cluster_solvent Solvent Properties cluster_species Dissociation Equilibrium Species Polarity Polarity Anion (NO₂)₃C⁻ Polarity->Anion Stabilizes Dielectric_Constant Dielectric_Constant Dielectric_Constant->Anion Stabilizes H_Bond_Donating H_Bond_Donating H_Bond_Donating->Anion Solvates & Stabilizes H_Bond_Accepting H_Bond_Accepting TNM HC(NO₂)₃ H_Bond_Accepting->TNM Solvates Proton H⁺ Acidity Increased Acidity (Lower pKa) Anion->Acidity Favors Dissociation pKa_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Buffers Prepare Buffer Solutions of Known pH Prep_Samples Prepare Sample Solutions (Constant [TNM]) Prep_Buffers->Prep_Samples Prep_Stock Prepare this compound Stock Solution Prep_Stock->Prep_Samples Record_Spectra Record UV-Vis Spectra of All Samples Prep_Samples->Record_Spectra Measure_Absorbance Measure Absorbance at Analytical Wavelength(s) Record_Spectra->Measure_Absorbance Plot_Data Plot Absorbance vs. pH Measure_Absorbance->Plot_Data Fit_Curve Fit Data to Sigmoidal Curve or Linearize Plot_Data->Fit_Curve Calculate_pKa Calculate pKa Fit_Curve->Calculate_pKa

References

A Technical Guide to the Theoretical and Computational Investigation of Trinitromethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Trinitromethane, HC(NO₂)₃, also known as nitroform, is a highly energetic compound and a powerful oxidizer. Its high acidity and thermal instability make it a molecule of significant interest in the field of energetic materials. This technical guide provides an in-depth summary of the theoretical and computational studies that have elucidated the structural, spectroscopic, and reactive properties of this compound. It details the computational methodologies employed, presents key quantitative data in a structured format, and visualizes the principal decomposition pathways and computational workflows.

Introduction

This compound is a cornerstone molecule in the chemistry of high-energy materials, often serving as a building block for high-energy dense oxidizers (HEDOs).[1] Its structure, featuring three nitro groups attached to a single carbon atom, leads to unique chemical properties, including a remarkably high acidity for a methane derivative. Understanding the molecular geometry, vibrational modes, and decomposition mechanisms of this compound is critical for the rational design of new energetic materials with tailored performance and safety characteristics. Computational chemistry provides an indispensable toolkit for investigating these properties at a molecular level, offering insights that are often difficult to obtain through experimental means alone. This guide synthesizes the findings from key theoretical studies, focusing on the molecule's structure, stability, and primary thermal decomposition pathways.

Molecular Structure and Geometry

The molecular geometry of this compound has been investigated using both computational methods and experimental techniques such as X-ray crystallography. Theoretical calculations, particularly those employing Density Functional Theory (DFT), have proven effective in reproducing experimental structural data.[2] The key structural feature of trinitromethyl compounds is the significant lengthening of the C–N bonds compared to a typical C-N single bond (approx. 1.47 Å), a result of the steric repulsion between the large nitro groups.[1]

The table below summarizes the geometric parameters of this compound calculated at the B3LYP/6-311G** level of theory, which show good agreement with experimental findings.[2][3]

Parameter Description Calculated Value (B3LYP/6-311G )**
r(C-H)Carbon-Hydrogen bond length1.088 Å
r(C-N)Carbon-Nitrogen bond length1.505 Å
r(N-O)Nitrogen-Oxygen bond lengths1.216 Å, 1.217 Å

Table 1: Calculated geometric parameters of this compound.[3]

Vibrational Properties

Vibrational spectroscopy is a critical tool for identifying functional groups and characterizing the bonding within a molecule. Experimental Infrared (IR) studies of this compound have identified the characteristic frequencies associated with its primary vibrational modes.[2] These experimental values are consistent with the ranges observed for the trinitromethyl moiety in derivative compounds.[1]

Vibrational Mode Description Experimental IR Frequency (cm⁻¹) Typical Range in Trinitromethyl Compounds (cm⁻¹)
ν(C-H)C-H stretching2900N/A
νₐₛ(NO₂)Asymmetric NO₂ stretching16001582 - 1604
νₛ(NO₂)Symmetric NO₂ stretching13001288 - 1303

Table 2: Key experimental infrared vibrational frequencies for this compound.[1][2]

Thermal Decomposition Mechanisms

Theoretical studies have been instrumental in mapping the initial stages of the thermal decomposition of this compound. The two primary competing pathways are the unimolecular fission of a carbon-nitrogen bond and a nitro-nitrite isomerization rearrangement. High-level ab initio calculations have been used to determine the activation energies for these critical reactions.

Key Decomposition Pathways
  • C-N Bond Fission: The simplest decomposition pathway is the homolytic cleavage of a C-NO₂ bond to yield a dinitromethyl radical and nitrogen dioxide. HC(NO₂)₃ → •CH(NO₂)₂ + •NO₂

  • Nitro-Nitrite Isomerization: This pathway involves an intramolecular rearrangement where a nitro group transforms into a nitrite group, forming an unstable intermediate, CH(NO₂)₂ONO.[4] HC(NO₂)₃ → CH(NO₂)₂ONO

The isomerization pathway is visualized in the diagram below, showing the reactant, the transition state, and the resulting nitrite intermediate.

G cluster_reactant Reactant cluster_ts Transition State cluster_product Product R HC(NO₂)₃ (this compound) TS [HC(NO₂)₃]‡ R->TS Isomerization P CH(NO₂)₂ONO (Isomeric Nitrite) TS->P

Figure 1: Isomerization pathway of this compound.
Activation Energies

High-level ab initio multilevel procedures, such as G2M(CC5) and G2, have been employed to calculate the Gibbs energies of activation for these initial decomposition steps. These calculations provide crucial data for kinetic modeling of high-energy materials.[4]

Reaction Pathway Description Gibbs Energy of Activation (ΔG‡) (kcal/mol) Computational Method
C-N Bond FissionHC(NO₂)₃ → •CH(NO₂)₂ + •NO₂41.7G2M
IsomerizationHC(NO₂)₃ → CH(NO₂)₂ONO42.1G2M

Table 3: Calculated Gibbs energies of activation for the initial decomposition reactions of this compound.[4]

Computational Protocols

The theoretical investigation of this compound and other energetic materials relies on a standardized set of computational chemistry protocols. These protocols are designed to accurately predict molecular properties by solving the electronic Schrödinger equation. A typical workflow involves geometry optimization, vibrational frequency analysis, and high-accuracy single-point energy calculations.

Standard Computational Workflow
  • Geometry Optimization: The first step is to find the minimum energy structure of the molecule. This is commonly performed using Density Functional Theory (DFT), with the B3LYP hybrid functional and a basis set such as 6-311G** being a frequent choice.[3][4] This process adjusts the positions of the atoms until the forces on them are negligible.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: first, it confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies). Second, it provides the harmonic vibrational frequencies and the corresponding IR and Raman intensities, which can be compared with experimental spectra.[1]

  • High-Accuracy Energy Calculation: To obtain more accurate thermodynamic data, such as heats of formation and activation energies, single-point energy calculations are often performed on the optimized geometries using more computationally expensive, high-level ab initio methods. These include composite methods like the Gaussian-n (G2, G3, G4) and Complete Basis Set (CBS) families of methods, which are designed to approximate the results of very high-level calculations with a more manageable computational cost.[4]

G start Define Initial Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311G**) start->opt freq Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check energy High-Accuracy Single-Point Energy Calculation (e.g., G4, CBS-QB3) check->energy No (Minimum Found) ts_search Transition State Search (for reactions) check->ts_search Yes (Not a Minimum) end Analyze Properties: - Geometry - Frequencies - Thermodynamics energy->end ts_search->freq

Figure 2: General computational workflow for studying this compound.

Conclusion

Theoretical and computational studies have provided profound insights into the fundamental chemical properties of this compound. Through the application of Density Functional Theory and high-level ab initio methods, researchers have accurately characterized its molecular structure, identified its key vibrational modes, and quantified the energetics of its initial decomposition pathways. The data consistently show that C-N bond fission and nitro-nitrite isomerization are the primary, competing mechanisms of thermal decay, with very similar activation barriers. The computational protocols outlined in this guide represent the standard approach for the in silico investigation of energetic materials, enabling the prediction of stability and reactivity, which is essential for the development of next-generation materials.

References

Initial Investigations into the Explosive Nature of Trinitromethane: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Trinitromethane, also known as nitroform, has a long and complex history in the field of energetic materials. First synthesized in 1857, its journey from a chemical curiosity to a component of advanced explosives and propellants has been marked by early observations of the instability of its salts, rather than the parent compound itself. This technical guide delves into the initial investigations of this compound's explosive properties, providing a historical context for its discovery and early characterization. The document outlines the seminal synthesis, reconstructs the experimental protocols of the era used to assess explosive power and sensitivity, and presents the known qualitative and comparative quantitative data. Through structured data tables and logical diagrams, this paper aims to provide a foundational understanding of the early scientific endeavors that first hinted at the energetic potential of the trinitromethyl group.

Introduction: Discovery and Early Observations

This compound was first obtained in 1857 by the Russian chemist Leon Nikolaevich Shishkov.[1] His work, published in Annalen der Chemie und Pharmacie, described the formation of the ammonium salt of a novel, highly nitrated compound.[1] This discovery marked the entry of the C(NO₂)₃ moiety into the scientific landscape.

Initial observations quickly established a critical dichotomy in the substance's nature. Pure this compound was found to be a surprisingly poor explosive, difficult to initiate, and exhibiting low brisance, particularly in its solid state.[2][3] A 1952 patent explicitly noted that in its solid form, nitroform is "practically completely impossible to initiate and it cannot be made to detonate."[2]

However, the true energetic potential was revealed through its salts. This compound is a remarkably strong acid for a methane derivative, readily donating its proton to form the intensely yellow nitroformate anion, [C(NO₂)₃]⁻.[1] Early researchers discovered that many of these salts were highly unstable and prone to detonation upon stimulation by heat or impact. This acidic character is the key to its significance in explosives history; the focus of initial investigations was therefore predominantly on the hazardous nature of its ionic compounds.

Seminal Synthesis and Chemical Properties

The foundational synthesis and key properties of this compound and its salts are summarized below.

Shishkov's Synthesis of Ammonium Nitroformate (1857)

The first preparation of a this compound compound was not of the free acid but of its ammonium salt. Shishkov's method involved the aqueous decomposition of trinitroacetonitrile.

shishkov_synthesis trinitroacetonitrile Trinitroacetonitrile C(NO₂)₃CN ammonium_nitroformate Ammonium Nitroformate [NH₄]⁺[C(NO₂)₃]⁻ trinitroacetonitrile->ammonium_nitroformate Decomposition water Water H₂O water->ammonium_nitroformate Hydrolysis

Figure 1: Shishkov's 1857 synthesis of ammonium nitroformate.
Acidity and Formation of Explosive Salts

The high acidity of this compound is central to its explosive character, as it readily forms salts that are often sensitive explosives. This relationship is a fundamental logical pathway in understanding its nature.

salt_formation tnm This compound (HC(NO₂)₃) (Strong Acid) salt Nitroformate Salt (e.g., K⁺[C(NO₂)₃]⁻) (Often Explosive) tnm->salt Proton Transfer base Base (e.g., KOH, NH₃) base->salt water Water (H₂O)

Figure 2: Acid-base reaction forming explosive nitroformate salts.

Experimental Protocols for Explosive Characterization

To evaluate the energetic properties of a new compound in the late 19th and early 20th centuries, researchers would have employed a set of standardized tests. While specific records of these tests on this compound from its initial discovery period are scarce, the following protocols describe the established methodologies of that era.

Measurement of Explosive Power: The Trauzl Lead Block Test

Developed by Isidor Trauzl in 1885, this test became a standard for measuring the relative strength (brisance) of an explosive.[4]

Objective: To quantify the explosive power by measuring the volume of a cavity created by the detonation of a sample in a standardized lead block.

Apparatus:

  • A soft lead cylinder, typically 200 mm in height and 200 mm in diameter.

  • A central borehole drilled to a depth of 125 mm with a diameter of 25 mm.

  • Electric detonator (blasting cap).

  • Tamping material (e.g., fine sand).

  • Graduated cylinder and water for volume measurement.

Procedure:

  • A 10-gram sample of the explosive is carefully wrapped in tin foil.

  • The foil-wrapped sample is placed at the bottom of the borehole in the lead block.

  • An electric detonator is inserted into the sample.

  • The remaining space in the borehole is filled with sand, which is then tamped down.

  • The detonator is fired electrically from a safe distance.

  • After the explosion, the resulting enlarged cavity in the lead block is cleaned of debris.

  • The volume of the cavity is measured by filling it with water and then pouring the water into a graduated cylinder.

  • The initial volume of the borehole is subtracted from the final measured volume to determine the net expansion in cubic centimeters (cm³). This value is the "Trauzl number."[5]

Sensitivity to Mechanical Stimuli: Impact Sensitivity Test

Early investigations into the safety of handling a new explosive would have involved assessing its sensitivity to impact, often using a drop-weight apparatus.

Objective: To determine the minimum height from which a standard weight must be dropped to cause a sample of the explosive to detonate or deflagrate.

Apparatus:

  • A drop-hammer apparatus, consisting of a solid base (anvil), a guide for a falling weight, and a striker pin.

  • A standardized weight (e.g., 2 kg).

  • A striker pin to transfer the energy from the weight to the sample.

Procedure:

  • A small, measured amount of the explosive sample (typically 30-40 mg) is placed on the anvil.

  • The striker pin is placed carefully on top of the sample.

  • The weight is dropped from a predetermined height onto the striker pin.

  • The result is observed for any sign of a reaction (e.g., flash, smoke, or audible report), which is recorded as a "go." The absence of a reaction is a "no-go."

  • The test is repeated multiple times, with the drop height adjusted based on the previous result (e.g., the "up-and-down" or Bruceton method, though simpler methodologies were used initially).

  • The data is analyzed to determine the height at which there is a 50% probability of initiation (H₅₀). A lower H₅₀ value indicates greater sensitivity.

Quantitative and Qualitative Data

Qualitative Explosive Properties of Nitroform and its Salts
CompoundPhysical StateObservationCitation(s)
This compound (Nitroform)Pale yellow crystalsVery difficult to initiate in pure form; a poor explosive with low brisance. Cannot be detonated in solid state.[2][3]
Potassium NitroformateLemon yellow solidDecomposes slowly at room temperature; explodes above 95 °C.[1]
Ammonium NitroformateSolidMore stable than potassium salt; deflagrates or explodes above 200 °C.[1]
Comparative Explosive Power (Trauzl Test)

While no early Trauzl value for this compound has been found, this table provides context by showing the measured power of other explosives from that era.

ExplosiveTrauzl Number (cm³/10g)NotesCitation(s)
Trinitrotoluene (TNT)300A standard benchmark for explosive power, first synthesized in 1863.[4]
Nitroglycerin520A powerful but highly sensitive liquid explosive, synthesized in 1847.[4]
RDX (Hexogen)480Synthesized in 1898, a very powerful military explosive.[4]
Acetone Peroxide (APEX)250A highly sensitive primary explosive.[4]

Conclusion

The initial investigations into this compound established it not as a potent explosive in its own right, but as the parent compound of a series of highly sensitive and energetic salts. The discovery by Shishkov in 1857 opened a new chapter in nitro chemistry, but it was the subsequent characterization of the nitroformates that revealed the true explosive nature associated with the trinitromethyl group. While detailed quantitative data from these early studies remain elusive, the qualitative observations and the application of standardized testing protocols of the time, such as the Trauzl test, would have guided the 19th and early 20th-century understanding of these materials. The pronounced acidity of this compound was, and remains, the pivotal property linking its chemical structure to its explosive potential. These foundational insights paved the way for the eventual development of more stable and powerful energetic materials based on the nitroform structure.

References

Pioneers of Nitroform: A Technical Exploration of Trinitromethane's Discovery and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroform, systematically known as trinitromethane [HC(NO₂)₃], stands as a compound of significant interest in the field of energetic materials and organic synthesis. Characterized by its high oxygen content and the remarkable acidity of its C-H bond, nitroform has a rich history of scientific inquiry. This technical guide delves into the foundational research of the key pioneers who first isolated, synthesized, and characterized this unique molecule. We will explore their groundbreaking findings, detail the experimental protocols they established, and present the quantitative data that underpins our current understanding of nitroform and its derivatives.

The Dawn of Discovery: Early Pioneers and Their Seminal Findings

The initial isolation and subsequent characterization of nitroform were the results of meticulous work by several pioneering chemists in the 19th and early 20th centuries. Their discoveries laid the groundwork for over a century of research into high-energy materials.

Leon Nikolaevich Shishkov (L. Schischkoff)

The first successful isolation of a nitroform salt is credited to the Russian chemist Leon Nikolaevich Shishkov. In 1857, Shishkov obtained the ammonium salt of nitroform, a yellow crystalline solid.[1] His work marked the formal discovery of the this compound molecule, opening the door for further investigation into its properties and potential applications.

Adolfo Baschieri

A significant breakthrough in the synthesis of nitroform occurred in 1900, thanks to the work of Italian chemist Adolfo Baschieri. He discovered that nitroform could be produced through the reaction of acetylene with anhydrous nitric acid.[1] This method proved to be scalable and became the cornerstone of industrial nitroform production throughout the 20th century.[1]

Adolph von Baeyer

While the renowned German chemist and Nobel laureate Adolph von Baeyer is not directly credited with the discovery of nitroform, his extensive work on nitroso compounds, uric acid derivatives, and organic dyes during the same period significantly advanced the field of organic chemistry.[2][3][4][5][6] His development of new synthetic methods and his deep understanding of chemical structures provided the theoretical framework upon which the study of complex molecules like nitroform could flourish.

Hurd and Starke

During World War II, British chemists Hurd and Starke made a pivotal discovery regarding the reactivity of nitroform. They found that this compound reacts with paraformaldehyde to yield trinitroethanol.[1] This derivative proved to be a valuable precursor for the synthesis of even more powerful explosives, such as trinitroethylorthoformate and trinitroethylorthocarbonate, highlighting the importance of nitroform as a building block in energetic materials chemistry.[1]

Physicochemical Properties of Nitroform

Nitroform is a pale yellow crystalline solid with a relatively low melting point.[1] It is highly acidic, readily donating its proton to form the intensely yellow nitroformate anion, [C(NO₂)₃]⁻.[1] This high acidity is a defining characteristic and is central to much of its chemistry.

PropertyValueReference
Molar Mass 151.04 g/mol [1]
Density 1.469 g/cm³[1]
Melting Point 15 °C (59 °F; 288 K)[1]
Solubility in Water 44 g/100 mL at 20 °C[1]
Acidity (pKa) 0.17 ± 0.02 at 20 °C[1]

Experimental Protocols: Synthesis of Nitroform and its Salts

Several methods for the synthesis of nitroform have been developed since its discovery. The following protocols are based on historical and contemporary laboratory practices.

Synthesis of Nitroform via Hydrolysis of Tetranitromethane

This laboratory-scale synthesis involves the mild basic hydrolysis of tetranitromethane.[1]

Materials:

  • Tetranitromethane

  • Potassium hydroxide

  • Ethanol

  • Water

  • Ice

Procedure:

  • A solution of potassium hydroxide (6.9 g, 122.4 mmol) is prepared in a mixture of water (7 mL) and ethanol (17 mL).

  • The solution is cooled in an ice-water bath to maintain a temperature between 15-20 °C.

  • Tetranitromethane (12 g, 61.2 mmol) is added dropwise to the stirred potassium hydroxide solution. A yellow precipitate of potassium nitroformate will form immediately.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30 minutes.

  • The precipitate is collected by filtration and washed sequentially with ice-water (10 mL), ethanol (10 mL), and finally ice-water (10 mL).

  • The resulting yellow powder of potassium nitroformate is dried slowly in the air. This method yields approximately 10.82 g (94%) of the product.

Industrial Synthesis of Nitroform from Acetylene

The industrial production of nitroform has historically relied on the nitration of acetylene with nitric acid, often using a mercury catalyst.[7][8]

Reactants:

  • Acetylene gas

  • Anhydrous nitric acid

  • Mercury catalyst (e.g., mercury nitrate)

General Procedure:

  • Acetylene gas is passed through concentrated nitric acid in the presence of a mercury catalyst.

  • The reaction is highly exothermic and requires careful temperature control.

  • The resulting nitroform is then separated from the reaction mixture.

Note: Due to the hazardous nature of acetylene and the environmental toxicity of mercury catalysts, this method requires specialized industrial equipment and stringent safety protocols.

Reaction Pathways and Logical Workflows

The synthesis of nitroform and its subsequent conversion to other energetic materials can be visualized as a series of chemical transformations.

Synthesis_Pathways Acetylene Acetylene Nitroform Nitroform HC(NO₂)₃ Acetylene->Nitroform Nitric Acid (Baschieri, 1900) Tetranitromethane Tetranitromethane Tetranitromethane->Nitroform Mild Basic Hydrolysis Trinitroethanol Trinitroethanol Nitroform->Trinitroethanol + Paraformaldehyde (Hurd & Starke, WWII) HNF Hydrazinium Nitroformate (HNF) Nitroform->HNF + Hydrazine Paraformaldehyde Paraformaldehyde Hydrazine Hydrazine

Caption: Key synthetic routes to nitroform and its derivatives.

The workflow for a typical laboratory synthesis of a nitroform salt, such as potassium nitroformate, can be illustrated as follows:

Lab_Workflow Start Start: Prepare KOH solution Cool Cool solution to 15-20 °C Start->Cool Add_TNM Add Tetranitromethane dropwise Cool->Add_TNM Stir Stir at room temperature Add_TNM->Stir Filter Filter precipitate Stir->Filter Wash Wash with H₂O and Ethanol Filter->Wash Dry Dry the product Wash->Dry End End: Potassium Nitroformate Dry->End

Caption: Laboratory workflow for potassium nitroformate synthesis.

Conclusion

The pioneering research of scientists like Leon Nikolaevich Shishkov and Adolfo Baschieri was fundamental to the discovery and initial production of nitroform. Their work, complemented by later findings from researchers such as Hurd and Starke, has established this compound as a cornerstone in the field of energetic materials. The unique properties of nitroform, particularly its high acidity and oxygen content, continue to make it a subject of contemporary research, with a focus on developing more stable and powerful derivatives for advanced applications. The experimental protocols and quantitative data established by these early pioneers remain invaluable to modern chemists and material scientists.

References

Methodological & Application

Application Notes: Trinitromethane Derivatives as Oxidizers in Solid Propellants

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided herein is intended for use by qualified researchers and scientists in controlled laboratory settings. Trinitromethane and its derivatives are high-energy materials that can be sensitive to impact, friction, and heat, posing significant explosion hazards. Appropriate safety protocols, personal protective equipment (PPE), and facility controls must be strictly implemented when handling these substances.

Overview

This compound, also known as nitroform, HC(NO₂)₃, is a highly acidic and powerful oxidizing compound.[1] While its pure form is unstable, its derivatives and salts are being investigated as potential high-performance oxidizers for solid rocket propellants.[2][3] The primary motivation for this research is the development of "green" propellants that offer higher performance and reduced environmental impact compared to traditional oxidizers like ammonium perchlorate (AP). AP, a staple in solid propellants for over 50 years, produces hydrochloric acid (HCl) upon combustion, which is toxic and environmentally harmful.[4][5] Trinitromethyl-containing compounds offer a chlorine-free alternative with potentially high density and a positive oxygen balance, contributing to improved specific impulse (Isp), a key measure of propellant performance.[4][6][7][8]

Rationale for Use

The use of this compound derivatives is driven by the need for advanced propellant formulations with the following characteristics:

  • Higher Performance: Increased specific impulse (Isp) and density-specific impulse (ρIsp) for greater payload capacity or range.[5]

  • Environmental Compliance: Elimination of chlorine to prevent the formation of HCl gas during combustion.

  • High Oxygen Balance: The trinitromethyl group, -C(NO₂)₃, provides a dense source of oxygen, which can improve the combustion efficiency of fuel-rich binders.[2]

  • Energetic Properties: These compounds are inherently energetic, contributing to the overall energy output of the propellant.[6]

Research has focused on incorporating the trinitromethyl group into stable heterocyclic structures or forming stable salts, such as hydrazinium nitroformate, to create viable oxidizer candidates.[1][4]

Data Presentation

The following tables summarize key quantitative data for selected this compound derivatives compared to standard energetic materials.

Table 1: Performance Characteristics of Selected Energetic Oxidizers

CompoundFormulaDensity (ρ) (g·cm⁻³)Oxygen Balance (Ω CO₂) (%)Detonation Velocity (D) (m·s⁻¹)Specific Impulse (Isp) (s)
5-(trinitromethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (TNMTO)[5]C₃H₂N₆O₇1.900.08997251.9
4-Nitro-1-(trinitromethyl)-1H-imidazole[6]C₄H₂N₆O₈1.88+18.39003Not Reported
Ammonium Dinitramide (ADN)[5]H₄N₄O₄1.81+25.89000250.7
Ammonium Perchlorate (AP)[5]NH₄ClO₄1.95+34.0Not Applicable~260 (in formulations)

Table 2: Safety and Thermal Stability Data

CompoundImpact Sensitivity (IS) (J)Friction Sensitivity (FS) (N)Decomposition Temp. (Td) (°C)
4,4,4-trinitrobutanoic acid[3]15120134
3,3,3-trinitropropyl-1-ammonium chloride[3]20240178
N-trinitromethyl nitroimidazole derivative[6]>40>360224
5-(trinitromethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (TNMTO)[5]812080

Experimental Protocols

Protocol 1: General Synthesis Pathway for Trinitromethyl Compounds

The introduction of the trinitromethyl group into organic molecules can be achieved through various synthetic routes. One common method is the Michael addition of this compound to an activated α,β-unsaturated compound.[2] The following protocol describes a generalized laboratory-scale synthesis pathway for creating energetic materials containing the trinitromethyl moiety, based on literature.[2][3]

Methodology:

  • Reaction Setup: The reaction is typically carried out in a round-bottom flask equipped with a magnetic stirrer and a temperature probe, often under an inert atmosphere (e.g., Nitrogen or Argon).

  • Michael Addition: this compound is reacted with an electron-deficient starting material, such as acrylamide, in a suitable solvent. The reaction is often performed at or below room temperature to control exothemicity.

  • Hydrolysis (if applicable): The resulting amide can be hydrolyzed using a strong acid (e.g., concentrated HCl) to yield a carboxylic acid derivative containing the trinitromethyl group.[2]

  • Purification: The crude product is purified, typically by recrystallization from an appropriate solvent (e.g., chloroform), to obtain the pure compound.

  • Characterization: The final product's identity and purity are confirmed using standard analytical techniques, including multinuclear NMR spectroscopy, vibrational spectroscopy (IR, Raman), and elemental analysis.[2][3] Single-crystal X-ray diffraction is used to determine the molecular structure.

G start Starting Materials (this compound, Acrylamide) reaction Michael Addition Reaction (in solvent, controlled temp.) start->reaction intermediate Intermediate Product (e.g., 4,4,4-Trinitrobutanamide) reaction->intermediate hydrolysis Acid Hydrolysis (e.g., conc. HCl) intermediate->hydrolysis acid_product Carboxylic Acid Derivative (e.g., 4,4,4-Trinitrobutanoic acid) hydrolysis->acid_product purification Purification (Recrystallization) acid_product->purification final_product Final Energetic Material purification->final_product characterization Characterization (NMR, IR, X-ray Diffraction) final_product->characterization

Caption: Generalized synthesis workflow for trinitromethyl compounds.[2]
Protocol 2: Formulation of a Composite Solid Propellant

This protocol outlines a standard laboratory-scale slurry casting technique for preparing a composite solid propellant.[9] A this compound-based oxidizer would replace a traditional oxidizer like AP in this process.

Methodology:

  • Binder Preparation: The liquid polymer binder (e.g., HTPB) and a plasticizer are mixed in a planetary mixer at a controlled temperature (e.g., 50-60 °C) until a homogeneous liquid is formed.

  • Addition of Solids:

    • The powdered fuel (e.g., aluminum powder) is added slowly to the binder mixture and mixed until fully incorporated.[9]

    • The oxidizer (e.g., a crystalline this compound derivative), often in a bimodal or trimodal particle size distribution, is then gradually added. Mixing continues to ensure a uniform slurry.

  • Vacuum Mixing: The mixture is subjected to a vacuum (e.g., <5 mm Hg) for a period (e.g., 30-60 minutes) to remove trapped air bubbles, which could create voids in the final propellant grain and lead to unpredictable combustion.

  • Curing Agent Addition: The curing agent (e.g., an isocyanate for an HTPB binder) is added, and the slurry is mixed for a final, brief period.

  • Casting: The viscous slurry is cast into a mold, often under vacuum to prevent the introduction of new air bubbles.

  • Curing: The cast propellant is cured in an oven at a specified temperature (e.g., 60 °C) for several days until the binder has fully cross-linked, resulting in a solid, rubbery grain.

G binder_prep 1. Binder & Plasticizer Mixing (e.g., HTPB) add_fuel 2. Add Powdered Fuel (e.g., Aluminum) binder_prep->add_fuel add_oxidizer 3. Add Oxidizer (e.g., TNM-Derivative) add_fuel->add_oxidizer mix_slurry 4. Homogenize Slurry add_oxidizer->mix_slurry vacuum_mix 5. Mix Under Vacuum (De-aeration) mix_slurry->vacuum_mix add_curative 6. Add Curing Agent (e.g., Isocyanate) vacuum_mix->add_curative casting 7. Cast into Mold add_curative->casting curing 8. Cure in Oven (e.g., 60°C for 7 days) casting->curing final_grain Finished Propellant Grain curing->final_grain

Caption: Standard workflow for slurry casting of composite propellants.[9]
Protocol 3: Safety and Performance Characterization

Before any new energetic material or propellant formulation can be considered for application, it must undergo rigorous characterization to determine its sensitivity, stability, and performance.

Methodology:

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): A small sample (~1-5 mg) is heated at a constant rate (e.g., 5-10 °C/min) to determine its melting point and decomposition temperature (onset and peak). This provides critical data on thermal stability.[3]

  • Sensitivity Testing:

    • Impact Sensitivity: Determined using a drop-weight impact machine (e.g., BAM or ABL) according to standardized methods (e.g., STANAG 4489). The energy required to cause a reaction in 50% of trials (h₅₀) is measured.

    • Friction Sensitivity: A sample is subjected to a specified load and friction using a standardized apparatus (e.g., BAM friction tester) per methods like STANAG 4487.

    • Electrostatic Discharge (ESD) Sensitivity: The material's susceptibility to ignition by an electric spark is measured.

  • Performance Testing:

    • Density Measurement: The density of the cured propellant is measured using a method like water displacement.

    • Burn Rate Measurement: The linear burn rate of a propellant strand is measured as a function of pressure in a strand burner (Crawford bomb). This is a critical parameter for motor design.

    • Specific Impulse (Isp) Determination: Isp is typically calculated using thermochemical equilibrium codes (e.g., NASA CEA, EXPLO5) based on the propellant's formulation and heat of formation.[2][8] Experimental determination involves static firing of a small rocket motor and measuring thrust and mass flow rate.[10]

G new_material New Propellant Formulation thermal Thermal Analysis (DSC) new_material->thermal sensitivity Sensitivity Tests (Impact, Friction, ESD) new_material->sensitivity performance Performance Tests (Burn Rate, Density, Isp) new_material->performance evaluation Comprehensive Evaluation (Safety & Performance Assessment) thermal->evaluation sensitivity->evaluation performance->evaluation

Caption: Logical workflow for the characterization of new propellants.

References

Applications of Trinitromethane in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of trinitromethane in various organic synthesis applications. This compound, also known as nitroform, is a powerful and versatile reagent, primarily utilized in the synthesis of highly energetic materials and other specialized organic compounds. Its high reactivity stems from the presence of three electron-withdrawing nitro groups, which render the methine proton highly acidic and make the trinitromethyl anion a potent nucleophile.

Michael Addition Reactions: Synthesis of Energetic Materials

This compound is a key building block in the synthesis of energetic materials through Michael addition reactions. The trinitromethyl anion readily adds to α,β-unsaturated carbonyl compounds, leading to the formation of highly nitrated products. A prominent example is the synthesis of 4,4,4-trinitrobutanamide, a precursor to other energetic compounds.

Application Note:

The Michael addition of this compound to acrylamide provides an efficient route to 4,4,4-trinitrobutanamide. This reaction is typically carried out under basic conditions to generate the trinitromethyl anion, which then acts as the nucleophile. The resulting product can be further hydrolyzed to 4,4,4-trinitrobutanoic acid, another important intermediate in the synthesis of energetic materials.[1]

Quantitative Data:
Reactant 1Reactant 2ProductYield (%)Reference
This compoundAcrylamide4,4,4-TrinitrobutanamideHigh[1]
4,4,4-TrinitrobutanamideConc. HCl (aq)4,4,4-Trinitrobutanoic acid80[1]
Experimental Protocol: Synthesis of 4,4,4-Trinitrobutanamide

Materials:

  • This compound

  • Acrylamide

  • Base (e.g., potassium carbonate or a suitable amine)

  • Solvent (e.g., ethanol or water)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve acrylamide in the chosen solvent.

  • In a separate vessel, prepare a solution of this compound and the base in the same solvent.

  • Slowly add the this compound solution to the acrylamide solution at a controlled temperature (typically room temperature).

  • Stir the reaction mixture for a specified period until the reaction is complete (monitoring by TLC is recommended).

  • Upon completion, quench the reaction by adding a dilute acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 4,4,4-trinitrobutanamide.

  • The crude product can be purified by recrystallization.

Hydrolysis to 4,4,4-Trinitrobutanoic Acid:

  • Reflux the synthesized 4,4,4-trinitrobutanamide in aqueous concentrated hydrochloric acid.[1]

  • After cooling, the product will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry to yield 4,4,4-trinitrobutanoic acid.[1]

Michael_Addition TNM This compound HC(NO2)3 Intermediate Trinitromethyl Anion [C(NO2)3]- TNM->Intermediate Deprotonation Acrylamide Acrylamide Product 4,4,4-Trinitrobutanamide Acrylamide->Product Base Base Base->Intermediate Intermediate->Product Nucleophilic Attack Condensation_Reaction TNM This compound HC(NO2)3 Product 2,2,2-Trinitroethanol TNM->Product Formaldehyde Formaldehyde (or Paraformaldehyde) Formaldehyde->Product Base Base (K2CO3 or NaOH) Base->TNM Catalyst Logical_Relationship TNM This compound Established Established Applications TNM->Established Potential Potential / Less Common Applications TNM->Potential MichaelAddition Michael Addition (Energetic Materials) Established->MichaelAddition Condensation Condensation Reactions (Polynitro Alcohols) Established->Condensation HeterocycleSynth Heterocycle Synthesis (e.g., 3-Nitroisoxazoles) Potential->HeterocycleSynth ElectrophilicNitration Electrophilic Nitration Potential->ElectrophilicNitration Cycloaddition [3+2] Cycloaddition Potential->Cycloaddition

References

Safe Handling and Storage of Trinitromethane: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety information for the handling and storage of trinitromethane (also known as nitroform) in a laboratory setting. This compound is a highly energetic and toxic compound that requires strict adherence to safety procedures to minimize risks of explosion, chemical exposure, and other hazards.

Introduction

This compound, HC(NO₂)₃, is a pale yellow crystalline solid with a low melting point. It is a powerful oxidizing agent and is highly acidic, readily forming unstable and explosive salts.[1] Due to its hazardous nature, all personnel must be thoroughly trained in the procedures outlined in this document before handling this compound.

Hazard Identification and Quantitative Data

This compound presents multiple significant hazards that must be carefully managed. It is classified as a forbidden explosive for transportation, highlighting its inherent instability.

Physical and Chemical Properties

PropertyValueReference
Chemical Formula CHN₃O₆[1]
Molar Mass 151.04 g/mol [1]
Appearance Pale yellow crystals[1]
Melting Point 15 °C (59 °F)[1]
Density 1.469 g/cm³[1]
Solubility in Water 44 g/100 mL at 20 °C[1]
Acidity (pKa) 0.17 ± 0.02 at 20 °C

Toxicological Data

MetricValueSpeciesReference
LC50 (Inhalation) 800 mg/m³/2hrMouse

Occupational Exposure Limits

Specific occupational exposure limits (OELs) such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) for this compound have not been established. In the absence of specific limits, it is imperative to handle this compound with extreme caution and to maintain exposure at the lowest possible level. For reference, the OELs for related nitroalkanes are provided below; however, these should not be considered as safe exposure limits for this compound.

CompoundOSHA PEL (8-hour TWA)ACGIH TLV (8-hour TWA)NIOSH REL (10-hour TWA)
Nitromethane 100 ppm20 ppm[2]Not Established
Tetranitromethane 1 ppm0.005 ppm[3]1 ppm[3]

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of hazards must be conducted before any work with this compound begins. The following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles with side-shields, and a full-face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton™). Double gloving is recommended. Inspect gloves for any signs of degradation before and during use.

  • Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required. An acid-resistant apron should also be worn.

  • Respiratory Protection: Work must be conducted in a certified chemical fume hood. In the event of a spill or potential for aerosol generation, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used by trained personnel.

Engineering Controls
  • All work with this compound must be performed in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.

  • Use of a blast shield is mandatory for all reactions and handling procedures.

  • All equipment should be properly grounded to prevent static discharge.

  • A safety shower and eyewash station must be readily accessible and tested regularly.

Safe Handling Procedures

Receiving and Unpacking:

  • Visually inspect the package for any signs of damage or leaks before accepting it.

  • Transport the unopened container to the designated hazardous materials storage area.

  • Open the package in a chemical fume hood, wearing full PPE.

  • Verify the integrity of the primary container.

Weighing and Transfer:

  • All weighing and transfer of this compound must be conducted in a chemical fume hood behind a blast shield.

  • Use non-sparking tools (e.g., made of beryllium-copper or plastic).

  • Avoid any friction, grinding, or impact of the solid material.

  • If weighing on a balance, place a secondary container under the weighing vessel to catch any spills.

  • When transferring, do so slowly and carefully to avoid creating dust.

  • Close the container tightly immediately after use.

Solution Preparation:

  • Slowly add this compound to the solvent in small portions. The dissolution can be exothermic.

  • Use solvents that are known to be compatible (see Section 4.0). Avoid basic solvents.

  • Continuously stir the solution to ensure even mixing and to dissipate heat.

  • If necessary, use an ice bath to control the temperature of the solution.

Storage and Incompatibility

Proper storage of this compound is critical to prevent accidents.

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

  • The storage location should be a designated, locked cabinet for explosive and highly toxic materials.

  • Store in the original, tightly sealed container.

  • Do not store on metal shelves. Use secondary containment made of compatible materials (e.g., polyethylene).

Incompatibility

This compound is a highly reactive substance. Avoid contact with the following:

Incompatible MaterialsHazard
Bases (e.g., hydroxides, amines) Forms highly unstable and explosive salts.
Metals (especially copper and its alloys) Forms shock- and heat-sensitive salts.[1]
Reducing Agents Can lead to violent reactions or explosions.
Heat, Shock, and Friction Can cause explosive decomposition.
Combustible Materials This compound is a strong oxidizer and can ignite or cause explosions with combustible materials.

Spill and Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.

  • Isolate: Secure the area and prevent entry.

  • Ventilate: Ensure the chemical fume hood is operating.

  • Report: Notify the appropriate emergency response personnel and the laboratory supervisor.

  • Cleanup: Only trained personnel with appropriate PPE should attempt to clean up a small spill.

    • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite).

    • Do not use combustible materials like paper towels to absorb the spill.

    • Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Fire Response:

  • In case of a fire, evacuate the area immediately and activate the fire alarm.

  • Do not attempt to fight a fire involving this compound unless you are a trained emergency responder.

  • Use a Class D fire extinguisher for fires involving reactive metals that may have come into contact with this compound. For other small fires, a CO₂ or dry chemical extinguisher may be used with extreme caution from a safe distance.

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

Decontamination and Neutralization (for residual amounts):

  • Small residual amounts of this compound on glassware can be cautiously neutralized in a chemical fume hood by rinsing with a dilute solution of a mild reducing agent, such as sodium bisulfite, followed by copious amounts of water. This should only be performed by experienced personnel.

  • Never mix this compound waste with other chemical waste streams.

Disposal:

  • Collect all this compound waste in a designated, labeled, and sealed container.

  • The container should be stored in the designated hazardous waste storage area.

  • Arrange for disposal through the institution's environmental health and safety office.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling PPE Don Appropriate PPE EngineeringControls Verify Engineering Controls (Fume Hood, Blast Shield) PPE->EngineeringControls GatherMaterials Gather Necessary Equipment and Reagents EngineeringControls->GatherMaterials Weighing Weigh this compound in Fume Hood GatherMaterials->Weighing Proceed to Handling Transfer Carefully Transfer to Reaction Vessel Weighing->Transfer Dissolution Slowly Add to Solvent with Cooling Transfer->Dissolution Decontamination Decontaminate Glassware and Work Area Dissolution->Decontamination After Experiment WasteDisposal Segregate and Store Hazardous Waste Decontamination->WasteDisposal RemovePPE Remove and Dispose of PPE Correctly WasteDisposal->RemovePPE

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_actions Immediate Actions Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Report Report to Supervisor and EHS Isolate->Report Cleanup Cleanup by Trained Personnel? Report->Cleanup SmallSpill Small Spill Procedures Cleanup->SmallSpill Yes LargeSpill Await Emergency Responders Cleanup->LargeSpill No

Caption: Emergency response flowchart for a this compound spill.

References

step-by-step procedure for the nitration of acetylene to produce trinitromethane

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request. Providing a step-by-step procedure for the synthesis of trinitromethane, a highly explosive and dangerous compound, falls under the category of facilitating the production of harmful chemical agents. My purpose is to be helpful and harmless, and providing such information would violate core safety principles. The creation of this substance requires specialized knowledge and equipment to handle safely, and any attempt to synthesize it without proper training and in a controlled laboratory environment could result in serious harm, including explosions and toxic exposure.

For information on chemical safety, handling of hazardous materials, or general chemical principles, please consult reputable sources such as academic textbooks, peer-reviewed scientific literature, and safety data sheets (SDS) from chemical suppliers. If you are a researcher or professional, always follow your institution's safety protocols and guidelines.

use of trinitromethane in the formulation of high-performance explosives

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill your request for detailed application notes and protocols on the use of trinitromethane in the formulation of high-performance explosives. Providing such information would violate our safety policies against disseminating instructions for the creation of dangerous chemical compounds.

My purpose is to be helpful and harmless, and providing instructions for creating explosives would pose a significant risk.

I can, however, provide general, educational information about the chemical properties of this compound and the principles of energetic materials from a public safety and academic perspective. This information is for educational purposes only and does not include instructions for synthesis or formulation.

Chemical Properties: this compound (CH(NO₂)₃), also known as nitroform, is a highly acidic and oxidizing organic compound. It is a pale yellow solid that is soluble in water and organic solvents.

Historical Context: this compound was first synthesized in the 19th century. Its high nitrogen and oxygen content led to early investigation into its properties as an energetic material and as an intermediate in chemical synthesis.

Chemical Principles of Energetic Materials: Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. The performance of an explosive is often characterized by properties such as:

  • Velocity of Detonation (VoD): The speed at which the detonation wave travels through the explosive.

  • Density: Higher density often correlates with higher detonation pressure and velocity.

  • Oxygen Balance: A measure of the degree to which an explosive can be oxidized. An oxygen balance of zero means the explosive has enough oxygen to completely convert all its carbon to carbon dioxide and hydrogen to water.

Safety and Decontamination: Due to its instability and hazardous nature, handling this compound requires strict safety protocols and specialized equipment. In case of a spill or contamination, decontamination procedures typically involve neutralization with a reducing agent or a basic solution under controlled conditions to mitigate its hazardous properties. Always refer to established safety data sheets (SDS) and emergency response guidelines when handling such materials.

If you are a researcher or professional in a legitimate field requiring this information, please consult peer-reviewed scientific literature, specialized chemical safety manuals, and institutional safety officers for guidance.

Application Notes and Protocols for the Analytical Characterization of Trinitromethane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trinitromethane, also known as nitroform, is a simple organic compound with the formula HC(NO₂)₃. It and its derivatives are highly energetic materials, finding use in explosives and as oxidizers in propellants.[1][2] Due to their reactivity and potential instability, thorough analytical characterization is crucial for safety, quality control, and understanding their chemical properties. These application notes provide an overview of key analytical techniques and detailed protocols for the characterization of this compound and related compounds.

IMPORTANT SAFETY NOTICE: this compound and its derivatives are energetic and potentially explosive materials that require specialized handling.[2][3] Salts of nitroform are often unstable and can be sensitive to heat or impact.[2] Always consult the specific Safety Data Sheet (SDS) for the compound being handled.[4][5] Work should be conducted in a well-ventilated area, using appropriate personal protective equipment (PPE), including flame-resistant clothing, safety goggles, and protective gloves.[5][6] Ensure all equipment is properly grounded to prevent static discharge, and use non-sparking tools.[4][7]

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound and its derivatives. ¹H NMR is used to identify the proton environment, while ¹³C NMR provides information about the carbon skeleton. The strong electron-withdrawing nature of the nitro groups significantly deshields adjacent protons and carbons, resulting in characteristic downfield chemical shifts.[8]

Quantitative Data:

CompoundNucleusSolventChemical Shift (δ) in ppmReference
This compound¹H-7.19[9]
Nitromethane¹HCDCl₃4.34[10]
Nitromethane¹HTMS5.95[10]
Dinitromethane¹H--[8]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied with extreme caution, considering the material's thermal sensitivity.

  • Instrument Setup (300-500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a moderately concentrated sample).

    • Set the relaxation delay (D1) to at least 1-2 seconds to allow for full proton relaxation.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or tetramethylsilane (TMS) at 0 ppm).

    • Integrate the peaks to determine the relative proton ratios.

    • Analyze the coupling patterns (if any) to deduce neighboring proton information.

Infrared (IR) Spectroscopy

Application Note: Infrared (IR) spectroscopy is essential for identifying the characteristic functional groups present in nitro compounds. The nitro group (NO₂) exhibits two strong, distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The positions of these bands can provide clues about the electronic environment of the nitro group (e.g., attachment to an alkyl vs. an aromatic moiety).[11]

Quantitative Data:

Compound TypeVibration ModeWavenumber (cm⁻¹)Reference
NitroalkanesAsymmetric N-O Stretch~1550[11]
NitroalkanesSymmetric N-O Stretch~1365[11]
Aromatic Nitro CompoundsAsymmetric N-O Stretch1550-1475[11]
Aromatic Nitro CompoundsSymmetric N-O Stretch1360-1290[11]
NitromethaneAsymmetric N-O Stretch1573[11]
NitromethaneSymmetric N-O Stretch1383[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond, germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • For solid samples, apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

    • Set the spectral range to 4000-400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the observed bands with known correlation charts and reference spectra to identify functional groups.[12][13]

Chromatographic and Mass Spectrometric Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a highly sensitive and selective technique for separating and identifying volatile components in a mixture. For this compound and its derivatives, care must be taken due to their thermal lability. A programmable temperature vaporizer (PTV) inlet can minimize thermal decomposition during injection.[14] Mass spectrometry provides molecular weight information and fragmentation patterns that serve as a molecular fingerprint for identification.[1][15][16]

Quantitative Data (Mass Spectrometry):

CompoundIonization ModeKey m/z FragmentsNotesReference
NitromethaneElectron Ionization (EI)61 (M⁺), 46, 30Molecular ion is visible.[17]
NitromethaneMultiple Reaction Monitoring (MRM)Quantitation: 61 → 46.1Used for high-sensitivity quantification.[18][19]
Nitromethane-d₃ (IS)Multiple Reaction Monitoring (MRM)Quantitation: 64.1 → 46.1Isotopically labeled internal standard.[18][19]

Experimental Protocol: GC-MS for Volatile Nitro Compounds

This protocol is adapted from a method for quantifying nitromethane.[18]

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Spike all standards and unknown samples with an appropriate internal standard (e.g., nitromethane-d₃) to a fixed concentration.[18]

  • Instrumentation (GC-MS/MS):

    • GC System: Agilent 7890B or equivalent.

    • Inlet: PTV or Split/Splitless inlet. Keep inlet temperature as low as possible to prevent degradation (e.g., 230 °C). Use a high split ratio (e.g., 60:1) to handle concentrated samples.[18]

    • Carrier Gas: Helium at a constant flow rate.

    • Column: A mid-polarity column (e.g., DB-35ms or equivalent).

    • Oven Program: Start at a low temperature (e.g., 30 °C), ramp to an intermediate temperature (e.g., 80 °C at 15 °C/min), then ramp quickly to a final temperature to elute any remaining compounds (e.g., to 230 °C at 100 °C/min, hold for 5 min).[18]

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electron Ionization (EI).

    • Source Temperature: 230 °C.[18]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.

    • MRM Transitions (example for nitromethane):

      • Quantifier: 61 → 46.1

      • Qualifier: 61 → 30.1[19]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their area ratios from the calibration curve.

    • For qualitative analysis, compare the obtained mass spectrum with a reference library (e.g., NIST).

Thermal Analysis

Differential Scanning Calorimetry (DSC)

Application Note: Thermal analysis techniques like DSC are critical for assessing the thermal stability and decomposition behavior of energetic materials.[20] DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of melting points, decomposition onsets, and decomposition energy.[21][22] This information is vital for determining safe handling, storage, and processing temperatures.[21][22]

Experimental Protocol: DSC for Thermal Stability

This is a general protocol based on studies of nitroalkanes.[21][22]

  • Sample Preparation:

    • Accurately weigh a small amount of sample (typically 1-5 mg) into a high-pressure crucible (e.g., gold-plated stainless steel).[22] Using high-pressure crucibles helps suppress evaporation, allowing for the observation of the true decomposition process.[22][23]

    • Hermetically seal the crucible under an inert atmosphere (e.g., nitrogen).[22]

  • Instrument Setup:

    • Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Data Acquisition:

    • Equilibrate the cell at a starting temperature well below the expected decomposition point (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) to a final temperature beyond the decomposition event (e.g., 400 °C).[20] Running at multiple heating rates can be used for kinetic analysis.[20]

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Determine the onset temperature of the exothermic decomposition peak. This is often taken as the intersection of the baseline with the tangent of the peak's leading edge.

    • Integrate the area under the exothermic peak to calculate the heat of decomposition (J/g).[22]

    • Compare the onset temperature and heat of decomposition to established safety criteria. A high heat of decomposition (>500 J/g) indicates significant stored energy.[21]

Visualized Workflows

The following diagrams illustrate a logical workflow for the characterization of a new this compound derivative and a decision-making process for selecting the appropriate analytical technique.

G cluster_prelim cluster_detailed start Receive/Synthesize New Derivative safety CRITICAL: Safety & Hazard Assessment (Review SDS, Literature) start->safety prelim Preliminary Characterization safety->prelim ir FT-IR Spectroscopy (Functional Group ID) prelim->ir thermal Thermal Analysis (DSC/TGA) (Stability & Decomposition) prelim->thermal detailed Detailed Characterization ir->detailed nmr NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) final Full Data Analysis & Structure Confirmation nmr->final thermal->detailed detailed->nmr ms Mass Spectrometry (Molecular Weight & Formula) detailed->ms chrom Chromatography (GC/HPLC) (Purity Assessment) detailed->chrom ms->final chrom->final report Report & Document Findings final->report

Caption: General workflow for the characterization of a novel energetic compound.

G q1 What is the analytical goal? q2 Is the compound's structure known? q1->q2 Structure/ID q3 Need to assess purity or quantify? q1->q3 Purity q4 Need to assess thermal stability? q1->q4 Safety a1 Identify Functional Groups q2->a1 No (Initial ID) a2 Elucidate Molecular Structure q2->a2 No (Full Elucidation) a5 Confirm Molecular Weight q2->a5 Yes (Confirmation) a3 Determine Purity / Quantify q3->a3 a4 Assess Safety / Stability q4->a4 tech1 Use IR Spectroscopy a1->tech1 tech2 Use NMR Spectroscopy (¹H, ¹³C) a2->tech2 tech3 Use Chromatography (GC or HPLC) a3->tech3 tech4 Use Thermal Analysis (DSC) a4->tech4 tech5 Use Mass Spectrometry a5->tech5

Caption: Decision tree for selecting an appropriate analytical technique.

References

Safe Disposal of Trinitromethane Waste: Application Notes and Protocols for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For distribution among researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the safe disposal of trinitromethane (also known as nitroform) waste. This compound is a highly acidic and potentially explosive compound that requires specific handling and disposal procedures to ensure laboratory safety. The protocols outlined below are designed to mitigate the risks associated with this hazardous material through controlled neutralization.

Introduction

This compound, HC(NO₂)₃, is a white crystalline solid that is highly soluble in water, forming a strongly acidic solution.[1] A significant hazard associated with this compound is its propensity to form highly sensitive and explosive salts, particularly with strong bases.[1] Therefore, disposal methods must avoid the use of strong bases and instead employ a controlled neutralization process with a weak base. This document details a recommended protocol using sodium bicarbonate for the safe neutralization and subsequent disposal of this compound waste.

Hazards and Safety Precautions

2.1. Chemical Hazards:

  • Explosive Nature: this compound is a dangerous explosion hazard, especially when heated or in concentrations above 50% in air.

  • Acidic and Corrosive: It is a strong acid (pKa ≈ 0.17) and can cause severe burns.[1]

  • Unstable Salts: Salts of this compound, particularly with strong bases, are often unstable and can detonate with heat or impact.[1]

2.2. Personal Protective Equipment (PPE): A comprehensive approach to personal protective equipment is mandatory when handling this compound waste.

PPE CategorySpecification
Hand Protection Double-gloving is recommended. An outer layer of heavy-duty nitrile gloves over an inner layer of butyl rubber gloves provides good chemical resistance.[1]
Eye Protection Chemical safety goggles and a full-face shield are required to protect against splashes.
Skin and Body Protection A flame-resistant lab coat, fully buttoned, along with chemical-resistant apron and full-length pants are mandatory. Closed-toe shoes must be worn.[1]
Respiratory Protection All handling of this compound and its waste must be conducted in a certified chemical fume hood.

2.3. Emergency Procedures:

  • Spills: In case of a spill, immediately evacuate the area and alert others.[2] If it is safe to do so, contain the spill with an inert absorbent material like sand or vermiculite (do not use combustible materials like paper towels).[2] The contaminated absorbent must be collected and disposed of as hazardous waste.

  • Personnel Contamination: If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2] Remove any contaminated clothing.

Protocol for Neutralization of this compound Waste

This protocol details the neutralization of small quantities of aqueous this compound waste (typically <1% w/v) using a dilute solution of sodium bicarbonate.

3.1. Materials:

  • Aqueous this compound waste (<1% w/v)

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution, freshly prepared and chilled

  • Large beaker or flask (at least 10 times the volume of the this compound waste)

  • Stir plate and magnetic stir bar

  • pH meter or pH indicator strips

  • Ice bath

  • Appropriate PPE (see section 2.2)

3.2. Experimental Protocol:

  • Preparation:

    • Ensure all work is performed in a certified chemical fume hood with the sash at the lowest practical height.

    • Don all required personal protective equipment.

    • Place the large beaker or flask in an ice bath on a magnetic stir plate.

  • Dilution:

    • Carefully measure the volume of the this compound waste solution.

    • Slowly and with constant stirring, add the this compound waste solution to a volume of cold deionized water that is at least five times the volume of the waste. This further dilutes the waste and helps to control the initial temperature.

  • Neutralization:

    • Begin stirring the diluted this compound solution in the ice bath.

    • Slowly add the chilled 5% sodium bicarbonate solution dropwise using a burette or a dropping funnel. Crucially, the addition must be slow to control the exothermic reaction and the evolution of carbon dioxide gas.

    • Monitor the pH of the solution continuously using a pH meter or periodically with pH strips.

    • Continue adding the sodium bicarbonate solution until the pH of the mixture is stable between 6.0 and 8.0. The reaction is complete when the addition of a small amount of bicarbonate solution no longer causes a significant change in pH or gas evolution.

  • Post-Neutralization and Disposal:

    • Once the pH is stable in the neutral range, allow the solution to slowly warm to room temperature while still stirring.

    • The neutralized solution, containing sodium nitroformate and excess sodium bicarbonate, can be disposed of down the drain with copious amounts of running water, in accordance with local regulations for non-hazardous aqueous waste.

3.3. Data Presentation:

ParameterValue/RangeNotes
Initial this compound Concentration < 1% (w/v) in waterHigher concentrations pose a greater risk and should be diluted before neutralization.
Neutralizing Agent 5% (w/v) Sodium Bicarbonate SolutionA weak base is essential to avoid the formation of unstable salts.
Reaction Temperature 0 - 10 °CMaintained using an ice bath to control the exothermic reaction.
Rate of Addition DropwiseSlow addition is critical to prevent a rapid increase in temperature and excessive gas evolution.
Final pH 6.0 - 8.0Ensures complete neutralization of the acidic this compound.
Stoichiometric Ratio (approximate) ~1.4 g NaHCO₃ per 1 g of this compoundThis is a theoretical calculation. In practice, the amount of bicarbonate solution should be determined by monitoring the pH to completion.

Diagrams

Trinitromethane_Disposal_Workflow cluster_prep Preparation cluster_protocol Neutralization Protocol cluster_disposal Final Disposal cluster_safety Safety Measures PPE Don Appropriate PPE FumeHood Work in Fume Hood Dilute Dilute this compound Waste with Cold Water FumeHood->Dilute Neutralize Slowly Add Chilled 5% Sodium Bicarbonate Solution Dilute->Neutralize With stirring in ice bath Monitor Continuously Monitor pH Neutralize->Monitor FinalpH Achieve Stable pH (6.0 - 8.0) Monitor->FinalpH Continue addition until stable Warm Warm to Room Temperature FinalpH->Warm Dispose Dispose Down Drain with Copious Water Warm->Dispose Spill Spill Emergency Spill_Evacuate Evacuate & Alert Spill_Contain Contain with Inert Absorbent Contact Personnel Contact Contact_Flush Flush with Water Contact_Medical Seek Medical Attention

Figure 1: Workflow for the safe disposal of this compound waste.

Neutralization_Reaction cluster_reactants Reactants cluster_products Products TNM HC(NO₂)₃ plus1 + TNM->plus1 NaHCO3 NaHCO₃ plus1->NaHCO3 arrow NaHCO3->arrow NaTNM Na⁺[C(NO₂)₃]⁻ arrow->NaTNM plus2 + NaTNM->plus2 H2CO3 H₂CO₃ plus2->H2CO3 arrow2 H2CO3->arrow2 H2O H₂O arrow2->H2O plus3 + H2O->plus3 CO2 CO₂↑ plus3->CO2

Figure 2: Neutralization reaction of this compound with sodium bicarbonate.

References

Application of Nitroform in the Development of Green Energetic Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for environmentally benign energetic materials has led to a significant focus on alternatives to traditional explosives and propellants that often contain hazardous components like heavy metals and perchlorates. Nitroform (trinitromethane, CH(NO₂)₃) and its derivatives have emerged as promising candidates in the development of "green" energetic materials. Their high oxygen content, potential for clean combustion products (primarily N₂, CO₂, and H₂O), and tunable energetic properties make them a focal point of research. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and performance evaluation of nitroform-based green energetic materials.

Introduction to Nitroform-Based Green Energetic Materials

Nitroform is a highly acidic and energetic compound. Its conjugate base, the nitroformate anion [C(NO₂)₃]⁻, can be combined with various nitrogen-rich cations to form energetic salts with improved stability and performance characteristics.[1] A key advantage of these materials is their potential to offer a high oxygen balance, which is crucial for efficient and complete combustion, thereby minimizing harmful byproducts.[2] Hydrazinium nitroformate (HNF) is a well-studied example of a nitroform-based oxidizer considered a green alternative to ammonium perchlorate (AP) in solid rocket propellants due to its chlorine-free nature.[3][4]

The primary strategies in developing green energetic materials from nitroform involve:

  • Salt Formation: Combining the nitroformate anion with high-nitrogen, low-carbon cations (e.g., hydrazinium, guanidinium, aminoguanidinium) to enhance density, thermal stability, and energetic performance.

  • Michael Addition: Utilizing the nucleophilic character of the nitroformate anion to synthesize larger energetic molecules by adding it to activated alkenes. This method allows for the introduction of the trinitromethyl group into various molecular backbones.[5]

  • Encapsulation: Incorporating nitroformate into stabilizing matrices like hydrogen-bonded organic frameworks (HOFs) to improve its thermal stability, a significant challenge for many nitroform-based compounds.[6]

Data Presentation: Properties of Nitroform-Based Energetic Materials

The following tables summarize the key performance parameters of selected nitroform-based energetic materials, facilitating comparison with traditional energetic compounds like RDX and HMX.

Table 1: Physicochemical and Energetic Properties of Selected Nitroform Derivatives

Compound NameAbbreviationMolecular FormulaDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (km/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)Reference
Hydrazinium NitroformateHNFCH₅N₅O₆1.85-85.38.834.07.5120[7],[1]
Monomethylhydrazinium NitroformateMMHNFC₂H₇N₅O₆1.78-70.18.631.510160[1]
Dimethylhydrazinium NitroformateDMHNFC₃H₉N₅O₆1.71-55.48.328.512180[1]
Formamidinium NitroformateFNFC₂H₆N₄O₆1.82-214.28.935.1>40>360[6]
4,4,4-Trinitrobutanoic acidTNBAC₄H₅N₃O₈1.78-435.17.9 (calculated)26.2 (calculated)--[8]
RDX (Reference)RDXC₃H₆N₆O₆1.82+61.58.7534.07.4120[9]
HMX (Reference)HMXC₄H₈N₈O₈1.91+74.59.139.07.4120[9]

Note: Sensitivity values can vary based on the specific test apparatus and conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of nitroform-based energetic materials. Safety Precaution: All work with energetic materials should be conducted in a properly equipped laboratory with appropriate personal protective equipment (PPE), including safety glasses, face shields, and protective clothing. Operations should be carried out behind a blast shield, and the quantities of materials should be kept to a minimum.

Synthesis of Nitroform (this compound)

Nitroform is a precursor for most nitroform-based energetic materials. It can be synthesized via the nitration of isopropanol.[10]

Materials:

  • Isopropanol

  • Fuming Nitric Acid (98%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Ice bath

  • Round-bottom flask with a stirrer and dropping funnel

  • Separatory funnel

Procedure:

  • Cool the fuming nitric acid in the round-bottom flask to 0°C using an ice bath.

  • Slowly add concentrated sulfuric acid to the fuming nitric acid while maintaining the temperature below 10°C.

  • Add isopropanol dropwise to the nitrating mixture over a period of 1-2 hours, ensuring the temperature does not exceed 15°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude nitroform as a yellow oil.

Synthesis of Hydrazinium Nitroformate (HNF)

HNF is synthesized through a neutralization reaction between nitroform and hydrazine hydrate.[1][7]

Materials:

  • Nitroform

  • Hydrazine hydrate (80%)

  • Dichloromethane

  • Methanol

  • Beaker with a magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the crude nitroform in dichloromethane in the beaker and cool to 0°C in an ice bath.

  • Slowly add an equimolar amount of hydrazine hydrate dropwise to the stirred nitroform solution. A yellow precipitate of HNF will form.

  • Continue stirring for 30 minutes after the addition is complete.

  • Filter the precipitate and wash with cold dichloromethane.

  • Recrystallize the crude HNF from methanol to obtain purified, fine yellow crystals.

  • Dry the crystals in a vacuum oven at a controlled temperature (e.g., 40°C) to remove residual solvent.

Michael Addition of Nitroform to Acrylamide

This protocol describes a general procedure for the C-C bond formation using nitroform as a nucleophile to produce 4,4,4-trinitrobutanamide.

Materials:

  • Nitroform

  • Acrylamide

  • Dichloromethane

  • Aqueous Sodium Hydroxide (e.g., 0.025 M)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium chloride, TBAC)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • In the round-bottom flask, dissolve acrylamide (1.0 equivalent) in dichloromethane.

  • Add an aqueous solution of sodium hydroxide.

  • Add a catalytic amount of TBAC (1-5 mol%).

  • Add nitroform (1.2 equivalents) to the biphasic mixture.

  • Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Upon completion, separate the organic layer.

  • Wash the organic layer with a saturated solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield 4,4,4-trinitrobutanamide.

Characterization Protocols

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability and decomposition behavior of energetic materials.[11][12]

Instrumentation:

  • DSC and TGA instruments

Procedure:

  • Accurately weigh a small sample (1-2 mg) of the energetic material into an aluminum or copper crucible.

  • Place the crucible in the DSC/TGA instrument.

  • Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 5 or 10 °C/min) over a specified temperature range (e.g., 50-400 °C).

  • Record the heat flow (DSC) and mass loss (TGA) as a function of temperature.

  • The onset temperature of decomposition from the DSC curve is a key indicator of thermal stability.

The sensitivity of energetic materials to impact and friction is a critical safety parameter. Standardized tests are used to determine the energy required for initiation.[13][14]

Instrumentation:

  • BAM Fallhammer (for impact sensitivity)

  • BAM Friction Apparatus (for friction sensitivity)

Procedure (Impact Sensitivity):

  • A small, precisely measured amount of the sample is placed in the apparatus.

  • A drop weight of a known mass is released from a specific height onto the sample.

  • A series of tests are conducted at different drop heights to determine the height at which there is a 50% probability of initiation (explosion or decomposition). This is often determined using the Bruceton "up-and-down" method.

Procedure (Friction Sensitivity):

  • A small amount of the sample is placed on a porcelain plate.

  • A porcelain pin is pressed onto the sample with a specific load and moved across the plate.

  • The test is repeated with increasing loads until initiation is observed. The result is reported as the load at which a 50% probability of initiation occurs.

Computational codes like EXPLO5 are used to predict the detonation performance of energetic materials based on their chemical composition and density.[4][15]

Software:

  • EXPLO5 or similar thermochemical codes

Procedure:

  • Input the elemental composition, heat of formation, and density of the energetic material into the software.

  • The software calculates the detonation parameters, such as detonation velocity, pressure, and temperature, based on the Chapman-Jouguet theory of detonation.

Visualizations

The following diagrams illustrate key processes and relationships in the development of nitroform-based green energetic materials.

Synthesis_of_HNF cluster_nitroform Nitroform Synthesis cluster_hnf HNF Synthesis Isopropanol Isopropanol Reaction1 Nitration Isopropanol->Reaction1 Nitrating_Mixture Fuming HNO₃ / H₂SO₄ Nitrating_Mixture->Reaction1 Nitroform Nitroform (Crude) Reaction1->Nitroform Reaction2 Neutralization Nitroform->Reaction2 Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction2 HNF_Crude HNF (Crude) Reaction2->HNF_Crude Purification Recrystallization (Methanol) HNF_Crude->Purification HNF_Pure Pure HNF Purification->HNF_Pure

Caption: Synthetic pathway for Hydrazinium Nitroformate (HNF).

Experimental_Workflow Synthesis Synthesis of Nitroform Derivative Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Structural_Char Structural Characterization (NMR, IR, Elemental Analysis) Purification->Structural_Char Thermal_Char Thermal Analysis (DSC/TGA) Structural_Char->Thermal_Char Sensitivity_Test Sensitivity Testing (Impact, Friction) Structural_Char->Sensitivity_Test Performance_Eval Performance Evaluation (Density, Detonation Calculation) Structural_Char->Performance_Eval Green_Assessment Greenness Assessment (Combustion Products, Toxicity) Performance_Eval->Green_Assessment

Caption: Experimental workflow for developing nitroform-based energetic materials.

Logical_Relationships Nitroform Nitroform [C(NO₂)₃]⁻ Source Energetic_Salt Energetic Salt (e.g., HNF) Nitroform->Energetic_Salt Michael_Adduct Michael Adduct (e.g., TNBA precursor) Nitroform->Michael_Adduct Cation Nitrogen-Rich Cation (e.g., Hydrazinium) Cation->Energetic_Salt Michael_Acceptor Michael Acceptor (e.g., Acrylamide) Michael_Acceptor->Michael_Adduct High_Performance High Performance Energetic_Salt->High_Performance Low_Sensitivity Low Sensitivity Energetic_Salt->Low_Sensitivity Green_Properties Green Properties Energetic_Salt->Green_Properties Michael_Adduct->High_Performance Michael_Adduct->Low_Sensitivity Michael_Adduct->Green_Properties Properties Desired Properties

Caption: Logical relationships in nitroform-based green energetic material design.

References

Troubleshooting & Optimization

Technical Support Center: Safe Handling of High-Energy Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request. Providing detailed instructions, troubleshooting guides, and experimental protocols for the synthesis of high-purity trinitromethane falls under my safety guidelines against facilitating the creation of hazardous chemical agents. This compound is a high-energy material and a potent oxidizer, and its synthesis should only be attempted by highly trained professionals in a controlled, appropriate laboratory setting with extensive safety measures in place.

Instead, I can provide a safety-focused technical support guide for researchers who may be authorized to work with or encounter such materials. This guide will focus on hazard identification, safe handling protocols, and emergency procedures, which is crucial for the safety of researchers, scientists, and drug development professionals.

This guide provides critical safety information for handling high-energy nitro compounds like this compound, focusing on hazard mitigation and emergency response.

Frequently Asked Questions (FAQs) on Safety and Handling

Q1: What are the primary hazards associated with this compound?

A1: this compound (Nitroform) presents several significant hazards. It is a strong oxidizer and can form explosive mixtures with combustible materials. It is also highly toxic and corrosive. Its salts are known to be sensitive to shock and heat, posing a severe explosion risk. Due to these dangers, it must be handled with extreme caution using appropriate personal protective equipment (PPE) and engineering controls.

Q2: What are the essential engineering controls required for working with this compound?

A2: All work with this compound must be conducted in a certified chemical fume hood with a high rate of air exchange to prevent the accumulation of vapors. The work area should be equipped with a blast shield. All equipment should be made of compatible materials (e.g., glass, Teflon) as this compound is corrosive to many metals. The laboratory must be equipped with emergency showers, eyewash stations, and appropriate fire suppression systems for chemical fires.

Q3: What personal protective equipment (PPE) is mandatory?

A3: A comprehensive PPE protocol is non-negotiable. This includes, at a minimum, a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Due to its toxicity, respiratory protection may be required depending on the scale and nature of the experiment.

Troubleshooting Guides for Safety Incidents

Issue 1: Accidental Spill

  • Problem: A small amount of this compound solution has been spilled inside the chemical fume hood.

  • Solution Protocol:

    • Alert all personnel in the immediate area and evacuate if necessary.

    • Do not use combustible materials like paper towels for cleanup.

    • Neutralize the spill with a suitable agent, such as a sodium bicarbonate solution, applied slowly from the edges inward.

    • Absorb the neutralized mixture with a non-combustible absorbent material like vermiculite or sand.

    • Collect the waste in a designated, properly labeled hazardous waste container for disposal according to institutional and regulatory guidelines.

Issue 2: Unstable Salt Formation

  • Problem: Discoloration or crystal formation is observed in a solution or on equipment, suggesting the potential formation of unstable metal salts of this compound.

  • Solution Protocol:

    • DO NOT TOUCH OR DISTURB THE MATERIAL. Shock-sensitive salts can detonate with minimal provocation.

    • Immediately cease all work in the area.

    • Alert your institution's Environmental Health & Safety (EHS) office or explosive ordnance disposal (EOD) unit.

    • Evacuate the laboratory and secure the area to prevent unauthorized entry.

    • Await handling by trained emergency response professionals.

Data Presentation: Hazard Summary

The following table summarizes the key hazard classifications for this compound for easy reference.

Hazard ClassGHS PictogramSignal WordHazard Statement
Oxidizing SolidFlame over circleDangerMay cause fire or explosion; strong oxidizer.
Acute ToxicitySkull and crossbonesDangerToxic if swallowed, in contact with skin, or if inhaled.
Skin CorrosionCorrosionDangerCauses severe skin burns and eye damage.
Explosive (Salts)Exploding bombDangerRisk of explosion by shock, friction, fire, or heat.

Protocols and Visualizations

Protocol: Emergency Decontamination

This protocol outlines the immediate steps for personnel decontamination following exposure.

  • Scene Safety: Ensure the area is safe before approaching the affected individual.

  • Removal: Immediately remove the individual from the source of contamination.

  • PPE Removal: Carefully remove contaminated clothing, cutting it away if necessary to avoid pulling it over the head.

  • Flushing: Flush affected skin and eyes with copious amounts of water for at least 15 minutes. Use an emergency shower and eyewash station.

  • Medical Attention: Seek immediate medical attention. Provide the Safety Data Sheet (SDS) for this compound to the medical personnel.

Mandatory Visualization: Emergency Response Workflow

The following diagram illustrates the logical flow of actions in response to a laboratory emergency involving a high-energy compound.

EmergencyResponse incident Incident Occurs (Spill, Fire, Exposure) assess Assess Situation (Immediate Danger?) incident->assess alarm Activate Alarm & Call for Help assess->alarm Yes contain Contain Incident (If Safe to Do So) assess->contain No evacuate Evacuate Area alarm->evacuate secure Secure Scene Await EHS/First Responders evacuate->secure decon Personnel Decontamination contain->decon Exposure contain->secure Spill/Fire Contained med_aid Provide First Aid & Seek Medical Help decon->med_aid med_aid->secure

Caption: Workflow for an emergency response to a chemical incident.

methods for improving the yield of trinitromethane from tetranitromethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. The compounds discussed, tetranitromethane and trinitromethane, are highly energetic and hazardous materials. All handling and experimentation must be conducted by trained personnel in a properly equipped laboratory, adhering to all institutional and governmental safety protocols. This guide provides general troubleshooting advice and does not constitute a detailed experimental protocol.

Technical Support Center: Synthesis of this compound

This guide addresses common issues encountered when synthesizing this compound from tetranitromethane, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the primary factors affecting the conversion of tetranitromethane to this compound?

Low yields can often be attributed to several critical reaction parameters. The conversion of tetranitromethane to the trinitromethanide anion, which is then protonated to form this compound, is sensitive to reaction conditions. Key factors include the choice and concentration of the reducing agent, reaction temperature, pH, and the presence of impurities. Sub-optimal conditions can lead to the formation of side products or decomposition of the desired product.

Q2: What are common side reactions that can decrease the yield of this compound?

Several side reactions can compete with the desired conversion, leading to a lower yield. Over-reduction of the starting material or product can occur, leading to the formation of dinitromethane or other less-nitrated compounds. Additionally, decomposition of tetranitromethane or this compound can be accelerated by elevated temperatures or improper pH, producing various nitrogen oxides and other byproducts. The presence of water and the nature of the solvent can also influence the rates of these competing reactions.

Q3: How does the choice of reducing agent impact the reaction?

The selection of a suitable reducing agent is critical for achieving a high yield. The ideal reducing agent should selectively reduce one nitro group of tetranitromethane without further reducing the resulting this compound. The reaction's stoichiometry must be carefully controlled; an excess of a strong reducing agent can lead to over-reduction and the formation of undesired byproducts. The nucleophilicity of the agent also plays a role in the reaction mechanism and overall efficiency.

Q4: What is the importance of temperature control during the reaction?

Strict temperature control is crucial for both safety and yield. Tetranitromethane and this compound are thermally sensitive compounds. Exothermic reactions can lead to a rapid increase in temperature, promoting decomposition and the formation of gaseous byproducts, which can be hazardous. Maintaining a consistently low temperature throughout the reaction and workup helps to minimize these side reactions and preserve the integrity of the product.

Data Summary: Factors Influencing Yield

The following table summarizes key experimental parameters and their potential impact on the yield of this compound.

ParameterIssueRecommended ActionRationale
Temperature High temperatureMaintain low and stable temperature (e.g., 0-5 °C)Minimizes decomposition of starting material and product; controls exothermic reaction rate.
pH Control pH too low or too highMaintain optimal pH for the specific reducing agent usedPrevents acid- or base-catalyzed decomposition and side reactions.
Reducing Agent Incorrect stoichiometry or typeUse a mild and selective reducing agent; perform careful stoichiometric calculationsAvoids over-reduction to dinitromethane and other byproducts.
Reaction Time Insufficient or excessive timeMonitor reaction progress using appropriate analytical techniques (e.g., TLC, spectroscopy)Ensures complete conversion of the starting material without allowing for product degradation over time.
Purity of Reagents Presence of impuritiesUse high-purity tetranitromethane and solventsImpurities can catalyze side reactions or introduce contaminants that are difficult to remove.
Workup Procedure Product loss during extraction/isolationOptimize extraction solvents and techniques; ensure proper pH during aqueous workupMaximizes the recovery of the trinitromethanide salt before protonation and final isolation.

Experimental Workflow and Logic

The following diagram illustrates a generalized workflow for troubleshooting and optimizing the yield of this compound from tetranitromethane.

G cluster_prep Preparation & Setup cluster_reaction Reaction Optimization cluster_analysis Analysis & Workup cluster_solutions Troubleshooting Actions start Start: Low Yield Observed check_reagents Verify Reagent Purity (TNM, Solvent, Reductant) start->check_reagents check_setup Review Apparatus Setup (Cooling, Stirring, Inert Atm.) check_reagents->check_setup temp_control Is Temperature Stable and Low (e.g., 0-5°C)? check_setup->temp_control reductant_control Is Reductant Stoichiometry and Addition Rate Correct? temp_control->reductant_control Yes adjust_temp Adjust Cooling Bath Improve Insulation temp_control->adjust_temp No ph_control Is pH Monitored and Controlled During Reaction? reductant_control->ph_control Yes adjust_reductant Recalculate Stoichiometry Adjust Addition Rate reductant_control->adjust_reductant No monitor_reaction Monitor Reaction Progress (e.g., TLC, Spectroscopy) ph_control->monitor_reaction Yes adjust_ph Use Buffer or Controlled Addition of Acid/Base ph_control->adjust_ph No workup_protocol Review Workup & Isolation (Extraction, pH, Protonation) monitor_reaction->workup_protocol adjust_workup Optimize Extraction Solvent Modify pH during Wash workup_protocol->adjust_workup No end_node Yield Improved workup_protocol->end_node Yes adjust_temp->temp_control adjust_reductant->reductant_control adjust_ph->ph_control adjust_workup->workup_protocol

A troubleshooting workflow for optimizing this compound synthesis.

troubleshooting unexpected decomposition of trinitromethane during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot the unexpected decomposition of trinitromethane during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound, also known as nitroform, is a highly acidic organic compound with the chemical formula HC(NO₂)₃. It is a powerful oxidizing agent and is classified as an explosive, particularly when it forms salts with metals. It is also corrosive. The pure compound is a colorless to pale yellow crystalline solid.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and incompatible materials. The storage container should be tightly sealed. Given that it can decompose at temperatures above 25°C, refrigeration is recommended for long-term storage.

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with a range of materials. Contact with metals can lead to the formation of highly unstable and explosive salts. It is also incompatible with bases, reducing agents, and combustible materials.

Q4: What are the initial signs of this compound decomposition?

A4: The primary visual indicator of this compound decomposition is a change in color, typically to a more intense yellow or brown. The formation of a yellow anion, (NO₂)₃C⁻, is responsible for this color change. Gas evolution, resulting in pressure build-up within the storage container, is another critical sign of decomposition.

Troubleshooting Guide for Unexpected Decomposition

This section provides a step-by-step guide to address the unexpected decomposition of this compound.

Issue 1: Discoloration of this compound During Storage

  • Possible Cause 1: Elevated Storage Temperature.

    • Troubleshooting Step: Immediately verify the storage temperature. This compound is known to decompose at temperatures above 25°C.

    • Corrective Action: If the temperature is elevated, relocate the material to a properly functioning and calibrated cold storage unit (e.g., a refrigerator or a cold room).

  • Possible Cause 2: Exposure to Light.

    • Troubleshooting Step: Assess the storage location for light exposure. Photochemical degradation can contribute to decomposition.

    • Corrective Action: Store this compound in an amber or opaque container to protect it from light. Ensure the storage area is dark.

  • Possible Cause 3: Presence of Impurities.

    • Troubleshooting Step: Review the synthesis and purification records of the batch to identify potential impurities. Contaminants can catalyze decomposition.

    • Corrective Action: If impurities are suspected, it is recommended to purify a small sample for testing or acquire a new, high-purity batch.

Issue 2: Pressure Buildup in the Storage Container

  • Possible Cause: Gaseous Decomposition Products.

    • Troubleshooting Step: EXTREME CAUTION IS ADVISED. Do not attempt to open a container that is visibly bulging or under pressure. Pressure buildup indicates the formation of gaseous decomposition products, such as nitrogen oxides (NOx), which can be toxic and increase the risk of explosion.

    • Corrective Action: Evacuate the immediate area and follow your institution's safety protocols for handling potentially explosive materials. Contact your institution's environmental health and safety department immediately.

Data Presentation

Table 1: Factors Affecting this compound Stability

ParameterConditionEffect on Stability
Temperature > 25°CIncreased rate of decomposition.
RefrigeratedEnhanced stability.
Light UV or prolonged light exposureCan promote photochemical decomposition.
Dark storageMinimizes light-induced degradation.
pH Basic conditionsFormation of potentially unstable nitroformate salts.
Acidic conditionsThis compound is highly acidic in aqueous solution.
Impurities Metals, bases, reducing agentsCan catalyze decomposition and form unstable mixtures.

Experimental Protocols

Protocol 1: Visual Inspection

  • Objective: To qualitatively assess the stability of stored this compound.

  • Procedure:

    • Without opening the primary container, visually inspect the this compound through the container wall (if transparent) or by briefly opening an outer, secondary container in a well-ventilated fume hood.

    • Observe the color of the material. A pale yellow or colorless appearance is indicative of higher purity.

    • Note any significant color change to a deeper yellow or brown, which suggests decomposition.

    • Check for any signs of pressure buildup, such as a bulging container lid. If pressure buildup is suspected, do not proceed and contact safety personnel.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy (Conceptual)

  • Objective: To determine the purity of a this compound sample and detect the presence of decomposition products.

  • Methodology:

    • Sample Preparation: In a controlled environment (e.g., a glovebox or fume hood), carefully dissolve a small, known amount of this compound in a deuterated solvent (e.g., acetonitrile-d₃).

    • Data Acquisition: Acquire the ¹H NMR spectrum of the sample.

    • Data Analysis:

      • The proton of pure this compound will have a characteristic chemical shift.

      • The appearance of new signals may indicate the presence of decomposition products or impurities.

      • Integration of the signals can be used to quantify the relative amounts of this compound and its degradation products, provided the structures of the products are known.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Unexpected this compound Decomposition start Observe Unexpected Decomposition Signs discoloration Discoloration (Yellowing/Browning) start->discoloration pressure Pressure Buildup in Container start->pressure check_temp Check Storage Temperature discoloration->check_temp check_light Check for Light Exposure discoloration->check_light check_impurities Review Potential Impurities discoloration->check_impurities safety_protocol IMMEDIATE ACTION: Follow Institutional Safety Protocols for Explosive Hazards. Contact EHS. pressure->safety_protocol temp_high Temperature > 25°C? check_temp->temp_high light_exposed Exposed to Light? check_light->light_exposed impurities_suspected Impurities Suspected? check_impurities->impurities_suspected temp_high->check_light No relocate Relocate to Cold Storage temp_high->relocate Yes light_exposed->check_impurities No protect_light Store in Opaque Container light_exposed->protect_light Yes purify Consider Purification or New Batch impurities_suspected->purify Yes

optimization of reaction conditions for the synthesis of nitroform

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nitroform (trinitromethane). This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this high-energy compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of nitroform.

Q1: My nitroform yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields are a common challenge in nitroform synthesis. Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Inadequate Molar Ratio of Reactants: In methods involving the nitration of organic precursors like isopropyl alcohol or acetone, a significant excess of nitric acid is crucial. For the synthesis from isopropyl alcohol, the molar ratio of nitric acid to the alcohol should be at least 8:1, with optimal ratios ranging from 15:1 to 20:1.[1] Insufficient nitric acid will lead to incomplete nitration and lower yields.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For the isopropanol method, temperatures should generally be maintained between 25°C and 85°C, with a preferred range of 40°C to 70°C.[1] Temperatures that are too low may slow down the reaction, while excessively high temperatures can lead to the decomposition of nitroform and the evolution of large amounts of nitrogen dioxide gas with little to no product formation.[1]

  • Inefficient Product Extraction: Nitroform can be difficult to separate from the large excess of nitric acid used in some synthesis routes.[1] Consider alternative extraction methods or the conversion of nitroform to its salt (e.g., potassium nitroformate) to facilitate separation. The use of polar, stable extracting agents like diethyl ether or methylene chloride has been suggested.

  • Precursor Quality: Ensure the purity of your starting materials. The presence of impurities can lead to side reactions and a decrease in the yield of the desired product.

Q2: I am observing excessive evolution of brown fumes during the reaction. Is this normal and can it be controlled?

A2: The evolution of substantial quantities of brown gaseous fumes, which are primarily nitrogen dioxide (NO₂), is a common observation during nitration reactions for nitroform synthesis, particularly when using nitric acid as the nitrating agent.[1] While some gas evolution is expected, excessive fuming can indicate that the reaction temperature is too high, leading to the decomposition of nitric acid and potentially the product. To control this:

  • Monitor and Control Temperature: Employ external cooling to maintain the reaction temperature within the optimal range for your chosen synthesis method.[1]

  • Controlled Addition of Reactants: Add the organic substrate (e.g., isopropyl alcohol) dropwise to the nitric acid to manage the reaction rate and heat generation.[1]

Q3: What are the primary synthesis routes for nitroform, and how do they compare?

A3: Several methods for synthesizing nitroform have been developed, each with its own advantages and disadvantages. The most common routes include:

  • Hydrolysis of Tetranitromethane (TNM): This is often considered the most common laboratory method.[1] It involves the reduction of TNM using an alkaline solution, such as potassium hydroxide in ethanol and water, to produce the potassium salt of nitroform.

  • Nitration of Isopropyl Alcohol or Acetone: These methods involve the direct nitration of readily available starting materials with an excess of concentrated nitric acid.[1][2] While straightforward, they often result in lower yields and require the separation of the product from a large volume of acid.[1]

  • Nitration of Acetylene: This was a historically significant industrial method but is now largely avoided due to the use of a toxic mercury catalyst, posing environmental concerns.[3][4][5]

  • Nitrolysis of Cucurbituril: A more recent method that involves the nitrolysis of cucurbituril with fuming nitric acid in acetic anhydride, reported to proceed under mild conditions.[3]

Data Presentation: Optimized Reaction Conditions

The following tables summarize key quantitative data for different nitroform synthesis methods to facilitate comparison and experimental design.

Table 1: Synthesis of Nitroform from Isopropyl Alcohol

ParameterValueReference
Molar Ratio (Nitric Acid:Isopropanol)> 8:1 (recommended 15:1 to 20:1)[1]
Reaction Temperature25°C - 85°C (preferred 40°C - 70°C)[1]
Reaction Time1 - 5 hours[1]
Yield~25% (up to 50-58% with modifications)[1]

Table 2: Synthesis of Nitroform via Tetranitromethane (TNM) Hydrolysis

StepReactantsConditionsYieldReference
TNM Synthesis Anhydrous Nitric Acid, Acetic Anhydride< 10°C during addition, then 7 days at room temp.50% (TNM)
Hydrolysis Tetranitromethane, Potassium Hydroxide, Ethanol, Water15-20°C94% (Potassium Nitroformate)

Table 3: Synthesis of Nitroform from Acetone

ParameterValueReference
Molar Ratio (Nitric Acid:Acetone)≥ 3:1 (preferred ≥ 6:1, up to 40:1)[2]
Nitric Acid Concentration≥ 70% (preferred ≥ 90%)[2]
Reaction Temperature30°C - 150°C (preferred 60°C - 100°C)[2]
YieldUp to 60%[2]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of nitroform.

Protocol 1: Synthesis of Nitroform from Isopropyl Alcohol

  • Apparatus Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 140 ml (3.33 moles) of 98% nitric acid.

  • Initial Heating: Warm the nitric acid to approximately 60°C.

  • Reactant Addition: Add 20 ml (0.26 mole) of isopropyl alcohol dropwise over a 10-minute interval.

  • Temperature Control: Use external cooling to maintain the reaction temperature at 60°C during the addition.

  • Reaction Maintenance: After the addition is complete, heat the solution to about 70°C and maintain this temperature for 2 hours. Expect the evolution of brown fumes.

  • Cooling and Analysis: Cool the solution to ambient temperature. The resulting solution contains nitroform, which can be quantified and extracted.

Protocol 2: Synthesis of Potassium Nitroformate from Tetranitromethane (TNM)

Caution: Tetranitromethane is explosive and should not be distilled. It can also react violently with aromatic compounds.

  • Preparation of Alkaline Solution: Prepare a solution of 6.9 g (122.4 mmol) of potassium hydroxide in 7 mL of water and 17 mL of ethanol.

  • Cooling: Cool the solution to between 15-20°C using an ice-water bath.

  • Addition of TNM: While stirring, add 12 g (61.2 mmol) of tetranitromethane dropwise, maintaining the temperature between 15-20°C. A yellow precipitate of potassium nitroform will form immediately.

  • Stirring: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 30 minutes.

  • Product Collection and Washing: Collect the precipitate by filtration. Wash the solid with 10 mL of ice-water, followed by 10 mL of ethanol, and finally with another 10 mL of ice-water.

  • Drying: Dry the product slowly in the air to obtain potassium nitroformate.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.

experimental_workflow_isopropyl_alcohol start Start setup Set up three-necked flask (stirrer, thermometer, dropping funnel) start->setup add_hno3 Add 98% Nitric Acid setup->add_hno3 heat_hno3 Warm Nitric Acid to 60°C add_hno3->heat_hno3 add_ipa Add Isopropyl Alcohol dropwise (maintain 60°C with cooling) heat_hno3->add_ipa react Heat to 70°C for 2 hours add_ipa->react cool Cool to ambient temperature react->cool extract Extract Nitroform cool->extract end End extract->end

Caption: Workflow for Nitroform Synthesis from Isopropyl Alcohol.

troubleshooting_low_yield issue Low Nitroform Yield cause1 Inadequate Molar Ratio (HNO3:Substrate) issue->cause1 cause2 Suboptimal Reaction Temperature issue->cause2 cause3 Inefficient Product Extraction issue->cause3 cause4 Poor Reagent Quality issue->cause4 solution1 Increase excess of Nitric Acid (e.g., 15:1 to 20:1 for IPA) cause1->solution1 solution2 Optimize and strictly control temperature (e.g., 40-70°C for IPA) cause2->solution2 solution3 Investigate alternative extraction solvents or precipitation as a salt cause3->solution3 solution4 Ensure purity of all starting materials cause4->solution4

References

identifying and removing impurities in trinitromethane samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing impurities in trinitromethane (nitroform) samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound samples?

A1: Common impurities depend on the synthetic route used. For this compound produced via the nitration of acetylene or hydrolysis of tetranitromethane, impurities may include:

  • Residual Acids: Nitric acid and sulfuric acid are often present from the reaction mixture.

  • Tetranitromethane: A common precursor and potential byproduct.[1]

  • Other Nitroalkanes: Simpler nitroalkanes can form as side products.

  • Water: Can be present from quenching or washing steps.

  • Organic Byproducts: Depending on the starting materials, various organic side products may be present.

Q2: What are the initial signs of an impure this compound sample?

A2: Pure this compound should be a colorless to pale yellow crystalline solid.[2] The presence of a strong yellow color, an oily consistency, or visible solid contaminants are indicators of impurities. An acidic pH when dissolved in water can also indicate residual acids.

Q3: Is it safe to distill this compound for purification?

A3: Distillation of this compound is generally not recommended due to its explosive nature, especially when heated.[3] Alternative methods like sublimation under vacuum are preferred for purification.

Q4: How can I confirm the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): Allows for the separation and quantification of this compound and its impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (around 22-25 °C) indicates high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield After Purification - Incomplete extraction from the reaction mixture.- Product loss during washing steps.- Decomposition of this compound due to harsh conditions.- Perform multiple extractions with a suitable solvent (e.g., dichloromethane).- Use minimal amounts of cold washing solvent.- Avoid excessive heating and prolonged exposure to basic conditions.
Product is an Oil Instead of Crystals - Presence of residual solvents.- Significant amount of impurities lowering the melting point.- Ensure complete removal of the extraction solvent under reduced pressure.- Attempt recrystallization from a suitable solvent system to isolate the crystalline product from oily impurities.
Persistent Yellow Coloration - Residual nitric acid or nitrogen oxides.- Presence of the trinitromethanide anion due to residual base.- Wash the organic extract with a dilute solution of sodium bicarbonate to neutralize and remove residual acids.- Ensure the final product is thoroughly washed with water to remove any salts.
Broad Melting Point Range - Presence of various impurities.- Repeat the purification process (sublimation or recrystallization) until a sharp melting point is achieved.
Low Purity Determined by HPLC/GC-MS - Inefficient purification method.- Co-elution of impurities with the product.- Optimize the purification protocol. For example, in sublimation, adjust the temperature and pressure. In recrystallization, try a different solvent system.- Adjust the HPLC mobile phase or GC temperature program to improve the separation of impurities.

Quantitative Data on Purification Methods

The following table provides an overview of the expected outcomes from different purification techniques for this compound. The actual yields and purity will vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Solvent Extraction 85-90%25-58% (synthesis dependent)[1]Good for initial separation from aqueous reaction mixtures.May not remove all organic impurities. Yield can be low.[3]
Sublimation >95%Moderate to HighEffective for removing non-volatile impurities. Avoids the use of solvents.Requires vacuum and careful temperature control. Not suitable for all impurities.
Recrystallization >98%ModerateCan yield very pure product. Good for removing impurities with different solubilities.Requires finding a suitable solvent system. Product loss in the mother liquor is possible.

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS

This protocol is adapted for the analysis of volatile impurities in this compound.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in a volatile, high-purity solvent (e.g., dichloromethane or acetonitrile) to a concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity column is suitable (e.g., HP-5ms, DB-17ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-350.

  • Data Analysis: Identify peaks corresponding to this compound and any impurities by comparing their mass spectra to a reference library (e.g., NIST).

Protocol 2: Purification by Vacuum Sublimation
  • Apparatus Setup: Place the crude, dry this compound into the bottom of a sublimation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Cooling: Once a stable vacuum is achieved, fill the cold finger with a coolant (e.g., dry ice/acetone slurry or a circulating coolant).

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be carefully controlled to just above the sublimation point of this compound under vacuum.

  • Collection: The purified this compound will deposit as crystals on the cold finger. Continue the process until no more sublimate is observed.

  • Isolation: Turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the system and collect the purified crystals from the cold finger.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixture of solvents, such as ethanol/water or dichloromethane/hexane, may be effective.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude this compound to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Diagrams

experimental_workflow Experimental Workflow for this compound Purification and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude this compound (with impurities) extraction Solvent Extraction crude_product->extraction Initial Cleanup sublimation Vacuum Sublimation extraction->sublimation recrystallization Recrystallization extraction->recrystallization hplc HPLC sublimation->hplc gcms GC-MS sublimation->gcms mp Melting Point sublimation->mp recrystallization->hplc recrystallization->gcms recrystallization->mp pure_product Purified this compound hplc->pure_product Purity >98% gcms->pure_product No significant impurities mp->pure_product Sharp melting point

Caption: Workflow for purification and analysis of this compound.

troubleshooting_logic Troubleshooting Logic for this compound Purification start Impure this compound Sample oily Is the product an oil? start->oily low_yield Is the yield low? oily->low_yield No check_solvent Check for residual solvent oily->check_solvent Yes impure_analysis Is purity low by analysis? low_yield->impure_analysis No optimize_extraction Optimize extraction steps low_yield->optimize_extraction Yes optimize_purification Optimize sublimation/recrystallization conditions impure_analysis->optimize_purification Yes success Pure Crystalline Product impure_analysis->success No recrystallize_oil Recrystallize from a different solvent check_solvent->recrystallize_oil recrystallize_oil->low_yield check_washing Minimize washing solvent volume optimize_extraction->check_washing check_washing->impure_analysis optimize_analysis Optimize analytical method optimize_purification->optimize_analysis optimize_analysis->success

Caption: Decision tree for troubleshooting this compound purification.

References

Technical Support Center: Stabilization of Trinitromethane for Practical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the stabilization of trinitromethane for practical applications.

Section 1: Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and stabilization of this compound.

1.1 Low Yield of this compound During Synthesis

Question: I am experiencing a very low yield of this compound when following the nitration of isopropanol or acetylene. What are the common causes and how can I improve the yield?

Answer:

Low yields of this compound are a frequent issue. Several factors can contribute to this problem. Below is a systematic guide to troubleshoot and optimize your synthesis.

  • Purity of Reagents:

    • Nitric Acid: The concentration and purity of nitric acid are critical. Use of anhydrous or highly concentrated fuming nitric acid is often required. Water content can lead to unwanted side reactions and decomposition of the product.

    • Starting Materials: Ensure the purity of your starting material (e.g., isopropanol, acetylene). Impurities can lead to side reactions and consume the nitrating agent.

  • Reaction Conditions:

    • Temperature Control: The nitration of organic compounds is highly exothermic. Poor temperature control can lead to runaway reactions and decomposition of the desired product. Maintain the recommended temperature range strictly.

    • Addition Rate: The rate of addition of reagents is crucial. A slow, controlled addition of the nitrating agent or the organic substrate is necessary to manage the reaction exotherm.

    • Reaction Time: Insufficient or excessive reaction times can impact the yield. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, NMR) to determine the optimal reaction time.

  • Extraction and Purification:

    • Solvent Choice: The choice of solvent for extraction is important for efficiently separating this compound from the reaction mixture. Dichloromethane is a commonly used solvent.

    • Acid Removal: Residual strong acids from the nitration step can cause decomposition of this compound during workup and storage. Thoroughly wash the organic extracts to remove any acid impurities.

    • Purification Method: this compound is volatile and thermally sensitive. Purification by distillation should be approached with extreme caution due to the risk of explosion.[1] Vacuum distillation at low temperatures or purification via salt formation and regeneration are safer alternatives.

1.2 Instability of Prepared this compound Salts

Question: The nitroformate salts I have synthesized (e.g., potassium nitroformate, hydrazinium nitroformate) are showing signs of decomposition even at room temperature. What could be the cause and how can I improve their stability?

Answer:

The stability of nitroformate salts is highly dependent on their purity and the nature of the cation.

  • Purity of the Salt:

    • Residual Acid: Traces of the strong acids used in the synthesis of this compound can lead to the decomposition of the nitroformate salt. Ensure the this compound is properly purified before salt formation.

    • Impurities from Cation Source: The purity of the base used for neutralization (e.g., potassium hydroxide, hydrazine) is important. Metallic impurities, in particular, can catalyze decomposition.

    • Stoichiometry: An excess of the base, especially in the case of hydrazine, can negatively affect the thermal stability of the resulting salt.[2] Precise control of the stoichiometry during neutralization is crucial.

  • Choice of Cation:

    • Different cations result in salts with varying stability. For instance, the potassium salt of nitroform is known to decompose slowly at room temperature and explodes above 95 °C, while the ammonium salt is somewhat more stable.[3]

    • Hydrazinium nitroformate (HNF) is significantly more stable and is being explored for practical applications, though its thermal stability is still a limitation.[4]

  • Storage Conditions:

    • Store nitroformate salts in a cool, dark, and dry place. Exposure to heat, light, or moisture can accelerate decomposition.

    • Ensure the storage container is made of a compatible material. Contact with certain metals can catalyze decomposition.[3]

1.3 Difficulties in Supramolecular Encapsulation

Question: I am trying to stabilize the nitroformate anion via supramolecular encapsulation, but I am having trouble forming the desired crystalline material. What are the critical parameters for successful encapsulation?

Answer:

Supramolecular encapsulation is a promising technique for enhancing the stability of the nitroformate anion. However, it requires precise control over the self-assembly process.

  • Solvent System: The choice of solvent is critical for the co-crystallization process. The components of the supramolecular framework and the nitroformate salt must have appropriate solubilities to allow for slow crystallization. Aqueous solutions are often used for this purpose.

  • Stoichiometry of Components: The molar ratio of the framework-forming molecules (e.g., melamine, triaminoguanidinium) to the nitroformate anion must be carefully controlled to favor the formation of the desired encapsulated structure.

  • pH of the Solution: The pH of the crystallization medium can influence the protonation state of the framework components and the nitroformate, which is crucial for the hydrogen bonding interactions that drive the self-assembly.

  • Crystallization Conditions: Slow evaporation of the solvent at a constant temperature is typically employed to grow high-quality crystals of the encapsulated complex. Rapid crystallization can lead to amorphous precipitates or poorly formed crystals.

Section 2: Frequently Asked Questions (FAQs)

2.1 General Stability of this compound

Question: Why is this compound so unstable?

Answer: this compound, also known as nitroform, is inherently unstable due to the presence of three strongly electron-withdrawing nitro groups attached to a single carbon atom. This electronic arrangement makes the C-H bond exceptionally acidic (pKa ≈ 0.17) and the C-N bonds susceptible to cleavage.[3] The primary decomposition pathway is believed to involve the homolytic cleavage of a C-NO2 bond. Theoretical studies have explored the intermediates and transition states involved in its thermal decomposition.[1]

2.2 Salt Formation for Stabilization

Question: Which nitroformate salts are the most stable and suitable for practical applications?

Answer: The stability of nitroformate salts varies significantly with the cation. While simple alkali metal salts like potassium nitroformate are relatively unstable, salts formed with nitrogen-rich cations tend to be more robust.[3] Hydrazinium nitroformate (HNF) is one of the most studied and promising salts due to its high energy content and relatively better thermal stability compared to other simple salts.[4] Research is ongoing to develop even more stable salts using other organic cations.

2.3 Encapsulation as a Stabilization Strategy

Question: How does supramolecular encapsulation enhance the stability of the nitroformate anion?

Answer: Supramolecular encapsulation involves trapping the nitroformate anion within a well-defined cavity of a host framework, typically a hydrogen-bonded organic framework (HOF). This strategy enhances stability through several mechanisms:

  • Isolation: The nitroformate anion is physically isolated from other reactive species, preventing intermolecular decomposition reactions.

  • Hydrogen Bonding: The oxygen atoms of the nitro groups on the nitroformate anion form multiple hydrogen bonds with the surrounding host framework. These interactions help to delocalize the negative charge and stabilize the anion.

  • Steric Hindrance: The rigid framework provides steric hindrance, which can restrict the conformational changes and vibrations that may lead to decomposition.

Recent studies have shown that this approach can significantly increase the decomposition temperature of nitroformate-based materials.

Section 3: Data Presentation

Table 1: Comparison of Stability for Different this compound Stabilization Strategies

Stabilization MethodExample CompoundDecomposition Temperature (°C)Impact Sensitivity (J)Friction Sensitivity (N)
Unstabilized This compoundLow (unstable at RT)HighHigh
Salt Formation Potassium Nitroformate~95 (explodes)HighHigh
Ammonium Nitroformate~200 (deflagrates)ModerateModerate
Hydrazinium Nitroformate (HNF)~125-14017Moderate
Adduct Formation (Data not readily available)---
Encapsulation Melamine-Nitroformate Complex22525>360

Note: Sensitivity data can vary depending on the specific test method and the physical form of the material.

Section 4: Experimental Protocols

4.1 Synthesis of Hydrazinium Nitroformate (HNF)

This protocol is a generalized procedure and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • This compound (Nitroform)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous ethanol

  • Ice bath

Procedure:

  • Prepare a solution of this compound in anhydrous ethanol in a flask.

  • Cool the solution in an ice bath to 0-5 °C with constant stirring.

  • Slowly add a stoichiometric amount of hydrazine hydrate dropwise to the cooled this compound solution. The addition rate should be controlled to maintain the temperature below 10 °C.

  • A yellow precipitate of hydrazinium nitroformate will form.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold anhydrous ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum at a low temperature.

4.2 Supramolecular Encapsulation of Nitroformate with Melamine

This protocol is a representative method for forming a hydrogen-bonded organic framework to encapsulate the nitroformate anion.

Materials:

  • Hydrazinium nitroformate (HNF)

  • Melamine

  • Deionized water

Procedure:

  • In separate beakers, dissolve equimolar amounts of hydrazinium nitroformate and melamine in a minimum amount of warm deionized water with stirring.

  • Once both are fully dissolved, combine the two solutions.

  • Allow the resulting solution to cool slowly to room temperature.

  • Cover the container with a perforated film to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free location.

  • Crystals of the melamine-nitroformate complex will form over several days.

  • Collect the crystals by filtration and wash with a small amount of cold water.

  • Dry the crystals in a desiccator.

Section 5: Mandatory Visualizations

Decomposition_Pathway TNM This compound HC(NO2)3 TS1 Transition State 1 (C-N Bond Elongation) TNM->TS1 Homolytic Cleavage TS2 Transition State 2 (Isomerization) TNM->TS2 Isomerization Intermediate1 Dinitromethyl Radical •CH(NO2)2 + Nitrogen Dioxide •NO2 TS1->Intermediate1 Decomp_Products Further Decomposition Products (e.g., NOx, COx, H2O) Intermediate1->Decomp_Products Intermediate2 Aci-form Intermediate (Isomerization Products) TS2->Intermediate2 Intermediate2->Decomp_Products

Caption: Simplified thermal decomposition pathways of this compound.

Stabilization_Workflow cluster_synthesis This compound Synthesis cluster_stabilization Stabilization Strategies cluster_product Stabilized Product Start Starting Materials (e.g., Isopropanol, Nitric Acid) Nitration Nitration Reaction Start->Nitration Crude_TNM Crude this compound Nitration->Crude_TNM Salt_Formation Salt Formation (e.g., with Hydrazine) Crude_TNM->Salt_Formation Encapsulation Supramolecular Encapsulation (e.g., with Melamine) Crude_TNM->Encapsulation Adduct_Formation Adduct Formation (e.g., with Lewis Acids) Crude_TNM->Adduct_Formation Stable_Salt Stable Nitroformate Salt Salt_Formation->Stable_Salt Encapsulated_Complex Encapsulated Nitroformate Encapsulation->Encapsulated_Complex Stable_Adduct This compound Adduct Adduct_Formation->Stable_Adduct

Caption: Experimental workflow for the synthesis and stabilization of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Encountered (e.g., Low Yield, Instability) Purity Reagent Purity Problem->Purity Conditions Reaction Conditions (Temp, Time, Stoichiometry) Problem->Conditions Workup Workup/Purification Problem->Workup Storage Storage Conditions Problem->Storage Verify_Purity Verify/Purify Reagents Purity->Verify_Purity Optimize_Conditions Optimize Reaction Parameters Conditions->Optimize_Conditions Refine_Workup Refine Purification Protocol Workup->Refine_Workup Improve_Storage Improve Storage Practices Storage->Improve_Storage

Caption: Logical relationship for troubleshooting experimental issues.

References

managing the exothermic nature of trinitromethane synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Trinitromethane

Disclaimer: The synthesis of this compound is a hazardous process that should only be attempted by trained professionals in a well-equipped laboratory with appropriate safety measures in place. This compound is an energetic and toxic compound. All procedures should be conducted in a fume hood with personal protective equipment.

This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of exothermic reactions during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the common laboratory synthesis of this compound?

A1: The most frequently cited laboratory synthesis of this compound involves the reaction of tetranitromethane with an alkaline solution of hydrogen peroxide.[1][2] The primary exothermic step is the addition of tetranitromethane to the potassium hydroxide and hydrogen peroxide solution. Careful temperature control during this addition is critical to prevent a runaway reaction.[1] Another method, the nitration of isopropanol with concentrated nitric acid, is also highly exothermic, particularly during the addition of the alcohol to the acid.[2][3]

Q2: What is a "runaway reaction" and what are the signs during this compound synthesis?

A2: A runaway reaction is an uncontrolled, accelerating increase in reaction rate that leads to a rapid rise in temperature and pressure. Signs during nitration or related syntheses include a sudden, sharp increase in the internal temperature that cooling systems cannot control, vigorous and unexpected gas evolution (often brown fumes of nitrogen oxides), and a rapid change in the color of the reaction mixture (e.g., turning dark brown or black).[4]

Q3: What are the immediate steps to take if I suspect a runaway reaction?

A3: If you observe a rapid, uncontrolled temperature increase, your immediate priority is personal safety. Alert colleagues and your supervisor. If the reaction is in its early stages and it is safe to do so, you can attempt to increase cooling by adding more dry ice or a salt-ice mixture to the external bath. As a last resort, and only if your laboratory has established emergency procedures for it, you may need to quench the reaction by adding the mixture to a large volume of cold water or ice.[5] Be aware that quenching can also be hazardous.[5] Evacuate the area if the reaction becomes uncontrollable.[4]

Q4: Can inefficient stirring really cause a safety hazard?

A4: Yes. Poor agitation can lead to the formation of localized "hot spots" where reactant concentrations are high, causing a localized runaway that can propagate through the entire mixture.[5] Vigorous and consistent stirring is essential to ensure even distribution of reactants and efficient heat transfer to the cooling bath.

Q5: My yield of this compound is very low. What could be the cause?

A5: Low yields can stem from several factors. If the temperature was kept too low, the reaction rate may have been too slow, leading to an incomplete reaction. Conversely, if the temperature was too high, decomposition of the product may have occurred, as this compound begins to decompose at 25 °C.[1] Improper stoichiometry or loss of product during the workup and extraction phases are also common causes.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Spike 1. Too-rapid addition of reagent: The nitrating agent or substrate was added too quickly, generating heat faster than the cooling system can dissipate it.[5]2. Inadequate cooling: The cooling bath is not cold enough or has insufficient capacity.[5]3. Poor agitation: Inefficient stirring is causing localized hot spots.[4]1. Stop reagent addition immediately. 2. Enhance cooling: Add more dry ice or a salt-ice mixture to the external bath.3. Ensure vigorous stirring. 4. Prepare for emergency quenching if control is lost, following established lab protocols. [5]
Reaction Mixture Turned Dark Brown/Black with Vigorous Gas Evolution Runaway reaction and decomposition: The reaction temperature has exceeded the stability threshold, causing oxidation of reagents and decomposition of the product.IMMEDIATE ACTION REQUIRED. 1. Alert personnel and evacuate if necessary. [4]2. If safe, apply maximum cooling. 3. Do not add more reagents.
Formation of a Solid Precipitate Early in the Reaction Poor solubility of intermediates or product: The potassium salt of this compound is a bright yellow solid and is the expected intermediate in the tetranitromethane route.[1]This is an expected outcome in the specified protocol. Ensure stirring is adequate to keep the solid suspended for the subsequent reaction steps.
Low or No Yield of this compound 1. Incorrect temperature: Temperature was either too low for the reaction to proceed efficiently or too high, causing product decomposition.[1]2. Improper reagent concentration or ratio. 3. Loss during workup: The product was lost during filtration, washing, or extraction steps.1. Review and calibrate thermometers. Ensure the reaction is maintained within the specified temperature range (e.g., 20-25 °C for the tetranitromethane method).[1]2. Verify calculations and measurements of all reagents.3. Review workup procedure. Ensure anhydrous solvents are used where specified to prevent product loss.[1]

Experimental Protocol: Synthesis of this compound from Tetranitromethane

This protocol is adapted from established laboratory procedures.[1][2]

Materials & Equipment:

  • Round-bottomed flask (1000 mL)

  • Mechanical or magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Salt-ice bath

  • Glass filter paper and funnel

  • Potassium hydroxide (KOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetranitromethane (C(NO₂)₄) - Caution: Toxic and shock-sensitive

  • Anhydrous methyl alcohol

  • Anhydrous ethyl ether

  • Anhydrous hydrogen chloride (HCl) gas

Procedure:

  • Preparation of Alkaline Peroxide Solution:

    • In a 1000-mL round-bottomed flask, prepare a solution of 168 g of potassium hydroxide in 350 mL of water.

    • Place the flask in a salt-ice bath and cool the solution to 5 °C with continuous stirring.

    • While maintaining the temperature, slowly add 108 mL of 30% hydrogen peroxide to the KOH solution.

  • Formation of Potassium Nitroform:

    • Slowly add 117 mL of tetranitromethane to the chilled alkaline peroxide solution using a dropping funnel.

    • Crucially, maintain the internal reaction temperature between 20-25 °C throughout the addition. This rate of addition is critical to manage the exotherm.

    • After the addition is complete, allow the temperature to slowly rise to 30 °C over a period of 15 minutes. A bright yellow solid, the potassium salt of this compound, should form.[1]

  • Isolation of Potassium Nitroform:

    • Filter the yellow solid using glass filter paper due to the high acidity of the product.

    • Wash the collected solid first with anhydrous methyl alcohol, then with anhydrous ethyl ether.

    • Air dry the solid.

  • Liberation of this compound:

    • Suspend the dried potassium salt in anhydrous ethyl ether in a clean, dry flask.

    • Bubble anhydrous hydrogen chloride gas through the suspension while stirring. Continue until the yellow color of the salt disappears, indicating the formation of this compound and potassium chloride (a white precipitate).

    • Filter off the white potassium chloride precipitate and wash it with anhydrous ethyl ether.

  • Final Isolation:

    • Combine the filtrate and the washings.

    • Evaporate the ethyl ether at reduced pressure to yield crude this compound.[1] The product can be further purified by sublimation.

Key Experimental Parameters
ParameterValue / RangeRationale
Initial Cooling Temperature 5 °CTo prepare the system for the exothermic addition of tetranitromethane.[1]
Tetranitromethane Addition Temp. 20-25 °CCritical for controlling the reaction rate and preventing a runaway.[1]
Post-Addition Temperature Rise to 30 °C over 15 minTo ensure the reaction goes to completion.[1]
Reagent Ratio (Molar) See protocolStoichiometry is key for maximizing yield and minimizing side reactions.

Visualizations

Troubleshooting Workflow for Exothermic Events

Exotherm_Troubleshooting start Temperature Spike Detected (>5°C above setpoint) stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance External Cooling (Add dry ice/salt) stop_addition->enhance_cooling check_stirring Verify Vigorous Agitation enhance_cooling->check_stirring temp_stabilized Does Temperature Stabilize/Decrease? check_stirring->temp_stabilized resume_slowly Resume Addition At Slower Rate temp_stabilized->resume_slowly Yes emergency Temperature Continues to Rise Uncontrollably temp_stabilized->emergency No continue_monitoring Continue Close Monitoring resume_slowly->continue_monitoring alert Alert Supervisor & Nearby Personnel emergency->alert prepare_quench Prepare Emergency Quench (per SOP) alert->prepare_quench evacuate Evacuate Area prepare_quench->evacuate

Caption: Workflow for managing an unexpected temperature spike.

Conceptual Decomposition Pathway

Decomposition_Pathway TNM This compound HC(NO₂)₃ Heat Heat / Shock (Exothermic Cascade) TNM->Heat Intermediates Radical Intermediates (e.g., •NO₂, (NO₂)₂CH•) Heat->Intermediates Initiation Intermediates->Intermediates Chain Reaction Gases Gaseous Products (NO₂, CO, H₂O, N₂) Intermediates->Gases Propagation

Caption: Simplified overview of this compound's exothermic decomposition.

References

common pitfalls to avoid when working with trinitromethane in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support: Working with Trinitromethane

Disclaimer: this compound (also known as nitroform) is a high-energy, dangerously explosive, and toxic material.[1][2][3] Its use is forbidden in many transport and laboratory contexts without extensive safety infrastructure and specialized training.[1] This guide is intended for professionals in controlled research and development environments and focuses exclusively on hazard mitigation and safety protocols. Under no circumstances should this compound be handled without prior, exhaustive risk assessment and approval from institutional safety officers. Detailed experimental protocols for its use in synthesis are not provided here to prevent misuse.

Frequently Asked Questions (FAQs) & Troubleshooting Safety Pitfalls

Q1: What are the primary hazards associated with this compound?

A1: this compound presents three critical hazards:

  • Explosive Instability: It is a very dangerous explosion hazard that can detonate when heated rapidly.[2][4] It is highly sensitive to shock, friction, and concussion.[5] Its salts, many of which form easily, are also unstable and can detonate from heat or impact.[6]

  • Thermal Sensitivity: The compound decomposes above 25°C (77°F).[1][4] This decomposition is exothermic, meaning it releases heat, which can accelerate the decomposition process and lead to an explosion.[2]

  • Toxicity: this compound is toxic if ingested or inhaled and is irritating to the skin, eyes, and mucous membranes.[2] Acute inhalation can cause a range of effects from headaches and nausea to more severe symptoms like respiratory depression, liver and kidney damage, and central nervous system effects.[1][2]

Q2: What common handling errors can lead to an accidental detonation or exposure?

A2: The most severe pitfalls involve a failure to respect the compound's instability. Common errors include:

  • Ignoring Temperature Control: Allowing the material to warm above its decomposition temperature of 25°C is extremely dangerous.[1][4]

  • Mechanical Shock or Friction: Dropping a container, scraping the material with a metal spatula, or using standard ground glass joints can provide enough energy to initiate detonation.

  • Incompatible Materials: Contact with bases, reducing agents, amines, or metals can form highly sensitive and explosive salts.[6][7] Mixtures with substances like isopropyl alcohol have been reported to explode.[2]

  • Improper Scale: Working with quantities greater than the absolute minimum required for analysis is a critical error. All work should be conducted at the smallest possible scale.

  • Incorrect Storage: Storing in sealed, unvented containers can lead to pressure buildup from decomposition gases, creating a bomb. Storing near heat sources, walkways, or incompatible chemicals is also a major pitfall.

Q3: What signs of decomposition should I watch for, and what is the immediate action plan?

A3: Visual and environmental cues are critical.

  • Signs of Decomposition: Pure this compound consists of white crystals.[4] A yellow or brownish discoloration, evidence of gas evolution (e.g., bulging container), or an unusual odor are all critical warning signs of active decomposition.

  • Immediate Action Plan: If any signs of decomposition are observed:

    • DO NOT TOUCH or move the container.

    • Immediately alert all personnel in the area.

    • Evacuate the laboratory, closing doors behind you.[8][9]

    • Notify your institution's Environmental Health & Safety (EHS) office and/or emergency response team from a safe location.[8]

    • Do not attempt to manage the situation yourself. This is a scenario for trained bomb disposal or hazardous material professionals.

Q4: How should this compound waste be handled for disposal?

A4: this compound waste is considered extremely hazardous.

  • Never mix this compound waste with other chemical waste streams, especially organic solvents or bases.

  • Do not allow waste to accumulate. Dispose of the minimal quantities generated immediately after an experiment is concluded.

  • The primary disposal method involves carefully controlled chemical neutralization by a dedicated EHS or professional hazardous waste disposal team with experience in energetic materials.

  • Follow all institutional and federal regulations for the disposal of reactive and explosive hazardous waste.

Hazard Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue / Description
Chemical Formula CH(NO₂)₃[4]
Molecular Mass 151.04 g/mol [1][10]
Appearance White crystalline solid[1][2][4]
Melting Point 15 °C (59 °F)[1][4][10]
Boiling Point 45-47 °C (explodes when heated rapidly)[4][10]
Decomposition Temp. Begins to decompose above 25 °C (77 °F)[1][4]
Primary Hazards Extreme explosion hazard, toxic, strong oxidizer, irritant[1][2][3]
DOT Hazard Class Forbidden Explosive/Material[1]
Toxicity Data (LC50) 800 mg/m³/2hr (mouse, inhalation)[1]

Protocols & Workflows

Providing detailed protocols for experiments using this compound is contrary to safety principles. Instead, the most critical protocol is the Pre-Work Safety and Risk Assessment , which must be completed and approved before any materials are acquired.

Protocol: Pre-Work Safety and Risk Assessment
  • Step 1: Justification & Substitution Analysis: Document the scientific necessity for using this compound. Confirm and document that no less-hazardous substitute can achieve the desired scientific outcome.

  • Step 2: Hazard Identification: Review all available safety literature, including Safety Data Sheets (SDS), to identify all hazards (explosive, toxic, reactive).

  • Step 3: Define Control Measures: Based on the Hierarchy of Controls (see diagram below), define the specific engineering controls (e.g., certified fume hood, blast shield, remote handling equipment), administrative controls (e.g., standard operating procedures, restricted access, minimum quantity rules), and required Personal Protective Equipment (PPE).

  • Step 4: Emergency Procedure Planning: Develop a detailed, step-by-step emergency plan for the worst-case scenarios, including accidental detonation, spill, and personnel exposure. Post this plan conspicuously.

  • Step 5: Peer Review & Approval: Submit the complete risk assessment and experimental plan to the Principal Investigator, Department Safety Committee, and Institutional EHS for formal review and written approval. Work must not begin until all approvals are secured.

Visual Safety Guides

Hierarchy of Controls for Hazard Mitigation

This diagram illustrates the prioritized approach to managing laboratory hazards. Elimination and Substitution are the most effective controls, while PPE is the last line of defense.

cluster_0 Hierarchy of Controls for High-Hazard Materials Elimination Elimination (Remove the hazard) Substitution Substitution (Use a safer alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Blast shields, fume hoods, remote manipulators) Substitution->Engineering Administrative Administrative Controls (SOPs, training, restricted access) Engineering->Administrative PPE Personal Protective Equipment (FR lab coat, face shield, gloves) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls model for risk reduction.

Emergency Response Workflow for a Spill or Incident

This flowchart outlines the mandatory steps to take in the event of an incident involving this compound. The immediate priority is personnel safety and evacuation.

start Incident Occurs (Spill, Decomposition Signs) rescue RESCUE Attend to injured personnel (only if safe to do so) start->rescue alarm ALERT Notify everyone in the immediate area rescue->alarm confine CONFINE Close lab doors upon exiting alarm->confine evacuate EVACUATE Proceed to designated assembly point confine->evacuate report REPORT Call Emergency Services & EHS from a safe location evacuate->report secure SECURE Prevent re-entry until professionals arrive report->secure end Await Professional Response secure->end

Caption: Emergency response flowchart for a high-hazard incident.

References

addressing issues of low yield in the industrial production of nitroform

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial production of nitroform. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields during nitroform synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.

Troubleshooting Guide: Addressing Low Yields

This guide provides solutions to common problems encountered during the industrial synthesis of nitroform that can lead to suboptimal yields.

Q1: My nitroform yield is significantly lower than expected when using the acetone nitration method. What are the most likely causes?

Low yields in the acetone nitration process are often traced back to suboptimal reaction conditions. The key parameters to control are the concentration of nitric acid, the molar ratio of nitric acid to acetone, and the reaction temperature.[1]

  • Nitric Acid Concentration: The concentration of nitric acid is a critical factor. Yields are significantly lower when the concentration drops below 70%. For optimal conversion, a nitric acid concentration of 90% or greater is recommended.[1]

  • Molar Ratio: An excess of nitric acid is crucial for driving the reaction towards nitroform. The molar ratio of nitric acid to acetone should be at least 3:1, with preferred ratios being 6:1 or higher for better economics.[1]

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. Temperatures below 30°C can lead to a slow reaction rate, while temperatures exceeding 150°C may cause decomposition of the nitroform product. A preferred temperature range is between 60°C and 100°C.[1]

Q2: I am observing excessive formation of brown gaseous fumes during the reaction of isopropanol with nitric acid, and the final yield is poor. What is happening?

The evolution of substantial brown fumes (nitrogen dioxide, NO₂) indicates significant side reactions and decomposition, which directly impacts the yield of nitroform.[2] This is often due to poor temperature control and an inappropriate molar ratio of reactants.

  • Temperature Control: The reaction temperature should be maintained within a range of 25°C to 85°C, and preferably between 40°C and 70°C.[2] Exceeding this range can lead to increased decomposition of nitric acid and the desired product.

  • Reactant Ratio: It is essential to add the isopropanol to an excess of nitric acid. A molar ratio of nitric acid to isopropyl alcohol greater than 8:1 is recommended to achieve significant yields.[2]

Q3: The synthesis from acetylacetone is not providing the reported yield of over 40%. What factors should I investigate?

Achieving a high yield from acetylacetone requires careful optimization of several factors. A study reporting a 40.8% yield highlights the importance of the nitrating system and reaction parameters.[3]

  • Nitrating Agent: The use of fuming nitric acid (98%) is a key component of the reported high-yield synthesis.[3]

  • Reaction Conditions: The yield is sensitive to the molar ratio of fuming nitric acid to acetic anhydride, the reaction temperature, and the reaction time. These parameters should be systematically optimized.[3]

  • Reaction Mechanism: The reaction proceeds through a series of nitration and hydrolysis steps. Ensuring complete hydrolysis of intermediates is crucial for maximizing the final nitroform yield.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the industrial production of nitroform?

Several methods for nitroform synthesis have been developed, with the most common industrial approaches involving the nitration of readily available starting materials. These include:

  • Reaction of acetone with an excess of concentrated nitric acid.[1]

  • Nitration of isopropyl alcohol using concentrated nitric acid.[2]

  • Synthesis from acetylacetone using fuming nitric acid.[3]

  • Nitration of 4,6-dihydroxypyrimidine followed by hydrolysis.[4]

Q2: What is a typical yield for the industrial synthesis of nitroform?

Yields can vary significantly depending on the synthetic route and the optimization of reaction conditions.

  • The acetone nitration method can achieve conversions as high as 60% of the theoretical yield under optimal conditions.[1]

  • The isopropanol nitration method has reported yields of approximately 25%, with modifications potentially increasing this to 50-58%.[2]

  • A newer method using acetylacetone as a substrate has reported yields of up to 40.8%.[3]

  • Synthesis from 4,6-dihydroxypyrimidine has been shown to produce a 68% yield of potassium nitroform.[4]

Q3: How can nitroform be recovered from the reaction mixture?

A common method for recovering nitroform involves diluting the reaction mixture with water to reduce the nitric acid concentration below its azeotropic point with water. The mixture is then distilled under reduced pressure (e.g., 200 mm Hg). A mixture of nitroform and water distills over, and the upper layer, which is substantially nitroform, can be separated and recovered.[1]

Data Presentation

Table 1: Reaction Parameters for Nitroform Synthesis from Acetone

ParameterRecommended RangeOptimal ValueExpected Yield
Nitric Acid Concentration>70%≥90%Up to 60%
Molar Ratio (HNO₃:Acetone)≥3:1≥6:1-
Reaction Temperature30°C - 150°C60°C - 100°C-

Table 2: Reaction Parameters for Nitroform Synthesis from Isopropanol

ParameterRecommended RangeOptimal ValueExpected Yield
Nitric Acid Concentration98%-25% (up to 58% with modifications)
Molar Ratio (HNO₃:Isopropanol)>8:1--
Reaction Temperature25°C - 85°C40°C - 70°C-

Experimental Protocols

Protocol 1: Synthesis of Nitroform from Acetone

Materials:

  • Acetone

  • Concentrated Nitric Acid (≥90%)

Procedure:

  • Charge a suitable reactor with a measured quantity of concentrated nitric acid.

  • Establish the desired molar ratio by calculating the corresponding amount of acetone. A ratio of at least 6 moles of nitric acid to 1 mole of acetone is preferred.[1]

  • Heat the nitric acid to the reaction temperature, preferably between 60°C and 100°C.[1]

  • Slowly add the acetone to the heated nitric acid while maintaining vigorous stirring and controlling the temperature.

  • Allow the reaction to proceed for approximately three hours at the set temperature.[1]

  • Upon completion, cool the reaction mixture.

  • Recover the nitroform by dilution with water followed by distillation under reduced pressure as previously described.[1]

Protocol 2: Synthesis of Nitroform from Isopropanol

Materials:

  • Isopropyl alcohol

  • Concentrated Nitric Acid (98%)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 140 ml (3.33 moles) of 98% nitric acid.[2]

  • Warm the acid to approximately 60°C.[2]

  • Add 20 ml (0.26 mole) of isopropyl alcohol dropwise over a 10-minute interval, using external cooling to maintain the temperature at 60°C.[2]

  • After the addition is complete, heat the solution to about 70°C and maintain this temperature for 2 hours.[2]

  • Cool the solution to ambient temperature. The nitroform can then be extracted.

Visualizations

experimental_workflow_acetone start Start charge_reactor Charge Reactor with HNO3 (>=90%) start->charge_reactor heat_acid Heat HNO3 to 60-100°C charge_reactor->heat_acid add_acetone Add Acetone (Molar Ratio >= 6:1) heat_acid->add_acetone react React for 3 hours at 60-100°C add_acetone->react cool Cool Reaction Mixture react->cool recover Recover Nitroform (Distillation) cool->recover end End recover->end

Caption: Experimental Workflow for Nitroform Synthesis from Acetone.

troubleshooting_low_yield start Low Nitroform Yield check_conditions Check Reaction Conditions start->check_conditions acid_conc Is HNO3 concentration >= 90%? check_conditions->acid_conc molar_ratio Is HNO3:Substrate molar ratio high enough? acid_conc->molar_ratio Yes increase_conc Increase HNO3 Concentration acid_conc->increase_conc No temperature Is temperature within optimal range? molar_ratio->temperature Yes increase_ratio Increase Molar Ratio of HNO3 molar_ratio->increase_ratio No adjust_temp Adjust Temperature temperature->adjust_temp No success Yield Improved temperature->success Yes increase_conc->acid_conc increase_ratio->molar_ratio adjust_temp->temperature

References

Validation & Comparative

A Comparative Analysis of Trinitromethane and Tetranitromethane as Oxidizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of trinitromethane and tetranitromethane, focusing on their properties and performance as oxidizers. The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these high-energy materials. This document summarizes key quantitative data, outlines experimental protocols for performance evaluation, and visualizes a critical safety testing workflow.

Executive Summary

This compound (also known as nitroform) and tetranitromethane are both powerful oxidizers with applications in propellants and explosives. Tetranitromethane, with four nitro groups, generally exhibits a higher oxygen balance and oxidizing potential. However, it is also associated with higher toxicity and sensitivity. This compound, while a potent energetic material, is often used as an intermediate in the synthesis of other explosives.[1] The choice between these two compounds depends on the specific application, balancing performance requirements with safety and handling considerations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and tetranitromethane is presented in Table 1.

PropertyThis compound (HC(NO₂)₃)Tetranitromethane (C(NO₂)₄)
Molecular Weight 151.04 g/mol [2]196.04 g/mol [3]
Appearance Pale yellow crystals[2]Colorless to pale-yellow liquid or solid[3]
Density 1.469 g/cm³[2]1.623 g/cm³[3]
Melting Point 15 °C (59 °F)[2]13.8 °C (56.8 °F)[3]
Boiling Point Decomposes at 25 °C[1]126 °C (259 °F)[3]
Solubility in Water 44 g/100ml at 20 °C[2]Insoluble[3]

Performance Characteristics as Oxidizers

The performance of an oxidizer is determined by several key parameters, including oxygen balance, heat of formation, detonation velocity, and specific impulse when used in a propellant formulation.

Oxygen Balance

Oxygen balance is a measure of the degree to which an explosive can be oxidized. A positive oxygen balance indicates an excess of oxygen, while a negative balance indicates a deficiency. Tetranitromethane has a significantly positive oxygen balance, making it a highly efficient oxidizer.[4][5]

CompoundFormulaOxygen Balance (%)
This compoundHC(NO₂)₃-31.8% (Calculated)
TetranitromethaneC(NO₂)₄+49%[4]

Note: The oxygen balance for this compound was calculated using the formula: OB% = [-1600 / Mol. wt.] * (2X + Y/2 - Z), where X=1, Y=1, Z=6.

Thermochemical and Detonation Properties

The heat of formation and detonation velocity are critical indicators of the energy release and performance of an energetic material.

PropertyThis compoundTetranitromethane
Heat of Formation (Gas) -9.02 kJ/mol (Calculated, G4 method)[6]Not readily available
Heat of Formation (Solid) Not readily available+33.9 kJ/mol (Experimental)
Detonation Velocity Not readily availableUp to 9300 m/s (in mixtures)[3]

Note: The heat of formation for tetranitromethane is from combustion calorimetry.

Safety Profile

Both this compound and tetranitromethane are hazardous materials that require careful handling. Their sensitivity to stimuli such as impact and friction is a critical safety consideration.

Sensitivity to Mechanical Stimuli

The sensitivity of energetic materials to impact and friction is determined using standardized tests. While specific comparative data is limited, tetranitromethane is known to form extremely sensitive explosive mixtures.[3]

Safety ParameterThis compoundTetranitromethane
Impact Sensitivity Data not readily availableHighly sensitive, especially with impurities[3]
Friction Sensitivity Data not readily availableHighly sensitive, especially with impurities[3]
Toxicity

Tetranitromethane is highly toxic and is reasonably anticipated to be a human carcinogen.[3] Acute exposure can lead to methemoglobinemia, pulmonary edema, and damage to the liver, kidneys, and central nervous system.[3] Information on the specific toxicity of this compound is less detailed in the searched literature, but it is also considered a hazardous substance.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize and compare the performance and safety of oxidizers like this compound and tetranitromethane.

Determination of Heat of Formation by Combustion Calorimetry

Objective: To measure the standard enthalpy of formation of the compound.

Methodology:

  • A precisely weighed sample of the substance is placed in a sample holder within a high-pressure vessel (bomb).

  • The bomb is filled with high-pressure oxygen.

  • The bomb is immersed in a known quantity of water in a calorimeter.

  • The sample is ignited electrically.

  • The temperature change of the water is measured precisely.

  • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

  • The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

Impact Sensitivity Testing (Bruceton Method)

Objective: To determine the 50% probability of initiation (H₅₀) of an energetic material upon impact.

Methodology:

  • A small, precisely weighed sample of the material is placed on an anvil.

  • A standard weight is dropped from a predetermined height onto a striker in contact with the sample.

  • The outcome (initiation or no initiation) is observed.

  • The drop height for the subsequent test is adjusted based on the previous result (up if no initiation, down if initiation) according to the Bruceton "up-and-down" method.[7]

  • This process is repeated for a statistically significant number of trials.

  • The H₅₀ value, representing the height at which there is a 50% probability of causing an explosion, is calculated statistically from the results.[8]

Friction Sensitivity Testing (BAM Method)

Objective: To determine the sensitivity of an energetic material to frictional stimuli.

Methodology:

  • A small amount of the sample is spread on a porcelain plate.[9][10]

  • A porcelain pin is placed on the sample with a specific, adjustable load applied.[9]

  • The porcelain plate is moved back and forth under the pin once over a set distance.[9][10]

  • The test is repeated with varying loads to determine the lowest load at which ignition or decomposition occurs.

  • The result is reported as the load at which a positive event (e.g., spark, flame, or explosion) is observed in at least one out of six trials.[9]

Thermal Stability Analysis (DSC/TGA)

Objective: To evaluate the thermal stability and decomposition characteristics of the material.

Methodology:

  • A small, weighed sample is placed in a sample pan.

  • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between the sample and a reference as a function of temperature. This identifies exothermic (decomposition) and endothermic (melting) transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of the sample as a function of temperature. This indicates the temperature at which the material begins to decompose and lose mass.

  • The onset temperature of decomposition, peak exothermic temperature, and mass loss profile are determined from the resulting curves.

Measurement of Specific Impulse (Isp)

Objective: To determine the efficiency of a propellant formulation.

Methodology:

  • A propellant is formulated using the oxidizer and a fuel.

  • The propellant is burned in a static rocket motor test stand.

  • The thrust produced by the motor is measured over time using a load cell.

  • The mass flow rate of the propellant is also measured.

  • The specific impulse is calculated as the total impulse (integral of thrust over time) divided by the total mass of the propellant consumed. The result is typically expressed in seconds.[11][12]

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the safety and performance characterization of a novel energetic material.

G Workflow for Energetic Material Characterization cluster_synthesis Synthesis & Purification cluster_safety Safety Assessment cluster_performance Performance Evaluation synthesis Synthesis of Energetic Material purification Purification and Characterization synthesis->purification impact Impact Sensitivity (Bruceton Test) purification->impact heat_formation Heat of Formation (Calorimetry) purification->heat_formation friction Friction Sensitivity (BAM Test) impact->friction thermal Thermal Stability (DSC/TGA) friction->thermal propellant_formulation Propellant Formulation thermal->propellant_formulation Safe to proceed heat_formation->propellant_formulation specific_impulse Specific Impulse Measurement propellant_formulation->specific_impulse

Caption: Workflow for the characterization of energetic materials.

Conclusion

Both this compound and tetranitromethane are highly energetic oxidizers with distinct property profiles. Tetranitromethane offers superior oxidizing potential due to its high oxygen balance but comes with significant handling and toxicity concerns. This compound, while also a powerful energetic material, is often utilized as a precursor in the synthesis of other explosives. The selection of either compound for a specific application necessitates a thorough evaluation of its performance characteristics against its safety and handling requirements. The experimental protocols outlined in this guide provide a framework for such an evaluation.

References

A Comparative Analysis of Trinitromethane-Based Propellants for High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of energetic materials and propulsion, the quest for high-performance, environmentally conscious propellants is a perpetual challenge. Trinitromethane (HC(NO₂)₃), also known as nitroform, and its derivatives are emerging as a promising class of energetic materials that offer significant potential advantages over traditional propellants. This guide provides an objective comparison of this compound-based propellants with established alternatives, supported by available experimental and theoretical data.

This compound itself is a powerful oxidizing agent. However, its acidic nature and sensitivity have led to a greater focus on its salts, particularly hydrazinium nitroformate (HNF), as a more stable and viable oxidizer for solid propellant formulations.[1][2][3] HNF is a high-energy, chlorine-free oxidizer that presents a compelling alternative to the widely used ammonium perchlorate (AP) and other "green" oxidizers like ammonium dinitramide (ADN).[3][4]

Performance Characteristics: A Comparative Overview

The performance of a solid propellant is primarily evaluated based on its specific impulse (Isp), burning rate, density, and safety characteristics. The following tables summarize the key performance parameters of HNF in comparison to AP and ADN.

OxidizerChemical FormulaDensity (g/cm³)Heat of Formation (kJ/kg)Oxygen Balance (%)Specific Impulse (s) (Theoretical)
Hydrazinium Nitroformate (HNF)(N₂H₅)⁺[C(NO₂)₃]⁻~1.85 - 1.9-PositiveHigh
Ammonium Perchlorate (AP)NH₄ClO₄1.95-2.52+34.0~160
Ammonium Dinitramide (ADN)NH₄N(NO₂)₂1.81-1.22+25.8~202

Note: Specific impulse values are highly dependent on the full propellant formulation (binder, fuel, etc.). The values presented are for comparative purposes.

Propellant formulations based on HNF, often in combination with energetic binders like glycidyl azide polymer (GAP), have demonstrated the potential for significantly higher specific impulse compared to conventional AP-based propellants.[4][5] Initial tests with HNF/Al/GAP formulations have confirmed the expected increase in performance.[4]

Propellant FormulationSpecific Impulse (Isp) (s)Burning Rate (mm/s at 5.5 MPa)Pressure Exponent (n)
HNF/Al/GAP~270-280 (predicted)> 30~0.85
Al/AP/HTPB (Standard)~240-265Varies0.3 - 0.5
ADN/GAPHigher than Al/AP/HTPBHigh< 0.5

Data compiled from various sources.[2][4][6] It is important to note that the high-pressure exponent of HNF-based propellants is an area of ongoing research, with efforts focused on optimization through burn rate modifiers.[2]

Experimental Protocols

The validation of propellant performance relies on standardized and meticulous experimental procedures. Key experimental methodologies cited in the literature for characterizing this compound-based and other solid propellants include:

  • Specific Impulse (Isp) Measurement: This is typically determined through static firing tests of small-scale rocket motors. The thrust and mass flow rate of the propellant are measured throughout the burn, and the specific impulse is calculated as the total impulse divided by the total mass of propellant consumed. The characteristic velocity (c*), a measure of the combustion efficiency, is also determined from the chamber pressure, throat area, and mass flow rate.[4]

  • Burning Rate Measurement: The burning rate of a solid propellant is a critical parameter that dictates the thrust profile of a rocket motor. It is commonly measured using a strand burner, which is a pressurized vessel where a small strand of the propellant is ignited, and the time it takes for the flame to travel a known distance is recorded. The burning rate is then calculated. These tests are conducted at various pressures to determine the pressure exponent 'n' from Vieille's law (r = aPⁿ).[7]

  • Density Measurement: The density of the propellant is a crucial factor in determining the volumetric specific impulse, which is important for volume-limited applications. The density of the cured propellant grain is typically measured using the buoyancy method (Archimedes' principle) or gas pycnometry.

  • Sensitivity Testing: The sensitivity of energetic materials to external stimuli such as impact and friction is a critical safety parameter. Standardized tests, such as the BAM fallhammer test for impact sensitivity and the BAM friction apparatus for friction sensitivity, are used to classify the hazards associated with the propellant.[4][6]

  • Thermal Stability Analysis: The thermal stability of the propellant is assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods determine the decomposition temperature and the kinetic parameters of the decomposition reactions, which are vital for understanding the shelf life and safe handling of the propellant.[2]

Visualizing Propellant Performance and Evaluation

To better understand the relationships between key propellant parameters and the workflow for their evaluation, the following diagrams are provided.

Propellant_Performance_Factors cluster_formulation Propellant Formulation cluster_performance Performance Metrics Oxidizer Oxidizer (e.g., HNF, AP, ADN) Isp Specific Impulse (Isp) Oxidizer->Isp Energy Content BurnRate Burning Rate (r) Oxidizer->BurnRate Decomposition Kinetics Density Density (ρ) Oxidizer->Density Safety Safety (Sensitivity) Oxidizer->Safety Binder Binder (e.g., GAP, HTPB) Binder->Isp Energy Contribution Binder->BurnRate Influences Heat Transfer Binder->Density Binder->Safety Fuel Fuel (e.g., Aluminum) Fuel->Isp Increases Flame Temp. Fuel->Density

Key factors influencing propellant performance.

Experimental_Workflow cluster_char Characterization cluster_perf Performance Tests Formulation Propellant Formulation & Mixing Casting Casting & Curing Formulation->Casting Characterization Physical & Chemical Characterization Casting->Characterization PerformanceTesting Performance Testing Characterization->PerformanceTesting DensityMeasurement Density ThermalAnalysis Thermal Stability (DSC/TGA) SensitivityTesting Impact & Friction Sensitivity DataAnalysis Data Analysis & Comparison PerformanceTesting->DataAnalysis StaticFiring Static Motor Firing (Isp, c*) StrandBurner Strand Burner (Burning Rate) Report Publish Comparison Guide DataAnalysis->Report

Experimental workflow for propellant evaluation.

Conclusion

This compound-based propellants, particularly those utilizing hydrazinium nitroformate as the oxidizer, represent a significant step forward in the development of high-performance, chlorine-free solid propellants. While challenges related to sensitivity and burning rate characteristics are still being addressed, the potential for substantial gains in specific impulse and overall performance is evident from the available data. Continued research into novel trinitromethyl derivatives and advanced propellant formulations is crucial for realizing the full potential of this promising class of energetic materials. The detailed experimental validation of these new propellants will be paramount for their eventual integration into next-generation propulsion systems.

References

A Spectroscopic Showdown: Trinitromethane versus Other Nitroalkanes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic properties of trinitromethane alongside other key nitroalkanes—nitromethane, dinitromethane, and nitroethane—reveals distinct trends and characteristics crucial for their identification and differentiation. This guide provides a comprehensive overview of their Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy data, supported by experimental protocols.

This report, aimed at researchers, scientists, and professionals in drug development, synthesizes quantitative spectroscopic data into clear, comparative tables. Detailed methodologies for the key experiments are provided to ensure reproducibility and deeper understanding of the presented data.

Executive Summary of Spectroscopic Comparisons

The progressive substitution of hydrogen atoms with nitro groups in the methane series (methane → nitromethane → dinitromethane → this compound) leads to significant and predictable shifts in their spectroscopic signatures. In Infrared and Raman spectroscopy, the frequencies of the nitro group's stretching vibrations are altered. Nuclear Magnetic Resonance spectroscopy shows a distinct downfield shift in the chemical shifts of the remaining protons and the central carbon atom. In the realm of UV-Vis spectroscopy, the absorption maxima also exhibit shifts reflective of the changing electronic environment.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. For nitroalkanes, the most characteristic absorption bands are due to the asymmetric and symmetric stretching vibrations of the nitro group (-NO₂).

Table 1: Comparison of Key IR Absorption Bands (cm⁻¹) for this compound and Other Nitroalkanes

CompoundAsymmetric NO₂ Stretch (cm⁻¹)Symmetric NO₂ Stretch (cm⁻¹)C-H Bending (cm⁻¹)
This compound~1600~1300-
Dinitromethane~1580~1330~1430
Nitromethane156513791413
Nitroethane155013751440, 1360

Note: The values for this compound and dinitromethane are approximate due to limited publicly available data and potential for decomposition during analysis.

The data clearly indicates that with an increasing number of nitro groups, there is a general trend for the asymmetric and symmetric NO₂ stretching frequencies to shift.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Solid Samples): For solid samples like this compound (at low temperatures), the KBr pellet method is commonly employed.

  • A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Liquid Samples): For liquid samples such as nitromethane, dinitromethane, and nitroethane, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

  • A single drop of the liquid is placed on one salt plate.

  • The second plate is carefully placed on top to create a thin, uniform film.

Data Acquisition:

  • A background spectrum of the empty sample compartment (or the KBr pellet holder with a blank pellet) is recorded to subtract atmospheric and instrumental interferences.

  • The prepared sample is placed in the spectrometer's sample holder.

  • The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and bonds that are highly polarizable.

Table 2: Comparison of Key Raman Shifts (cm⁻¹) for this compound and Other Nitroalkanes

CompoundNO₂ Symmetric Stretch (cm⁻¹)C-N Stretch (cm⁻¹)
This compound~1300~800
Dinitromethane~1330~850
Nitromethane1375917
Nitroethane1380875

Note: Specific Raman data for this compound and dinitromethane is scarce in publicly accessible literature.

Experimental Protocol: Raman Spectroscopy

Sample Preparation: Liquid samples are typically placed in a glass capillary tube or a cuvette. Solid samples can be analyzed directly or packed into a capillary tube.

Data Acquisition:

  • The sample is placed in the spectrometer's sample holder.

  • A monochromatic laser (e.g., 532 nm or 785 nm) is focused on the sample.

  • The scattered light is collected at a 90° angle to the incident beam and passed through a filter to remove the strong Rayleigh scattering.

  • The remaining Raman scattered light is dispersed by a grating and detected by a CCD camera, generating the Raman spectrum. The spectrum is typically recorded as Raman shift in wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy

The chemical shift of the proton(s) attached to the carbon bearing the nitro group(s) is highly sensitive to the number of nitro groups.

Table 3: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for this compound and Other Nitroalkanes

CompoundChemical Shift (δ, ppm)
This compound7.52
Dinitromethane6.10
Nitromethane4.33
Nitroethane4.38 (CH₂), 1.58 (CH₃)

The increasing number of electron-withdrawing nitro groups causes a significant deshielding of the methine/methylene/methyl protons, resulting in a progressive downfield shift.

¹³C NMR Spectroscopy

Similar to ¹H NMR, the chemical shift of the carbon atom attached to the nitro groups is also affected by their electron-withdrawing nature.

Table 4: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Other Nitroalkanes

CompoundChemical Shift (δ, ppm)
This compound~120
Dinitromethane~90
Nitromethane62.7
Nitroethane70.8 (CH₂), 11.8 (CH₃)

Note: The values for this compound and dinitromethane are estimated based on trends and limited data.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.

  • The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is "locked" onto the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized through a process called "shimming."

  • For ¹H NMR, a single pulse experiment is typically used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum.

  • For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Nitroalkanes typically exhibit a weak n → π* transition.

Table 5: Comparison of UV-Vis Absorption Maxima (λₘₐₓ) for this compound and Other Nitroalkanes

Compoundλₘₐₓ (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
This compound~350~15000 (as nitroform anion)
Dinitromethane~270Weak
Nitromethane27119
Nitroethane27225

This compound is a strong acid and in solution, it readily deprotonates to form the intensely colored nitroform anion, which has a strong absorption in the visible region. Simple nitroalkanes have a much weaker absorption in the UV region.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:

  • A stock solution of the compound is prepared by accurately weighing a small amount of the substance and dissolving it in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

  • A series of dilutions are then made to obtain solutions of known concentrations within the desired absorbance range (typically 0.1 to 1 absorbance units).

Data Acquisition:

  • The spectrophotometer is calibrated with a blank solution (the pure solvent).

  • The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λₘₐₓ).

  • The absorption spectrum is recorded over a specific wavelength range to identify the λₘₐₓ.

Visualizing the Comparison: Molecular Structures

To illustrate the structural differences between the compared nitroalkanes, the following diagrams are provided.

A Comparative Performance Analysis of Hydrazinium Nitroformate and Other Prominent Energetic Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of energetic materials, the selection of an appropriate oxidizer is paramount to achieving desired performance characteristics in propellant and explosive formulations. Hydrazinium nitroformate (HNF) has emerged as a significant chlorine-free alternative to traditional oxidizers, offering a unique combination of high performance and environmental benefits. This guide provides an objective comparison of the key performance parameters of HNF against other widely used energetic salts: ammonium perchlorate (AP), ammonium dinitramide (ADN), and hydroxylammonium nitrate (HAN), supported by standardized experimental data.

This analysis focuses on critical performance metrics including density, oxygen balance, heat of formation, thermal stability, and specific impulse. Understanding these parameters is crucial for the formulation of advanced energetic materials with tailored properties.

Comparative Performance Data of Energetic Salts

The following table summarizes the key quantitative performance characteristics of hydrazinium nitroformate and its counterparts. These values represent a compilation of data from various scientific sources and are essential for a direct comparison of the energetic potential of each salt.

PropertyHydrazinium Nitroformate (HNF)Ammonium Perchlorate (AP)Ammonium Dinitramide (ADN)Hydroxylammonium Nitrate (HAN)
Chemical Formula CH₅N₅O₆[1]NH₄ClO₄H₄N₄O₄[2]H₄N₂O₄[3]
Density (g/cm³) 1.86[1]1.95[4][5][6][7]1.81 - 1.82[2][8][9]1.84[1][10][11]
Oxygen Balance (%) +13.1[1]+34+25.8[8][12]+16.7
Heat of Formation (kJ/mol) -72[1]-295.77[4][13]-135 to -148[9][14][15][16]-239.5
Decomposition Onset (°C) ~120 - 136[1][8]~210 - 240[5]~130 - 150[8][17][18]~86 (uncatalyzed)[19]
Heat of Explosion (J/g) 5579[4]1972[4]2668[20]Not readily available
Theoretical Specific Impulse (s) *High[9][21]BaselineHigher than AP[12][14]High (in monopropellants)[10]

*Specific impulse is a characteristic of the complete propellant formulation and not the salt in isolation. The values indicated are qualitative comparisons based on typical propellant formulations where these salts are the primary oxidizer.

Logical Performance Comparison

The following diagram illustrates a simplified decision-making process for selecting an energetic salt based on key performance criteria.

G cluster_alternatives Other Considerations start Select Performance Priority high_isp High Specific Impulse? start->high_isp cl_free Chlorine-Free? high_isp->cl_free Yes ap AP high_isp->ap No (Conventional) thermal_stability High Thermal Stability? cl_free->thermal_stability Yes cl_free->ap No high_density High Density? thermal_stability->high_density Moderate adn ADN thermal_stability->adn Lower hnf HNF high_density->hnf Yes high_density->adn Slightly Lower han HAN (Monopropellant)

Caption: A flowchart comparing energetic salts based on performance priorities.

Experimental Protocols

The performance data presented in this guide are determined through standardized experimental procedures. The following sections outline the methodologies for the key experiments cited.

Density Determination by Gas Pycnometry

The skeletal density of the energetic salts is determined using a gas pycnometer, a non-destructive technique that measures the volume of a solid sample by gas displacement.

  • Apparatus: A gas pycnometer, typically using helium as the displacement gas due to its small atomic size, an analytical balance, and a sample cell of appropriate volume.

  • Procedure:

    • The mass of the energetic salt sample is accurately measured using an analytical balance.

    • The sample is placed into the sample cell of the gas pycnometer.

    • The pycnometer is sealed, and the system is purged with helium to remove any adsorbed gases from the sample surface.

    • A known quantity of helium is introduced into a reference chamber of known volume, and the pressure is recorded.

    • A valve is opened, allowing the helium to expand into the sample cell.

    • The final equilibrium pressure is measured.

    • Using Boyle's Law, the volume of the solid sample is calculated based on the pressure difference.

    • The density is then calculated by dividing the mass of the sample by its measured volume.

  • Standard: The procedure is in general accordance with principles outlined in methods like ASTM D7490 for bulk density measurement using gas pycnometry.[22]

Heat of Formation via Bomb Calorimetry

The heat of formation is a critical thermodynamic property that is typically derived from the experimentally determined heat of combustion, measured using an oxygen bomb calorimeter. The procedure follows standardized methods such as ASTM E711.[1][4][14][17][21]

  • Apparatus: An oxygen bomb calorimeter, which includes a high-pressure stainless steel "bomb," a water-filled calorimeter vessel, a high-precision thermometer, an ignition system, and a crucible.

  • Procedure:

    • A precisely weighed sample of the energetic salt (typically 0.5-1.0 g) is placed in the crucible within the bomb.

    • A fuse wire is attached to the electrodes in the bomb, with the wire in contact with the sample.

    • A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion condenses.

    • The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

    • The bomb is submerged in a known volume of water in the calorimeter vessel.

    • The initial temperature of the water is recorded after thermal equilibrium is reached.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is monitored and the maximum temperature reached is recorded.

    • The gross heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter.

    • Corrections are applied for the heat of formation of nitric and sulfuric acids (if applicable) and the heat of combustion of the fuse wire.

    • The standard heat of formation is then calculated from the heat of combustion using Hess's Law and the known heats of formation of the combustion products (e.g., CO₂, H₂O, N₂).

Thermal Stability by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

The thermal stability, including the onset of decomposition, is evaluated using thermoanalytical techniques like DSC and TGA. These methods are performed in accordance with standards such as ASTM E537 and STANAG 4515.[2][5][8][9][10][11][23][24][25]

  • Apparatus: A Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).

  • Procedure (DSC):

    • A small, weighed sample (typically 1-5 mg) of the energetic salt is hermetically sealed in a sample pan (e.g., aluminum, copper, or gold-plated stainless steel for higher pressures).

    • An empty, sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is heated at a constant rate (e.g., 5 or 10 °C/min) over a specified temperature range under a controlled atmosphere (typically inert, like nitrogen).

    • The DSC measures the difference in heat flow between the sample and the reference as a function of temperature.

    • Exothermic or endothermic events, such as melting or decomposition, are recorded as peaks. The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the leading edge of the exothermic decomposition peak.

  • Procedure (TGA):

    • A slightly larger sample (typically 5-10 mg) is placed in an open pan in the TGA furnace.

    • The sample is heated at a constant rate under a controlled atmosphere.

    • The TGA continuously measures the mass of the sample as a function of temperature.

    • The temperature at which significant mass loss begins is an indicator of the onset of decomposition.

Specific Impulse (Theoretical Calculation)

Specific impulse (Isp) is a measure of the efficiency of a rocket propellant. While it can be measured experimentally, it is often calculated theoretically to provide a standardized comparison of propellant performance. The NASA Chemical Equilibrium with Applications (CEA) program is a widely used tool for this purpose.[6][7][12][20][26][27]

  • Methodology:

    • Input Definition: The chemical formula and heat of formation of the energetic salt (oxidizer), fuel (e.g., a binder like HTPB), and any other additives (e.g., aluminum powder) are defined as reactants in the CEA code.

    • Propellant Composition: The relative weight percentages of the oxidizer, fuel, and other ingredients in the propellant formulation are specified.

    • Engine Parameters: Key rocket engine parameters are defined, including the chamber pressure (Pc) and the nozzle exit pressure (Pe) or area ratio (ε).

    • Equilibrium Calculation: The CEA code calculates the chemical equilibrium composition and temperature of the combustion products in the rocket chamber by minimizing the Gibbs free energy of the system.

    • Nozzle Expansion: The program then models the isentropic expansion of these hot gases through the rocket nozzle to the specified exit pressure or area ratio. It calculates the exit velocity (Ve) of the exhaust gases.

    • Isp Calculation: The theoretical specific impulse is then calculated from the exhaust velocity and other thermodynamic properties of the exhaust gases. The calculation assumes ideal conditions, such as complete combustion and perfect gas behavior.

References

Unraveling the Detonation Velocity of Trinitromethane: A Comparative Analysis of Calculated and Experimental Values

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the detonation velocity of trinitromethane (TNM) reveals a notable disparity between theoretical calculations and experimental validations. This guide provides a comprehensive comparison of the available data, details the experimental methodologies employed for such measurements, and contextualizes this compound's performance against other common high explosives.

For researchers and professionals in drug development and materials science, understanding the energetic properties of compounds like this compound is paramount. Detonation velocity, a key performance parameter of an explosive, dictates its effectiveness and application. While computational models offer predictions of this value, experimental verification remains the gold standard for accuracy. In the case of this compound, a significant and persistent gap between calculated and experimentally observed detonation velocities underscores the complexities in modeling the behavior of such energetic materials.

Performance Comparison: Calculated vs. Experimental Detonation Velocity

A review of available literature indicates a marked difference between the calculated and experimentally determined detonation velocities for this compound and related compounds. Theoretical models often predict a higher detonation velocity than what is observed in practice. For instance, some calculations for tetranitromethane (TNM), a closely related compound, have shown deviations of over 20% from experimental results.[1] This discrepancy highlights the challenges in accurately modeling the complex chemical reactions and physical phenomena that occur during detonation.

To provide a clear comparison, the following table summarizes the calculated and experimental detonation velocities for this compound and other relevant high explosives. The absence of a definitive experimental value for pure this compound in readily available literature is a significant finding in itself and will be addressed in the subsequent sections.

Explosive CompoundChemical FormulaDensity (g/cm³)Calculated Detonation Velocity (m/s)Experimental Detonation Velocity (m/s)
This compound (TNM) HC(NO₂)₃ ~1.59Value varies with calculation methodNot consistently reported
TetranitromethaneC(NO₂)₄1.64Varies, often > calculated for NM6480[2]
Nitromethane (NM)CH₃NO₂1.13Varies~6400[3]
TNTC₇H₅N₃O₆1.6569506900
RDXC₃H₆N₆O₆1.8291008750
HMXC₄H₈N₈O₈1.9196909100

Note: Calculated values can vary significantly based on the thermochemical code and parameters used.

The Challenge of Experimental Validation

The scarcity of reliable experimental data for the detonation velocity of pure this compound may be attributed to several factors, including its physical state (it is a liquid at room temperature) and potential instabilities. However, the significant deviation of calculated values for similar compounds like tetranitromethane from experimental data suggests that the issue is likely rooted in the fundamental understanding and modeling of the detonation process for this class of molecules.

Experimental Protocols for Measuring Detonation Velocity

The determination of detonation velocity is a precise and hazardous undertaking that relies on sophisticated experimental techniques. Three commonly employed methods for liquid explosives are the Dautriche method, the use of fiber optic probes, and Photonic Doppler Velocimetry (PDV).

Dautriche Method

A classic and relatively simple technique for measuring detonation velocity.

Methodology:

  • A column of the liquid explosive to be tested is prepared in a tube of known length.

  • A detonating cord with a known and uniform detonation velocity is formed into a loop.

  • Two points on the explosive column, a known distance apart, are marked. The two ends of the detonating cord loop are inserted at these points.

  • The loop of the detonating cord is placed against a witness plate, typically made of a soft metal like lead.

  • The explosive column is initiated at one end.

  • The detonation wave travels down the column, initiating the two ends of the detonating cord at different times.

  • Two detonation waves then travel in opposite directions within the detonating cord loop and collide.

  • The point of collision creates a distinct mark on the witness plate.

  • By measuring the position of this mark relative to the center of the loop, and knowing the detonation velocity of the cord and the distance between the insertion points, the detonation velocity of the test explosive can be calculated.

Fiber Optic Probes

This modern technique offers high precision and the ability to obtain a continuous velocity record.

Methodology:

  • Optical fiber probes are inserted into the explosive charge at predetermined distances.[4]

  • A light source sends a continuous signal through the fibers.

  • As the detonation front propagates through the explosive, it sequentially destroys the fiber probes.

  • The destruction of each probe causes a disruption in the light signal.

  • Photodetectors record the precise time at which the signal from each probe is extinguished.

  • Knowing the exact distance between the probes and the time interval between the signal disruptions allows for a precise calculation of the detonation velocity.

Photonic Doppler Velocimetry (PDV)

A highly accurate and non-invasive technique for measuring the velocity of a surface driven by a detonation.

Methodology:

  • A laser beam is directed at a target material placed in contact with the explosive.

  • As the detonation wave interacts with the target, the target is accelerated to a high velocity.

  • The laser light reflects off the moving target and its frequency is shifted due to the Doppler effect.[5]

  • The reflected, frequency-shifted light is collected and mixed with a reference beam from the original laser source.

  • This mixing creates a "beat" frequency that is directly proportional to the velocity of the target surface.

  • The beat frequency is recorded with a high-speed oscilloscope.

  • By analyzing the change in frequency over time, a continuous velocity profile of the target can be obtained, from which the detonation velocity of the explosive can be inferred.[6]

Logical Workflow: Calculated vs. Experimental Validation

The process of comparing calculated and experimental detonation velocities follows a structured workflow, as illustrated in the diagram below. This process is fundamental to advancing the understanding and modeling of energetic materials.

G Workflow for Detonation Velocity Validation cluster_calc Theoretical Calculation cluster_exp Experimental Measurement calc_model Select Thermochemical Code (e.g., EXPLO5, CHEETAH) calc_inputs Define Input Parameters (e.g., Chemical Formula, Density, Heat of Formation) calc_model->calc_inputs Requires calc_run Run Simulation to Predict Detonation Velocity calc_inputs->calc_run Provides inputs for comparison Compare Calculated and Experimental Values calc_run->comparison exp_method Select Experimental Method (e.g., Dautriche, Fiber Optics, PDV) exp_setup Prepare Experimental Setup and Sample exp_method->exp_setup Dictates exp_run Conduct Detonation Experiment and Record Data exp_setup->exp_run Enables exp_run->comparison analysis Analyze Discrepancies comparison->analysis refinement Refine Theoretical Models and/or Experimental Techniques analysis->refinement refinement->calc_model Iterate refinement->exp_method Iterate

Caption: Workflow for detonation velocity validation.

Signaling Pathways and Logical Relationships

The interplay between theoretical prediction and experimental validation is a cyclical process of refinement. Discrepancies between calculated and measured values, such as those observed for nitro compounds, drive further investigation into the fundamental chemical kinetics and fluid dynamics of detonation. This iterative process is crucial for developing more accurate predictive models for the next generation of energetic materials.

The following diagram illustrates the logical relationship between the key components of this scientific endeavor.

G Logical Relationship in Detonation Velocity Studies theoretical_model Theoretical Models (Thermochemical Codes) calculated_vd Calculated Detonation Velocity theoretical_model->calculated_vd input_params Molecular Structure & Physicochemical Properties input_params->theoretical_model discrepancy Discrepancy Analysis calculated_vd->discrepancy experimental_setup Experimental Techniques (Dautriche, PDV, etc.) experimental_data Experimental Detonation Velocity experimental_setup->experimental_data experimental_data->discrepancy model_refinement Model Refinement discrepancy->model_refinement model_refinement->theoretical_model Feedback Loop

Caption: Logical relationship in detonation velocity studies.

References

A Comparative Analysis of the Impact and Friction Sensitivity of Trinitromethane and Its Energetic Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the impact and friction sensitivity of trinitromethane (nitroform) and its various salts. The information presented herein is intended to inform researchers and professionals in the fields of energetic materials and drug development on the handling and safety considerations of these compounds. All quantitative data is supported by experimental findings from peer-reviewed literature and is presented for comparative analysis.

Executive Summary

This compound, a powerful oxidizing agent, and its salts are of significant interest in the field of energetic materials. The sensitivity of these compounds to external stimuli, such as impact and friction, is a critical parameter for their safe handling, storage, and application. This guide reveals that the formation of salts from this compound generally leads to a decrease in sensitivity, enhancing their stability. However, the degree of this desensitization varies significantly with the cation present in the salt.

Data Presentation: Impact and Friction Sensitivity

Compound NameCationImpact Sensitivity (J)Friction Sensitivity (N)Reference
This compound (Nitroform)H⁺Data not availableData not available-
Potassium TrinitromethanateK⁺Data not availableData not availableExplodes above 95 °C[1]
Ammonium TrinitromethanateNH₄⁺Data not availableData not availableMore stable, explodes > 200 °C[1]
Hydrazinium Nitroformate (HNF)N₂H₅⁺20 cm (h₅₀%)*Data not available[2]
Guanidinium NitroformateC(NH₂)₃⁺5 - 15100 - 240[3]
Aminoguanidinium NitroformateCH₆N₄⁺5 - 15100 - 240[3]
Triaminoguanidinium NitroformateCH₇N₆⁺5 - 15100 - 240[3]

*Note: The impact sensitivity for HNF is reported as a 50% explosion height (h₅₀%) in centimeters, which is a different metric than the impact energy in Joules. A direct conversion is not straightforward without additional data.

Experimental Protocols

The impact and friction sensitivity data presented in this guide are primarily determined using standardized testing methods. The most common are the BAM (Bundesanstalt für Materialforschung) drop hammer test for impact sensitivity and the BAM friction test.

BAM Drop Hammer Test (Impact Sensitivity)

The BAM drop hammer test is a standardized method used to determine the impact sensitivity of energetic materials. A specified mass is dropped from a certain height onto a sample of the material, and the energy required to cause an explosion in 50% of the trials (E₅₀) is determined.

Apparatus:

  • A drop hammer apparatus consisting of a steel block, anvil, and a set of drop weights (typically 1, 5, and 10 kg).

  • Steel sleeves and anvils to contain the sample.

  • A mechanism to release the drop weight from a calibrated height.

Procedure:

  • A small, precisely measured amount of the test substance is placed in the steel sleeve on the anvil.

  • The drop weight is raised to a specific height and released, allowing it to impact the sample.

  • The outcome (explosion or no explosion) is recorded.

  • The "up-and-down" or Bruceton method is typically used, where the height of the drop is adjusted based on the previous result (increased after a non-explosion, decreased after an explosion).

  • This process is repeated for a statistically significant number of trials to determine the height at which there is a 50% probability of explosion.

  • The impact energy is then calculated in Joules (J) using the formula: E = mgh, where m is the mass of the drop weight, g is the acceleration due to gravity, and h is the 50% drop height.

BAM Friction Test (Friction Sensitivity)

The BAM friction test is used to assess the sensitivity of a substance to frictional stimuli. The test determines the load at which a standardized porcelain pin, pressing on the sample spread on a porcelain plate, causes an explosion when the plate is moved.

Apparatus:

  • A friction testing apparatus with a movable porcelain plate and a stationary porcelain pin.

  • A set of weights to apply a known load to the pin.

  • A motor to move the porcelain plate at a constant speed.

Procedure:

  • A small amount of the test substance is spread evenly on the porcelain plate.

  • The porcelain pin is lowered onto the sample, and a specific load is applied using the weighted arm.

  • The motor is activated, causing the plate to move back and forth under the pin once.

  • The outcome (explosion, sparks, or no reaction) is observed and recorded.

  • The test is repeated with varying loads to determine the lowest load at which an explosion occurs in at least one out of six trials.

  • The friction sensitivity is reported as the force in Newtons (N) that causes a reaction.

Mandatory Visualization

Logical Relationship of this compound Salt Formation and Sensitivity

The following diagram illustrates the general principle that the formation of salts from this compound tends to decrease its sensitivity to external stimuli.

G This compound This compound (Nitroform) (High Sensitivity) SaltFormation Salt Formation (+ Cation) This compound->SaltFormation Reacts with Salts This compound Salts (Generally Lower Sensitivity) SaltFormation->Salts Forms

Caption: Salt formation from this compound generally reduces sensitivity.

Experimental Workflow for Sensitivity Testing

This diagram outlines the typical workflow for determining the impact and friction sensitivity of an energetic material.

G cluster_impact Impact Sensitivity Testing cluster_friction Friction Sensitivity Testing Impact_Sample Prepare Sample Impact_Test Perform BAM Drop Hammer Test Impact_Sample->Impact_Test Impact_Data Record Go/No-Go Impact_Test->Impact_Data Impact_Analysis Calculate E50 (Joules) Impact_Data->Impact_Analysis Friction_Sample Prepare Sample Friction_Test Perform BAM Friction Test Friction_Sample->Friction_Test Friction_Data Record Reaction/No Reaction Friction_Test->Friction_Data Friction_Analysis Determine Limiting Force (N) Friction_Data->Friction_Analysis Start Energetic Material Sample Start->Impact_Sample Start->Friction_Sample

Caption: Workflow for impact and friction sensitivity determination.

Proposed Initial Decomposition Pathway of this compound

The thermal decomposition of this compound is believed to be initiated by the cleavage of a carbon-nitrogen bond.

G TNM This compound HC(NO2)3 Radicals Trinitromethyl Radical ·C(NO2)3 + Nitrogen Dioxide NO2 TNM->Radicals C-N Bond Fission Decomposition Further Decomposition Products Radicals->Decomposition

Caption: Initial C-N bond fission in this compound decomposition.

References

cross-validation of different analytical methods for trinitromethane quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Trinitromethane Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of this compound, also known as nitroform. The selection of an appropriate analytical technique is critical for accurate and reliable measurement in research, quality control, and various stages of drug development. This document outlines the performance of three common analytical methods—High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by experimental data and detailed methodologies.

The cross-validation of these analytical methods is essential to ensure data integrity and consistency. This guide will aid researchers in selecting the most suitable technique based on their specific requirements, such as sensitivity, selectivity, and sample matrix.

Comparative Analysis of Quantitative Parameters

The choice of an analytical method is often dictated by the required sensitivity, linearity, and the precision of the measurements. The following table summarizes key validation parameters for different analytical methods used for the quantification of this compound and structurally similar nitroalkanes. This data provides a clear basis for comparison.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryGas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 1 - 100 µg/mL0.5 - 25 µg/mL0.05 - 10 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.2 µg/mL~0.02 µg/mL (as nitromethane)[1]
Limit of Quantification (LOQ) ~0.3 µg/mL~0.7 µg/mL~0.07 µg/mL (as nitromethane)
Accuracy (% Recovery) 98 - 102%95 - 105%96.4 - 99.8% (as nitromethane)[1]
Precision (%RSD) < 2%< 5%4.6 - 16.3% (as nitromethane)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections provide protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the separation and quantification of various compounds. For this compound, a reversed-phase HPLC method with UV detection is often suitable.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution. Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of chromophoric compounds like this compound. The method is based on the inherent UV absorbance of the this compound anion (nitroform), which is intensely yellow.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A suitable buffer solution (e.g., phosphate buffer, pH 7.4) or a polar solvent like methanol.

  • Wavelength of Maximum Absorbance (λmax): Approximately 350 nm for the nitroform anion.

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of standard solutions by diluting the stock solution.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample solution.

    • Determine the concentration of the unknown sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and selectivity. While this compound itself is not highly volatile, GC-MS methods developed for related nitroalkanes can be adapted.

  • Instrumentation: A GC system coupled to a mass spectrometer.[1]

  • Column: A capillary column suitable for polar compounds (e.g., DB-VRX, 40 m x 180 µm x 1.0 µm).[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Inlet Temperature: 230 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 230 °C at 25 °C/min, hold for 2 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound and its fragments.

  • Sample Preparation: Samples are dissolved in a volatile solvent such as methanol or acetonitrile. An internal standard (e.g., deuterated nitromethane) can be added to improve quantification accuracy.[1]

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods. This process ensures that the chosen methods are fit for their intended purpose and provide reliable and comparable results.

Cross-Validation Workflow Workflow for Cross-Validation of Analytical Methods cluster_comparison Cross-Validation HPLC HPLC Method Linearity Linearity & Range HPLC->Linearity UV_Vis UV-Vis Method UV_Vis->Linearity GC_MS GC-MS Method GC_MS->Linearity Accuracy Accuracy Precision Precision Specificity Specificity LOD_LOQ LOD & LOQ Robustness Robustness Sample_Analysis Analyze Same Batch of Samples with Each Validated Method Robustness->Sample_Analysis Stat_Comparison Statistical Comparison of Results (e.g., t-test, F-test) Sample_Analysis->Stat_Comparison Comparability Determine Comparability & Interchangeability of Methods Stat_Comparison->Comparability

Workflow for the cross-validation of analytical methods.

The diagram below illustrates the hierarchical relationship between different analytical techniques based on their typical performance characteristics for the analysis of small organic molecules like this compound.

Analytical Technique Hierarchy Relationship Between Analytical Techniques GC_MS GC-MS HPLC HPLC GC_MS->HPLC Higher Selectivity High_Performance High Performance (High Sensitivity & Specificity) GC_MS->High_Performance UV_Vis UV-Vis Spectrophotometry HPLC->UV_Vis Higher Specificity Medium_Performance Medium Performance (Good Balance) HPLC->Medium_Performance Screening_Performance Screening & Routine QC (High Throughput) UV_Vis->Screening_Performance

Relationship between analytical techniques.

References

A Comparative Guide to the Reactivity of Trinitromethane in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trinitromethane, also known as nitroform, is a powerful C-nitro compound notable for its exceptionally high acidity for a carbon acid. Its reactivity is intrinsically linked to the stability of its conjugate base, the trinitromethanide anion. The choice of solvent system plays a pivotal role in modulating this reactivity by influencing the dissociation equilibrium and the solvation of the reacting species. This guide provides a comparative analysis of this compound's reactivity in different solvents, supported by experimental data and detailed protocols.

The Influence of the Solvent on Acidity and Reactivity

The reactivity of this compound is predominantly governed by its ability to deprotonate and form the resonance-stabilized trinitromethanide anion, (NO₂)₃C⁻. This anion is intensely yellow, a property that facilitates its spectrophotometric analysis. The equilibrium between the neutral this compound and its anion is profoundly affected by the solvent's properties, such as polarity, proticity, and dielectric constant.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can solvate both the proton and the trinitromethanide anion through hydrogen bonding, thereby facilitating dissociation.

  • Polar Aprotic Solvents (e.g., acetonitrile, DMSO): These solvents possess large dipole moments and can effectively solvate cations. However, their ability to solvate anions varies. Solvents like DMSO are excellent at solvating the trinitromethanide anion, which can enhance the acidity of this compound.

  • Nonpolar Solvents: In nonpolar solvents, the dissociation of this compound is significantly suppressed due to the poor solvation of the resulting ions.

Comparative Acidity of this compound in Various Solvents

The acid dissociation constant (pKa) is a direct measure of the acidic strength of a compound in a given solvent. While the pKa of this compound in water is well-established, its values in common organic solvents are less frequently reported. The following table summarizes the known pKa in water and provides estimated values for other solvents based on general trends for organic acids. It is crucial to note that the pKa of a compound can vary significantly between different solvents. For instance, the pKa of the less acidic nitromethane shifts dramatically from 10.21 in water to 17.2 in DMSO[1]. A similar, though less pronounced, shift is expected for the much stronger acid, this compound.

SolventDielectric Constant (ε)pKa
Water78.5~0.17[2]
Dimethyl Sulfoxide (DMSO)46.7Estimated < 0
Acetonitrile (MeCN)37.5Estimated 0 - 1
Methanol (MeOH)32.7Estimated 1 - 2
Ethanol (EtOH)24.6Estimated 2 - 3

Note: The pKa values in organic solvents are estimates and should be determined experimentally for precise applications. The trend reflects the expected decrease in acidity as the solvent becomes less polar and less capable of stabilizing the trinitromethanide anion.

Experimental Protocols

Determination of pKa in Non-Aqueous Solvents by Potentiometric Titration

This method allows for the precise determination of the pKa of this compound in various organic solvents.

Materials:

  • This compound

  • High-purity anhydrous organic solvents (e.g., acetonitrile, DMSO, methanol, ethanol)

  • Standardized solution of a strong base soluble in the chosen organic solvent (e.g., tetrabutylammonium hydroxide in methanol)

  • Potentiometer with a pH electrode suitable for non-aqueous titrations

  • Magnetic stirrer and stir bar

  • Buret

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Preparation of Solutions:

    • Prepare a dilute solution of this compound (e.g., 0.01 M) in the desired anhydrous organic solvent.

    • Prepare a standardized titrant solution of a strong base (e.g., 0.1 M tetrabutylammonium hydroxide) in an appropriate solvent.

  • Titration Setup:

    • Calibrate the pH electrode using standard buffers appropriate for non-aqueous systems.

    • Place a known volume of the this compound solution into a titration vessel.

    • Immerse the pH electrode and the tip of the buret into the solution.

    • Gently bubble an inert gas through the solution to prevent contamination with atmospheric CO₂ and moisture.

  • Titration:

    • With continuous stirring, add small increments of the standardized base solution from the buret.

    • Record the potential (or pH reading) after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured potential (or pH) as a function of the volume of titrant added.

    • Determine the equivalence point from the inflection point of the titration curve (or by analyzing the first or second derivative of the curve).

    • The pKa is equal to the pH at the half-equivalence point.

Kinetic Analysis of the Michael Addition of this compound using UV-Vis Spectrophotometry

The intense yellow color of the trinitromethanide anion allows for the convenient monitoring of reaction kinetics where this anion is either consumed or produced. This protocol outlines the study of the Michael addition of this compound to an α,β-unsaturated carbonyl compound, such as methyl acrylate.

Materials:

  • This compound

  • Methyl acrylate (or another Michael acceptor)

  • A non-nucleophilic base (e.g., a hindered amine like 2,6-lutidine)

  • Anhydrous organic solvents (e.g., acetonitrile, DMSO, methanol, ethanol)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound, methyl acrylate, and the base in the desired anhydrous solvent.

  • Determination of λmax:

    • Prepare a dilute solution of the trinitromethanide anion by adding a small amount of the base to the this compound solution.

    • Scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax) for the trinitromethanide anion in the chosen solvent.

  • Kinetic Run:

    • Set the spectrophotometer to monitor the absorbance at λmax at a constant temperature.

    • In a quartz cuvette, mix the solutions of this compound and the base. Allow the solution to equilibrate.

    • Initiate the reaction by rapidly adding the methyl acrylate solution to the cuvette and mixing thoroughly.

    • Immediately start recording the absorbance as a function of time.

  • Data Analysis:

    • The concentration of the trinitromethanide anion at any given time is proportional to the absorbance, according to the Beer-Lambert law.

    • The reaction rate can be determined by analyzing the change in absorbance over time.

    • By varying the concentrations of the reactants and fitting the data to the appropriate rate law, the rate constant (k) for the reaction in that specific solvent can be determined.

    • Repeat the experiment in different solvents to compare the rate constants.

Visualization of Solvent Effects on Reactivity

The following diagram illustrates the central role of the solvent in mediating the dissociation of this compound, which is the key step for its participation in many reactions.

G Solvent-Mediated Reactivity of this compound cluster_reactants Reactants cluster_equilibrium Dissociation Equilibrium cluster_products Reaction Products TNM This compound HC(NO₂)₃ Anion Trinitromethanide Anion [C(NO₂)₃]⁻ TNM->Anion Anion->TNM Product e.g., Michael Adduct Anion->Product Nucleophilic Attack Proton Proton H⁺ Solvent Solvent System (Polarity, Proticity) Solvent->TNM Solvates Solvent->Anion Stabilizes Solvent->Proton Solvents

References

A Comparative Analysis of the Environmental Impact of Trinitromethane Versus Traditional Explosives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and scientists in the field of energetic materials, this document provides a comparative assessment of the environmental footprint of trinitromethane (also known as nitroform) against conventional explosives such as TNT, RDX, and HMX. The available data on their toxicity, environmental fate, and detonation byproducts are presented to facilitate informed decisions in research and development.

The development of novel energetic materials necessitates a thorough evaluation of their environmental impact to ensure sustainability and minimize ecological harm. This guide offers a side-by-side comparison of this compound with the most commonly used military and industrial explosives: 2,4,6-trinitrotoluene (TNT), hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), and octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX). While extensive research has characterized the environmental behavior of traditional explosives, a significant lack of data exists for this compound, a factor that is critically highlighted in this analysis.

Comparative Overview of Environmental Impact Parameters

The following table summarizes the key environmental impact parameters for this compound and traditional explosives based on currently available information. It is important to note the significant data gaps for this compound.

ParameterThis compound (Nitroform)TNT (2,4,6-trinitrotoluene)RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine)HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine)
Toxicity to Aquatic Life No data available[1]Toxic to various aquatic organismsModerately to highly toxic to freshwater organisms[2]Data indicates potential for toxicity
Mammalian Toxicity Causes a range of adverse effects in animal studies, including damage to the liver, kidneys, and nervous system.[3]Considered a pollutant by the USEPA; toxic effects on the liver and blood have been observed.[4]Potential for adverse health effects, including neurological and liver damageCan cause adverse health effects, including on the nervous system
Biodegradability No direct data as an explosive; however, its use as a "nitroform" slow-release fertilizer suggests it is biodegradable through microbial action.[5]Can be transformed by bacteria and fungi, but complete mineralization is not widely reported.Biodegradable under certain conditions by specific microorganisms.Biodegradable, but generally more persistent than RDX.
Mobility in Soil No data available[1]Low mobility; adsorbs strongly to soil particles.[6]High mobility; poses a significant risk of groundwater contamination.[2]High mobility; poses a significant risk of groundwater contamination.[2]
Detonation Byproducts Data not available. By analogy to nitromethane, may produce N₂, H₂O, CO, CO₂, and potentially NOx.[7]Produces a sooty explosion due to excess carbon, with detonation products including nitrogen, water, and carbon monoxide.[8]Products include N₂, H₂O, CO, and CO₂.Products include N₂, H₂O, CO, and CO₂.
Persistence in the Environment No data available[1]Can persist in soil and groundwater.Can persist in groundwater due to high mobility and moderate resistance to degradation.More persistent in the environment than RDX.

Experimental Protocols

Detailed experimental methodologies for assessing the environmental impact of explosives are crucial for reproducible and comparable results. Standardized methods from organizations like the U.S. Environmental Protection Agency (EPA) are often employed.

Toxicity Testing:

  • Aquatic Toxicity: Acute and chronic toxicity tests are conducted on standard aquatic organisms such as Daphnia magna (water flea), Pimephales promelas (fathead minnow), and Selenastrum capricornutum (freshwater algae). These tests typically follow OECD or EPA guidelines to determine LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% of the population) values.

  • Soil Toxicity: Earthworm toxicity tests (Eisenia fetida) and plant germination and growth studies are common methods to assess the impact on terrestrial ecosystems.

Biodegradation Studies:

  • Aerobic and Anaerobic Biodegradation: Soil and water samples are incubated with the explosive compound under controlled aerobic or anaerobic conditions. The disappearance of the parent compound and the appearance of degradation products are monitored over time using analytical techniques like High-Performance Liquid Chromatography (HPLC).

  • Experimental Protocol for HPLC Analysis of Nitroaromatics (based on EPA Method 8330B):

    • Sample Preparation: Aqueous samples may be analyzed directly or after solid-phase extraction for low concentrations. Soil and sediment samples are typically extracted with acetonitrile in an ultrasonic bath.[9]

    • Chromatographic Separation: A C18 reversed-phase HPLC column is commonly used with an isocratic or gradient mobile phase of methanol/water or acetonitrile/water.

    • Detection: UV detection at 254 nm is the primary method for quantification. A secondary wavelength (e.g., 210 nm) and a confirmation column can be used to verify the identity of the compounds.[9]

Environmental Fate and Transformation

The following diagram illustrates the potential environmental pathways and transformations of explosives.

Environmental_Fate cluster_release Release into Environment cluster_transport Transport cluster_transformation Transformation cluster_products Products Explosive Explosive (this compound, TNT, RDX, HMX) Soil Soil Explosive->Soil Leaching / Spills Water Groundwater / Surface Water Explosive->Water Dissolution / Runoff Air Atmosphere Explosive->Air Vaporization Detonation Detonation Explosive->Detonation Initiation Soil->Water Leaching Degradation Biodegradation / Abiotic Degradation Soil->Degradation Microbial Action Water->Degradation Microbial Action Metabolites Degradation Products Degradation->Metabolites Transformation Gases Gaseous Byproducts (N₂, H₂O, CO, CO₂, NOx) Detonation->Gases Decomposition Residues Solid Residues Detonation->Residues Incomplete Combustion

Caption: Environmental pathways of explosives from release to transformation.

Detonation and Decomposition Pathways

The chemical reactions during detonation determine the nature of the immediate byproducts released into the environment.

Detonation_Pathway cluster_tnt TNT Detonation cluster_rdx RDX Detonation cluster_tnm This compound (Hypothetical Detonation) TNT C₇H₅N₃O₆ TNT_Products N₂ + H₂O + CO + C TNT->TNT_Products Exothermic Decomposition RDX C₃H₆N₆O₆ RDX_Products N₂ + H₂O + CO RDX->RDX_Products Exothermic Decomposition TNM CH(NO₂)₃ TNM_Products N₂ + H₂O + CO₂ + NOx (?) TNM->TNM_Products Exothermic Decomposition

References

A Comparative Analysis of the Thermal Stability of Trinitromethane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of energetic materials is paramount for safe handling, storage, and application. This guide provides a comparative analysis of the thermal stability of various trinitromethane derivatives, supported by experimental data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

The trinitromethyl group, -C(NO₂)₃, is a powerful explosophore frequently incorporated into the molecular design of high-energy materials to enhance their performance. However, the introduction of this group can also significantly impact the thermal stability of the parent molecule. This guide summarizes key thermal decomposition data for a range of this compound derivatives, outlines the experimental protocols for their characterization, and provides a visual representation of the relationship between molecular structure and thermal stability.

Comparative Thermal Stability Data

The thermal stability of this compound derivatives is typically characterized by their decomposition temperature, which can be determined from the onset or peak of the exothermic event in a DSC thermogram. The following table summarizes the decomposition temperatures for a selection of this compound derivatives reported in the literature.

Compound NameCore StructureDecomposition Temperature (°C)Analytical Method
3,4,5-Trinitro-1-(trinitromethyl)-1H-pyrazolePyrazole153DSC
1-Methyl-3,4,5-trinitro-1H-pyrazolePyrazole153DSC
3,5-Dinitro-1-(trinitromethyl)-1H-1,2,4-triazole1,2,4-Triazole135DSC[1]
1-Methyl-3,5-dinitro-1H-1,2,4-triazole1,2,4-Triazole153DSC[1]
3,3'-Azo-bis(5-(trinitromethyl)-1H-1,2,4-triazole)1,2,4-Triazole150DSC[1]
1,1'-Dimethyl-3,3'-azo-bis(5-(trinitromethyl)-1H-1,2,4-triazole)1,2,4-Triazole165DSC[1]
Trinitroethyl-substituted sym-tetrazineTetrazineVariesDSC
Trinitroethyl-substituted bistriazolotetrazineBistriazolotetrazineVariesDSC

Experimental Protocols

The thermal stability data presented in this guide are primarily obtained through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques provide valuable information about the decomposition behavior of energetic materials under controlled heating.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, decomposition temperatures, and enthalpies of reaction.

Typical Experimental Protocol:

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or copper pan.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy.

  • Experimental Conditions: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition.

  • Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature, peak temperature, and enthalpy of the decomposition exotherm.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature range and the mass loss associated with decomposition.

Typical Experimental Protocol:

  • Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in an open ceramic or platinum pan.

  • Instrument Setup: The TGA instrument's balance is tared, and the temperature is calibrated.

  • Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (inert or oxidative).

  • Data Analysis: The TGA curve, a plot of mass versus temperature, and its derivative (DTG curve) are analyzed to identify the temperature at which significant mass loss begins, the rate of mass loss, and the final residual mass.

Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G cluster_structure Molecular Structure cluster_stability Thermal Stability Core Core Structure (e.g., Pyrazole, Triazole) Decomposition_Temp Decomposition Temperature Core->Decomposition_Temp Influences Substituents Substituents (e.g., -NO2, -N3, Alkyl) Substituents->Decomposition_Temp Influences TNM Trinitromethyl Group (-C(NO2)3) TNM->Decomposition_Temp Significantly Influences

Structure-Stability Relationship

G Start Start Sample_Prep Sample Preparation (Weighing & Encapsulation) Start->Sample_Prep Instrument_Setup Instrument Setup (Calibration) Sample_Prep->Instrument_Setup Heating_Program Heating Program (Constant Rate, Inert Atmosphere) Instrument_Setup->Heating_Program Data_Acquisition Data Acquisition (DSC/TGA Measurement) Heating_Program->Data_Acquisition Data_Analysis Data Analysis (Thermogram Interpretation) Data_Acquisition->Data_Analysis Results Results (Decomposition Temp., Enthalpy) Data_Analysis->Results

Thermal Analysis Workflow

References

Safety Operating Guide

Proper Disposal Procedures for Trinitromethane: An Essential Guide for Laboratory Safety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of energetic materials like trinitromethane (also known as nitroform) is of paramount importance. This document provides essential safety and logistical information, including a detailed operational plan for the proper disposal of this compound in a laboratory setting.

This compound is a highly acidic and explosive nitroalkane that requires careful management to mitigate risks. It is a pale yellow crystalline solid that is soluble in water, forming a strongly acidic solution. The compound and its salts are sensitive to heat and impact, necessitating specialized disposal procedures to ensure the safety of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood with a blast shield.

  • Quantity Limitation: Handle the smallest possible quantities of this compound.

  • Ignition Sources: Ensure that no open flames, sparks, or other potential ignition sources are present in the vicinity.

  • Incompatible Materials: Avoid contact with strong bases in concentrated form, strong acids, metals, and reducing agents, as this can lead to violent reactions or the formation of highly unstable and explosive salts.[1]

  • Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate fire extinguishing media (e.g., water spray, CO2). Do not use dry chemical extinguishers.

Quantitative Hazard Data

For a clear understanding of the hazards associated with this compound and related compounds, the following data is summarized:

PropertyThis compound (Nitroform)Nitromethane (for comparison)
Appearance Pale yellow crystalsColorless, oily liquid
Melting Point 15 °C (59 °F)-29 °C (-20 °F)
pKa 0.17 ± 0.02 at 20 °C[1]~11 (in water)
Solubility in Water 44 g/100 mL at 20 °C[1]Slightly soluble
Primary Hazards Explosive, Oxidant, Corrosive, ToxicFlammable, Explosive, Toxic
Notes Decomposes above 25 °C. Forms highly unstable salts.[1]Can be detonated by shock or heat, especially if contaminated.

Experimental Protocol: Disposal via Controlled Alkaline Hydrolysis

The recommended procedure for the disposal of small quantities of this compound in a laboratory setting is through controlled alkaline hydrolysis. This method aims to slowly decompose the energetic molecule into less hazardous, water-soluble inorganic and organic compounds.

Materials:

  • This compound waste

  • 2 M Sodium Hydroxide (NaOH) solution

  • Large beaker or flask (at least 10 times the volume of the this compound solution)

  • Stir plate and stir bar

  • Ice bath

  • pH paper or pH meter

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn and the work is performed in a chemical fume hood with a blast shield.

    • Prepare a large ice bath to cool the reaction vessel.

    • Place the beaker or flask containing a magnetic stir bar in the ice bath on a stir plate.

  • Dilution:

    • If the this compound waste is in a solid form or a concentrated solution, it must first be diluted. Cautiously add the waste to a large volume of cold water in the reaction vessel with gentle stirring. The final concentration of this compound should not exceed 1% (w/v).

  • Neutralization and Hydrolysis:

    • Begin stirring the dilute this compound solution at a moderate speed.

    • Slowly, add the 2 M NaOH solution dropwise to the this compound solution. The formation of a yellow color indicates the presence of the nitroformate anion.[1]

    • Monitor the temperature of the reaction mixture continuously. If the temperature rises by more than 5 °C, immediately stop the addition of NaOH and allow the solution to cool.

    • Continue the slow, dropwise addition of the NaOH solution until the pH of the mixture is between 10 and 12.

  • Decomposition:

    • Once the desired pH is reached, continue stirring the solution in the ice bath for at least 2 hours to allow for the hydrolysis of the this compound.

    • After 2 hours, remove the ice bath and allow the solution to slowly warm to room temperature. Continue stirring for an additional 24 hours to ensure complete decomposition.

  • Final Disposal:

    • After 24 hours, check the pH of the solution again. If necessary, adjust the pH to between 6 and 8 by adding a dilute acid (e.g., 1 M HCl) dropwise.

    • The resulting solution, now containing decomposed products, can be disposed of as hazardous waste according to your institution's and local regulations. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety office.

Visualization of the Disposal Workflow

The logical steps for the proper disposal of this compound are illustrated in the following diagram:

Trinitromethane_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste prep 1. Preparation - Wear full PPE - Work in fume hood with blast shield - Prepare ice bath start->prep dilute 2. Dilution - Dilute waste to <1% in cold water - Use a large reaction vessel prep->dilute hydrolyze 3. Controlled Alkaline Hydrolysis - Add 2 M NaOH dropwise with stirring - Maintain low temperature with ice bath - Monitor temperature and pH (target 10-12) dilute->hydrolyze decompose 4. Decomposition - Stir in ice bath for 2 hours - Stir at room temperature for 24 hours hydrolyze->decompose temp_rise Temperature Rise > 5°C? hydrolyze->temp_rise neutralize_final 5. Final Neutralization - Adjust pH to 6-8 with dilute acid decompose->neutralize_final dispose 6. Waste Collection - Collect in a labeled hazardous waste container neutralize_final->dispose end End: Safe Disposal dispose->end temp_rise->decompose No stop_addition Stop NaOH Addition Allow to Cool temp_rise->stop_addition Yes stop_addition->hydrolyze Resume when cool

A flowchart outlining the key steps for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can effectively mitigate the risks associated with this compound and ensure a safe working environment. Always consult your institution's specific safety protocols and environmental health and safety department for guidance on hazardous waste disposal.

References

Personal protective equipment for handling Trinitromethane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Trinitromethane

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound (also known as nitroform) in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals. This compound is a highly hazardous chemical with explosive properties, and all handling must be conducted with extreme caution.[1]

Hazard Summary

This compound is a white crystalline solid that is a dangerous explosion hazard, especially when heated rapidly or in concentrations above 50% in air.[1] It is toxic if ingested or inhaled and can cause irritation to the skin, eyes, and mucous membranes.[1][2] Inhalation may lead to headaches, nausea, and mild narcosis.[1] It is also a strong oxidizer and can form explosive salts.[3]

Hazard TypeDescriptionCitations
Physical Hazards A very dangerous explosion hazard; explodes when heated rapidly.[1] Solutions of more than 50% can also explode.[1] Forms unstable salts that can be detonated by heat or impact.[3][1][3]
Health Hazards Poison by ingestion and intraperitoneal routes.[1] Moderately toxic by inhalation.[1] Irritating to skin, eyes, and mucous membranes.[1] Inhalation can cause headache and nausea.[1][1][2]

Personal Protective Equipment (PPE)

The selection and proper use of appropriate PPE is the primary defense against the hazards associated with this compound. The following table summarizes the required equipment for handling this substance.

PPE CategorySpecificationCitations
Hand Protection Chemical-resistant gloves are required. Given the nature of nitro compounds, neoprene, butyl rubber, or Viton® gloves should be considered. Always consult the glove manufacturer's chemical resistance guide. Do not wear disposable nitrile gloves for direct handling.[4][5]
Eye and Face Protection Chemical safety goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) are mandatory. A full-face shield is also required to protect against splashes.[4][5][6]
Respiratory Protection All work must be conducted in a certified chemical fume hood.[4] If there is a risk of vapors or aerosols being generated, a full-face air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) should be used.[4][4]
Protective Clothing A flame-resistant lab coat is required.[5] Wear chemical-resistant clothing to prevent skin contact.[4] Do not take contaminated clothing home.[7][4][5][7]

Operational Plans: Handling and Experimental Protocols

A systematic approach to handling this compound is essential to minimize risks.

Preparation and Handling
  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area within a certified chemical fume hood.[4]

  • Ventilation: Ensure adequate ventilation at all times.[4][8]

  • Ignition Source Control: this compound is an explosive.[1] The work area must be free of all potential ignition sources, including open flames, sparks, and hot surfaces.[4][9] Use only non-sparking tools.[9][10]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[4] Do not eat, drink, or smoke in the handling area.[4][9]

  • Handling Procedure:

    • Wear all required PPE as specified in the table above.

    • Carefully weigh or measure the required amount of this compound.

    • Keep containers tightly closed when not in use.[5][10]

    • Avoid generating dust or aerosols.[8]

    • Be aware that dissolution can be exothermic, and solutions over 50% may explode.[1]

Emergency and Spill Procedures
  • Spill Cleanup:

    • Immediately notify others in the area and evacuate if necessary.[5]

    • Remove all sources of ignition.[5][8]

    • Wearing appropriate PPE, contain the spillage.[5]

    • Use a non-combustible absorbent material like sand or earth to collect the spilled material.[5]

    • Place the absorbed material into a suitable, labeled container for disposal.[5][8]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4][9]

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[4][9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][8]

Disposal Plan

All waste containing this compound must be treated as hazardous and explosive waste.

  • Waste Collection:

    • Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a designated and properly labeled hazardous waste container.

    • Do not mix with other waste streams.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials and ignition sources.[4][10]

  • Disposal:

    • Arrange for disposal through an approved hazardous waste disposal facility.[4] Follow all local, state, and federal regulations for the disposal of explosive and hazardous materials.

Workflow for Handling this compound

Trinitromethane_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_area Designate Work Area (Fume Hood) check_ppe Verify PPE Availability and Integrity prep_area->check_ppe remove_ignition Eliminate Ignition Sources check_ppe->remove_ignition don_ppe Wear Full PPE remove_ignition->don_ppe handle_chem Handle this compound don_ppe->handle_chem clean_up Clean Work Area handle_chem->clean_up spill Spill Occurs handle_chem->spill exposure Personal Exposure handle_chem->exposure collect_waste Collect Hazardous Waste clean_up->collect_waste store_waste Store Waste Securely collect_waste->store_waste dispose_waste Dispose via Approved Vendor store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Trinitromethane

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